molecular formula F3Mo B1218089 Molybdenum trifluoride CAS No. 20193-58-2

Molybdenum trifluoride

Cat. No.: B1218089
CAS No.: 20193-58-2
M. Wt: 152.9 g/mol
InChI Key: FASQHUUAEIASQS-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molybdenum trifluoride (MoF₃) is an inorganic compound with the formula MoF₃, characterized as a brown crystalline solid . It features molybdenum in the +3 oxidation state and exhibits a high melting point above 600°C . A significant area of research for this compound involves the treatment of molybdenum-containing substances, such as those found in nuclear fission waste streams. In such processes, this compound can be an intermediate in the conversion of various molybdenum compounds to molybdenum hexafluoride (MoF₆), a volatile species that facilitates the recovery and purification of molybdenum from complex matrices . This research is critical for the management of specific nuclear wastes and the recycling of valuable materials. While its direct applications are still largely in the research domain, its properties make it a compound of interest in fields like materials science and catalysis. Available literature and data on this specific trifluoride are noted as being limited, highlighting an opportunity for further investigation . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for use in food or medical applications. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

20193-58-2

Molecular Formula

F3Mo

Molecular Weight

152.9 g/mol

IUPAC Name

trifluoromolybdenum

InChI

InChI=1S/3FH.Mo/h3*1H;/q;;;+3/p-3

InChI Key

FASQHUUAEIASQS-UHFFFAOYSA-K

SMILES

F[Mo](F)F

Canonical SMILES

F[Mo](F)F

Other CAS No.

20193-58-2

Origin of Product

United States

Foundational & Exploratory

Molybdenum Trifluoride: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of molybdenum trifluoride (MoF₃), a compound of interest in various chemical research and development applications. This document details established synthesis protocols and summarizes key characterization data to facilitate its use and further investigation.

Synthesis of this compound

This compound can be synthesized through several methods, each with distinct advantages and procedural nuances. The primary routes involve the reduction of higher molybdenum fluorides, the reaction of molybdenum halides with hydrogen fluoride, and the direct fluorination of molybdenum metal.

Synthesis via Reduction of Molybdenum Pentafluoride with Molybdenum Metal

This method relies on the comproportionation reaction between molybdenum pentafluoride (MoF₅) and molybdenum metal powder to yield this compound.

Experimental Protocol:

  • Reactant Preparation: In an inert atmosphere glovebox, combine a stoichiometric excess of molybdenum pentafluoride (MoF₅) with molybdenum powder. The excess MoF₅ ensures the complete conversion of the molybdenum metal.

  • Reaction Setup: Transfer the mixture to a nickel or other inert metal tube. Seal the tube under a vacuum to prevent oxidation and side reactions.

  • Heating Profile: Heat the sealed tube to 180°C for 2 hours, followed by a sustained heating period at 400°C for 4 hours.

  • Purification: After cooling, transfer the reaction tube back into an inert atmosphere glovebox. Open one end of the tube. The product will appear as a paste. Place the tube and its contents into a quartz tube connected to a vacuum system. Gently heat the apparatus to distill the excess, unreacted MoF₅, leaving behind the solid this compound residue. Sublimation is an effective purification technique for volatile solids, where the impure solid is heated under reduced pressure, causing it to transition directly into a gas and then deposit as a pure solid on a cooled surface.[1][2][3][4][5]

Synthesis_MoF5_Mo MoF5 Molybdenum Pentafluoride (MoF5) Mix Mix in Inert Atmosphere MoF5->Mix Mo Molybdenum Powder (Mo) Mo->Mix Seal Seal in Ni Tube under Vacuum Mix->Seal Heat Heat at 180°C (2h) then 400°C (4h) Seal->Heat Purify Purify by Vacuum Distillation Heat->Purify MoF3 Molybdenum Trifluoride (MoF3) Purify->MoF3 Synthesis_MoBr3_HF MoBr3 Molybdenum Tribromide (MoBr3) React React at 600°C in Pt boat MoBr3->React HF Anhydrous Hydrogen Fluoride (HF) HF->React MoF3 Molybdenum Trifluoride (MoF3) React->MoF3 HBr Hydrogen Bromide (HBr) (gaseous byproduct) React->HBr Synthesis_Mo_F2 Mo Molybdenum Powder React React at 200-350°C Mo->React F2 Purified Fluorine Gas (F2) F2->React Crude Crude Product (Mixture of MoFx) React->Crude Purify Purify by Fractional Sublimation Crude->Purify MoF3 Molybdenum Trifluoride (MoF3) Purify->MoF3 Characterization_Workflow cluster_Structural Structural Analysis cluster_Spectroscopic Spectroscopic Analysis cluster_Thermal Thermal Analysis cluster_Magnetic Magnetic Properties MoF3 This compound (MoF3) Sample XRD X-ray Diffraction (XRD) MoF3->XRD Neutron Neutron Diffraction MoF3->Neutron FTIR Fourier-Transform Infrared (FTIR) Spectroscopy MoF3->FTIR Raman Raman Spectroscopy MoF3->Raman TGA Thermogravimetric Analysis (TGA) MoF3->TGA DSC Differential Scanning Calorimetry (DSC) MoF3->DSC Mag_Sus Magnetic Susceptibility MoF3->Mag_Sus Crystal_Structure Crystal_Structure XRD->Crystal_Structure Provides Lattice_Parameters Lattice_Parameters XRD->Lattice_Parameters Provides Magnetic_Structure Magnetic_Structure Neutron->Magnetic_Structure Reveals Vibrational_Modes Vibrational_Modes FTIR->Vibrational_Modes Identifies Raman->Vibrational_Modes Identifies Thermal_Stability Thermal_Stability TGA->Thermal_Stability Determines Decomposition_Products Decomposition_Products TGA->Decomposition_Products Determines Phase_Transitions Phase_Transitions DSC->Phase_Transitions Measures Enthalpy_Changes Enthalpy_Changes DSC->Enthalpy_Changes Measures Magnetic_Behavior Magnetic_Behavior Mag_Sus->Magnetic_Behavior Characterizes

References

Unveiling the Atomic Architecture of Molybdenum Trifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of Molybdenum trifluoride (MoF₃), tailored for researchers, scientists, and professionals in drug development. This document delves into the crystallographic parameters, experimental methodologies for structure determination, and the logical workflow involved in elucidating the atomic arrangement of this inorganic compound.

Introduction

This compound (MoF₃) is a brown crystalline solid with the chemical formula MoF₃.[1] Understanding its crystal structure is fundamental to comprehending its physical and chemical properties, which is crucial for its potential applications in various fields, including catalysis and materials science. This guide summarizes the key crystallographic data and outlines the experimental procedures used to determine its structure.

Crystal Structure and Properties

This compound crystallizes in a cubic unit cell and is isostructural with Rhenium trioxide (ReO₃).[2][3][4] The structure is characterized by a three-dimensional network of corner-sharing MoF₆ octahedra.[3][4] In this arrangement, the molybdenum atom resides at the center of a regular octahedron formed by six fluorine atoms.[2]

The key crystallographic and physical properties of MoF₃ are summarized in the table below.

PropertyValue
Chemical FormulaMoF₃
AppearanceBrown crystalline solid
Crystal SystemCubic
Space GroupPm-3m
Lattice Parameter (a)3.8985 ± 0.0005 Å
Mo-F Bond Length1.949 Å[2] or 2.10 Å[3][4]
F-F Interatomic Distance2.757 Å
Melting Point>600 °C
Density4640 kg m⁻³

Experimental Protocols

Synthesis of this compound (General Approach)

The synthesis of MoF₃ would likely involve the reaction of a suitable molybdenum precursor with a fluorinating agent under controlled conditions. A possible, though not definitively documented for this specific compound, method could involve the reaction of a higher molybdenum fluoride (B91410) (e.g., MoF₆) with a reducing agent or the direct fluorination of molybdenum metal or a molybdenum salt at elevated temperatures in an inert atmosphere to prevent oxidation. Careful control of reaction temperature, pressure, and stoichiometry would be critical to obtain pure, crystalline MoF₃.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure of MoF₃ is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms within a crystal.

Methodology:

  • Crystal Selection and Mounting: A suitable single crystal of MoF₃, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal should be well-formed and free from visible defects. It is then mounted on a goniometer head, often using a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument generates a monochromatic X-ray beam (commonly from a molybdenum or copper source) that is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern is recorded by a detector, such as a CCD or CMOS detector. Data is collected over a wide range of crystal orientations to ensure a complete dataset.

  • Data Reduction and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted beams are integrated and corrected for various experimental factors. The resulting data is then used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Logical Workflow for Crystal Structure Determination

The logical process for determining the crystal structure of a compound like this compound can be visualized as a sequential workflow.

CrystalStructureDetermination cluster_synthesis Synthesis cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Analysis & Validation Precursors Select Precursors (e.g., Mo metal, Fluorinating Agent) Reaction Controlled Reaction (Temperature, Pressure) Precursors->Reaction Purification Purification & Isolation of MoF₃ Crystals Reaction->Purification CrystalMounting Crystal Selection & Mounting Purification->CrystalMounting DataCollection X-ray Data Collection CrystalMounting->DataCollection DataProcessing Data Reduction & Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement ModelValidation Final Model Validation (R-factor) StructureRefinement->ModelValidation CrystallographicData Crystallographic Information (Lattice Parameters, Atomic Coordinates) ModelValidation->CrystallographicData

Fig. 1: Experimental workflow for MoF₃ crystal structure determination.

References

A Technical Guide to the Thermodynamic Properties of Molybdenum Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of Molybdenum Trifluoride (MoF₃). A thorough review of established thermochemical databases, such as the NIST-JANAF tables, reveals a notable scarcity of experimentally determined thermodynamic data for MoF₃ in its solid state. In contrast, the properties of gaseous MoF₃ are well-documented. This guide presents the available authoritative data for the gaseous phase and discusses the standard experimental and computational methodologies that are employed to determine the thermodynamic properties of reactive inorganic solids like MoF₃. Detailed descriptions of fluorine bomb calorimetry, low-temperature adiabatic calorimetry, and Knudsen effusion mass spectrometry are provided. Furthermore, this document includes logical workflow diagrams and a summary of the fundamental thermodynamic relationships to aid researchers in understanding how these properties are determined and interconnected. The significant data gap for solid MoF₃ highlights a clear opportunity for future experimental and computational research in this area.

Introduction to this compound (MoF₃)

This compound is an inorganic compound with the chemical formula MoF₃. It exists as a brown crystalline solid at standard conditions and is known for its high melting point, exceeding 600°C.[1] As a transition metal fluoride (B91410), MoF₃ is of interest in materials science and inorganic chemistry, potentially serving as a precursor in the synthesis of other molybdenum compounds or materials with specific electronic or catalytic properties.

Understanding the thermodynamic properties of materials like MoF₃ is critical for predicting their stability, reactivity, and behavior in various chemical processes. For professionals in fields such as drug development, where inorganic catalysts or precursors might be used, a firm grasp of a compound's enthalpy of formation, entropy, and heat capacity is essential for process optimization, safety analysis, and reaction modeling.

Current State of Thermodynamic Data

A comprehensive search of leading thermochemical databases, including the online portals for the NIST Chemistry WebBook, reveals a critical gap in the experimental data for solid this compound. Key properties such as the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and heat capacity (Cp) for the crystalline phase are not available in these standard compilations.

However, the thermodynamic properties for gaseous MoF₃ have been characterized. The following sections summarize the available data.

Thermodynamic Properties of Gaseous this compound

The following data for MoF₃(g) are sourced from the NIST-JANAF Thermochemical Tables. These values are crucial for understanding the behavior of MoF₃ at high temperatures where it may vaporize or disproportionate.

PropertySymbolValueUnits
Molecular WeightMW152.96 g/mol
Standard Enthalpy of Formation (298.15 K)ΔH°f-607.1 ± 20.9kJ/mol
Standard Molar Entropy (298.15 K)303.41J/mol·K
Heat Capacity (298.15 K)Cₚ67.92J/mol·K
Data sourced from the NIST Chemistry WebBook.
Physical Properties of Solid this compound

While extensive thermodynamic data is lacking, some fundamental physical properties of solid MoF₃ have been reported.

PropertyValueUnits
AppearanceBrown Crystalline Solid-
CAS Registry Number20193-58-2-
Melting Point>600°C
Density4.64g/cm³
Data sourced from various chemical suppliers and literature surveys.[1]

Experimental Protocols for Thermodynamic Characterization

To address the data gap for solid MoF₃, this section details the primary experimental methodologies that would be employed to determine its thermodynamic properties. These techniques are standard for reactive inorganic compounds, particularly metal halides.

Determination of Standard Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation of a reactive fluoride like MoF₃ is best determined using fluorine bomb calorimetry .[2][3] This technique involves the direct reaction of the substance with high-pressure fluorine gas inside a specialized, corrosion-resistant "bomb" calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of pure molybdenum metal is placed in a sample dish made of a resistant material (e.g., nickel or monel) inside the calorimeter bomb.

  • Bomb Assembly: The bomb is sealed and purged of any atmospheric gases before being pressurized with several atmospheres of high-purity fluorine gas.

  • Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition: The reaction (Mo(s) + 1.5 F₂(g) → MoF₃(s)) is initiated by passing an electrical current through a fuse wire.

  • Temperature Measurement: The temperature change of the water surrounding the bomb is measured with high precision.

  • Calculation: The energy released by the reaction is calculated from the temperature change and the known heat capacity of the calorimeter system (determined via calibration, often with a standard substance like benzoic acid). After making corrections for ignition energy and any side reactions, the standard enthalpy of formation (ΔH°f) is determined.[4][5]

Determination of Standard Molar Entropy (S°) and Heat Capacity (Cₚ)

The standard molar entropy and heat capacity as a function of temperature are determined using low-temperature adiabatic calorimetry .[6][7] This method measures the heat capacity of a substance from near absolute zero up to and beyond room temperature.

Methodology:

  • Sample Loading: A pure, well-characterized sample of solid MoF₃ is sealed in a sample cell under an inert atmosphere (e.g., helium) to enhance thermal contact.

  • Cryostat: The cell is placed within a cryostat and cooled to a very low temperature, typically near absolute zero (e.g., ~5 K).

  • Adiabatic Shielding: The sample cell is surrounded by adiabatic shields whose temperatures are controlled to match the temperature of the cell precisely, thus preventing any heat loss to the surroundings.[8]

  • Heat Pulse: A known quantity of electrical energy (a heat pulse) is supplied to the sample cell, causing its temperature to rise by a small amount (ΔT).

  • Measurement: The energy input (Q) and the resulting temperature increase (ΔT) are measured accurately. The heat capacity (Cₚ) is calculated as Q/ΔT.

  • Data Integration: This process is repeated in small increments from low temperature to the desired upper temperature. The standard molar entropy at 298.15 K is then calculated by integrating the Cₚ/T vs. T curve from 0 K to 298.15 K, accounting for the entropy of any phase transitions.[9]

High-Temperature Studies and Vaporization

Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for studying the high-temperature behavior of solids, including vaporization, decomposition, and gas-phase equilibria.[10][11] It is particularly useful for determining the enthalpy of sublimation.

Methodology:

  • Sample Placement: A small amount of the MoF₃ sample is placed in a Knudsen cell, which is a small container made of an inert material (e.g., molybdenum, tungsten, or graphite) with a very small orifice.

  • High Vacuum & Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature, causing the sample to vaporize or decompose.

  • Molecular Beam Formation: The gaseous species effuse through the orifice, forming a molecular beam.

  • Mass Spectrometry: This beam is directed into the ion source of a mass spectrometer, which identifies the different gaseous species present (e.g., MoF₃(g), MoF₄(g), MoF₅(g)) and their relative intensities.

  • Data Analysis: By measuring the ion intensities as a function of temperature, the partial pressures of the effusing species can be determined. The Clausius-Clapeyron equation can then be used to calculate the enthalpy of sublimation or reaction from the temperature dependence of the equilibrium constants.[12][13]

Workflows and Logical Relationships

Visualizing the process of thermodynamic characterization and the interplay between different properties is essential for a complete understanding.

G cluster_synthesis Sample Preparation cluster_exp Experimental Determination cluster_data Primary Data Obtained cluster_calc Calculated Properties Synthesis Synthesis of High-Purity MoF₃ BombCal Fluorine Bomb Calorimetry Synthesis->BombCal Pure Sample AdiaCal Low-Temperature Adiabatic Calorimetry Synthesis->AdiaCal Pure Sample KEMS Knudsen Effusion Mass Spectrometry Synthesis->KEMS Pure Sample DeltaH ΔH°f (298.15 K) BombCal->DeltaH Cp_T Cₚ(T) from ~0 K AdiaCal->Cp_T Vapor Vapor Pressure & Gas-Phase Composition KEMS->Vapor Gibbs ΔG°f = ΔH°f - TΔS°f DeltaH->Gibbs Entropy S°(T) = ∫(Cₚ/T)dT Cp_T->Entropy DeltaH_sub ΔH°sub Vapor->DeltaH_sub Entropy->Gibbs

Caption: Generalized experimental workflow for thermodynamic characterization of MoF₃.

G cluster_eq Fundamental Thermodynamic Relationship G Gibbs Free Energy (ΔG) Predicts Spontaneity H Enthalpy (ΔH) Heat of Reaction H->G Contributes Directly S Entropy (ΔS) Disorder/Randomness S->G Contributes via Temperature T Temperature (T) Kelvin Scale T->G Multiplies Entropy Term formula ΔG = ΔH - TΔS

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Computational and Estimation Methods

In the absence of experimental data, modern computational chemistry provides powerful tools for estimating the thermodynamic properties of solids. First-principles methods, such as Density Functional Theory (DFT) , can be used to calculate the total energy of the crystalline structure.[14]

From these calculations, it is possible to derive:

  • Enthalpy of Formation (ΔH°f): By calculating the total energies of the compound (MoF₃) and its constituent elements in their standard states (Mo and F₂).

  • Heat Capacity (Cₚ) and Entropy (S°): By calculating the phonon density of states of the crystal lattice, which describes its vibrational modes. Thermodynamic properties can then be derived using statistical mechanics.[15]

While these computational approaches are powerful, their accuracy depends on the level of theory and approximations used. The results are most valuable when benchmarked against experimental data for related compounds.

Conclusion and Future Outlook

This compound remains a compound with poorly characterized solid-state thermodynamic properties. While data for the gaseous phase is readily available from standard databases, a significant gap exists for the solid phase, which is the standard state of the material. This guide has outlined the established experimental techniques—fluorine bomb calorimetry, low-temperature adiabatic calorimetry, and Knudsen effusion mass spectrometry—that are required to obtain this missing data.

The lack of experimental values presents a clear and important opportunity for research. Accurate thermodynamic data for solid MoF₃ would provide a more complete picture of the molybdenum-fluorine system, aid in the design of synthetic routes involving this compound, and enable more accurate modeling of high-temperature processes. Furthermore, such experimental work would provide a valuable benchmark for validating and refining modern computational chemistry methods for transition metal halides.

References

Theoretical Insights into Molybdenum Trifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum trifluoride (MoF₃) is an inorganic compound that has garnered interest within the scientific community due to its potential applications in catalysis and materials science.[1] Theoretical studies are crucial for elucidating the fundamental electronic structure, spectroscopic characteristics, and thermodynamic stability of this molecule, providing insights that can guide experimental work and the development of novel applications. This technical guide offers an in-depth overview of the theoretical studies of MoF₃, presenting key quantitative data, detailing computational methodologies, and visualizing the theoretical workflow.

Molecular and Electronic Structure

Theoretical investigations have established that this compound possesses a trigonal planar geometry with D₃h symmetry.[2][3] The electronic ground state of MoF₃ has been identified through computational calculations, providing a foundation for understanding its reactivity and bonding.[2]

Data Presentation: Structural and Electronic Properties

The following table summarizes key quantitative data obtained from various theoretical studies on MoF₃. These values provide a comparative look at the molecule's properties as determined by different computational methods.

PropertyB3LYP/def2tzvpp[2]MP2/RECP/VDZ+p[2]B3LYP/LANL2DZ[4]
Mo-F Bond Length (Å) Value not explicitly stated in snippets1.866Value not explicitly stated in snippets
Vibrational Frequency ω₃(E') (cm⁻¹) 706-Value not explicitly stated in snippets
Mulliken Charge on Mo +1.222--
Mulliken Charge on F -0.407--
DDEC6 Net Atomic Charge on Mo +2.194--
DDEC6 Net Atomic Charge on F -0.731--
DDEC6 Mo-F Bond Order 0.745--

Thermodynamic Properties

The thermodynamic stability of MoF₃ is a critical parameter for its synthesis and application. Theoretical calculations, complemented by experimental data from the National Institute of Standards and Technology (NIST), provide a comprehensive understanding of its thermodynamic properties.[2][5][6]

Data Presentation: Thermodynamic Properties

The following table presents thermodynamic data for MoF₃. The theoretical values for the enthalpy of formation are provided from computational studies, while the standard entropy and Gibbs free energy of formation are based on experimental data from the NIST WebBook, calculated using the Shomate equation.[2][5]

PropertyValueSource
Overall Enthalpy of Formation (Mo + 1.5F₂ → MoF₃) (kJ mol⁻¹) Calculated value available in the full study[5]Sakr et al. (2022)
Standard Enthalpy of Formation (ΔfH°₂₉₈.₁₅) (kJ mol⁻¹) -607.0984NIST WebBook[2][5]
Standard Entropy (S°₂₉₈.₁₅) (J mol⁻¹ K⁻¹) 382.3594NIST WebBook[2][5]
**Gibbs Free Energy of Formation (ΔfG°₂₉₈.₁₅) (kJ mol⁻¹) **Calculable from H° and S°-

Note: The Gibbs free energy of formation can be calculated using the formula ΔG° = ΔH° - TΔS°.

Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide were obtained through rigorous computational chemistry protocols. A general workflow for such studies is outlined below.

Computational Workflow

A typical computational workflow for the theoretical study of a molecule like MoF₃ involves several key steps, starting from the initial structure input to the final analysis of its properties.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculations cluster_output 3. Data Analysis & Interpretation start Define Molecular Structure (MoF₃) method Select Theoretical Method & Basis Set (e.g., B3LYP/def2tzvpp) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_data Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_data pop_analysis Electronic Structure Analysis (Mulliken, DDEC6) freq_calc->pop_analysis thermo_calc Thermodynamic Property Calculation freq_calc->thermo_calc spec_data Vibrational Frequencies freq_calc->spec_data elec_data Atomic Charges & Bond Orders pop_analysis->elec_data thermo_data Enthalpy, Entropy, Gibbs Free Energy thermo_calc->thermo_data

A generalized workflow for the theoretical study of MoF₃.
Detailed Methodologies

  • Geometry Optimization: The initial molecular structure of MoF₃ is optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set like def2tzvpp or LANL2DZ.[2][4][5] The optimization process continues until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Calculation: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.[2]

  • Electronic Structure and Population Analysis: To understand the distribution of electrons and the nature of the chemical bonds, population analysis methods are employed. Mulliken population analysis and Density Derived Electrostatic and Chemical (DDEC6) analysis are commonly used to calculate atomic charges and bond orders.[2]

  • Thermodynamic Property Calculation: Thermochemical data such as enthalpy, entropy, and Gibbs free energy are calculated from the vibrational frequencies and other molecular properties at a specified temperature and pressure.[5] These calculations are essential for predicting the stability and reactivity of the molecule.

Conclusion

Theoretical studies provide a powerful lens through which to investigate the properties of this compound. The computational data on its geometry, electronic structure, and thermodynamic properties offer a detailed molecular-level understanding that is invaluable for researchers in chemistry, materials science, and drug development. The methodologies outlined in this guide represent the current state-of-the-art in computational chemistry and serve as a foundation for future theoretical explorations of MoF₃ and related compounds.

References

Unveiling the Magnetic Behavior of Molybdenum (III) Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of Molybdenum (III) fluoride (B91410) (MoF₃), a material of interest for its potential applications in various advanced technologies. This document synthesizes key findings on its magnetic ordering, structure, and the experimental methodologies used for its characterization, offering a valuable resource for professionals in research and development.

Introduction to Molybdenum (III) Fluoride

Molybdenum (III) fluoride is an inorganic compound with the chemical formula MoF₃. In this compound, molybdenum exists in the +3 oxidation state, leading to a d³ electronic configuration. This unpaired electron configuration is the origin of its interesting magnetic properties. Early studies reported a cubic crystal structure for MoF₃, but later, more detailed investigations using X-ray and neutron diffraction revealed a rhombohedral VF₃-type structure[1]. The arrangement of Mo³⁺ ions in the crystal lattice and the superexchange interactions mediated by the fluoride ions are crucial in determining the collective magnetic behavior of the material.

Magnetic Properties of Molybdenum (III) Fluoride

Molybdenum (III) fluoride exhibits antiferromagnetic behavior at low temperatures. This was conclusively demonstrated through neutron diffraction studies, which are instrumental in determining the magnetic structure of materials.

Magnetic Ordering and Néel Temperature

MoF₃ undergoes a transition from a paramagnetic to an antiferromagnetic state at a Néel temperature (T_N) of 185 K[1][2][3]. Above this temperature, the magnetic moments of the Mo³⁺ ions are randomly oriented, resulting in no net magnetization. Below 185 K, the magnetic moments align in an ordered, antiparallel fashion, characteristic of an antiferromagnetic material.

Magnetic Moment

The effective magnetic moment of the Mo³⁺ ion in Molybdenum (III) fluoride has been determined to correspond to a spin-only value for S = 3/2[2][3]. This is consistent with the d³ electronic configuration of Mo³⁺ in an octahedral crystal field, where the three d electrons occupy the t₂g orbitals with parallel spins according to Hund's rule.

Quantitative Data Summary

The key magnetic and structural parameters for Molybdenum (III) fluoride are summarized in the tables below for easy reference and comparison.

ParameterValueReference
Magnetic OrderingAntiferromagnetic[1][2][3]
Néel Temperature (T_N)185 K[1][2][3]
Effective Magnetic MomentS = 3/2 (spin-only)[2][3]

Table 1: Key Magnetic Properties of Molybdenum (III) Fluoride.

ParameterValueReference
Crystal SystemRhombohedral[1]
Space GroupR-3c[1]
Structure TypeVF₃-type[1]

Table 2: Crystallographic Data for Molybdenum (III) Fluoride.

Experimental Protocols

The characterization of the magnetic properties of Molybdenum (III) fluoride involves specific synthesis and measurement techniques. The following sections detail the methodologies cited in the key literature.

Synthesis of Molybdenum (III) Fluoride

A common method for the preparation of pure Molybdenum (III) fluoride involves the reaction of Molybdenum (V) fluoride (MoF₅) with molybdenum metal powder.

Protocol:

  • Molybdenum (V) fluoride is placed in a reaction vessel with a stoichiometric amount of molybdenum metal powder.

  • The mixture is heated in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • The reaction proceeds at an elevated temperature, leading to the formation of Molybdenum (III) fluoride.

  • The product is then cooled to room temperature under the inert atmosphere.

  • Characterization of the final product is typically performed using X-ray powder diffraction to confirm the crystal structure and purity.

Magnetic Susceptibility Measurement

The determination of the Néel temperature and the effective magnetic moment relies on measuring the magnetic susceptibility as a function of temperature.

Protocol (based on SQUID Magnetometry):

  • A powdered sample of MoF₃ is placed in a sample holder.

  • The sample is introduced into a Superconducting Quantum Interference Device (SQUID) magnetometer.

  • The magnetic moment of the sample is measured as a function of temperature, typically from a low temperature (e.g., 2 K) to well above the Néel temperature (e.g., 300 K), under a constant applied magnetic field.

  • The magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the mass of the sample.

  • The Néel temperature is identified as the temperature at which a cusp or a change in the slope of the susceptibility versus temperature curve is observed.

  • The effective magnetic moment is determined from the linear region of the 1/χ versus temperature plot (Curie-Weiss law) in the paramagnetic regime.

Neutron Powder Diffraction

Neutron powder diffraction is a powerful technique to determine the magnetic structure of a material.

Protocol:

  • A powdered sample of MoF₃ is loaded into a sample holder suitable for neutron diffraction experiments (e.g., a vanadium can).

  • The sample is mounted on a neutron powder diffractometer.

  • Diffraction patterns are collected at various temperatures, both above and below the Néel temperature (185 K). For instance, patterns would be collected at room temperature (~300 K) and at a low temperature such as 4.2 K[1].

  • The diffraction pattern above the Néel temperature contains only nuclear scattering peaks, which are used to refine the crystal structure.

  • The diffraction pattern below the Néel temperature contains additional magnetic scattering peaks.

  • The positions and intensities of these magnetic peaks are used to determine the magnetic structure, i.e., the arrangement of the magnetic moments in the crystal lattice.

Visualizations

The following diagrams illustrate the logical relationships in the characterization of Molybdenum (III) fluoride's magnetic properties.

Magnetic_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization MoF5 Molybdenum (V) Fluoride Reaction High-Temperature Reaction in Inert Atmosphere MoF5->Reaction Mo_powder Molybdenum Powder Mo_powder->Reaction MoF3_product Molybdenum (III) Fluoride Powder Reaction->MoF3_product XRD X-ray Diffraction MoF3_product->XRD Purity & Crystal Structure SQUID SQUID Magnetometry MoF3_product->SQUID Magnetic Susceptibility vs. T NPD Neutron Powder Diffraction MoF3_product->NPD Magnetic Structure TN TN SQUID->TN Determine Néel Temperature Mag_Struc Mag_Struc NPD->Mag_Struc Determine Antiferromagnetic Structure

Caption: Workflow for the synthesis and magnetic characterization of MoF₃.

Magnetic_Structure_Logic cluster_temp Temperature Dependence cluster_observation Experimental Observation T_high T > 185 K (Paramagnetic State) Spins_disordered Randomly Oriented Magnetic Moments T_high->Spins_disordered T_low T < 185 K (Antiferromagnetic State) Spins_ordered Ordered Antiparallel Magnetic Moments T_low->Spins_ordered No_Net_Mag No_Net_Mag Spins_disordered->No_Net_Mag No Net Magnetization Net_Mag_Zero Net_Mag_Zero Spins_ordered->Net_Mag_Zero Zero Net Magnetization Mag_Peaks Mag_Peaks Spins_ordered->Mag_Peaks Magnetic Bragg Peaks in Neutron Diffraction

Caption: Logical relationship of magnetic states in MoF₃ with temperature.

References

Molybdenum Trifluoride (MoF₃) Powder: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Molybdenum trifluoride (MoF₃) powder. The information presented is intended for researchers, scientists, and professionals in drug development who may utilize this compound in synthetic chemistry and materials science. This document details the physicochemical characteristics, structural information, and the experimental methodologies used to determine these properties.

Core Physical and Chemical Properties

This compound is an inorganic compound composed of molybdenum in the +3 oxidation state and fluorine.[1] It is known for its high melting point and stability under inert conditions, making it a subject of interest in various chemical applications, including as a potential fluorinating agent or catalyst in organic synthesis.[1] Due to its reactivity with moisture and air, MoF₃ requires careful handling and storage under an inert atmosphere.[1]

The reported appearance of this compound powder can vary significantly, with descriptions ranging from brown, dark brown to black, dark pink, ochre, light-green, gray, and yellowish-tan.[1][2][3] This variation is likely attributable to different synthetic routes, purity levels, or the presence of oxyfluorides.[3]

Tabulated Physical Data

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsNotes
Chemical Formula MoF₃-[2]
Molecular Weight 152.935 g/mol [2][4]
Appearance Brown Crystalline Solid-Also reported as dark pink, yellowish-tan, green, gray, black.[2][3]
Density (Measured) 4.64g/cm³[3]
4640 kg/m ³[2][5]
Density (X-ray) 4.50g/cm³[3]
Melting Point >600 (>1112)°C (°F)[2][5]
Boiling Point N/A-Disproportionates at elevated temperatures.[3][5]
Solubility Insoluble in H₂O-[5][6]
CAS Registry Number 20193-58-2-[2][7]

Crystal Structure

The crystal structure of this compound has been a subject of some discrepancy in the literature. Two primary structures have been reported:

  • Rhombohedral (VF₃-type): X-ray and neutron diffraction studies have shown that MoF₃ can adopt a rhombohedral crystal structure with the space group R-3c.[3] This structure is considered the more accurately determined one.[8]

  • Cubic (ReO₃-type): An earlier report described a cubic structure with the space group Pm3m.[3] However, it has been suggested that this product might have been an oxyfluoride rather than pure MoF₃.[3]

The compound is known to be antiferromagnetic below 185 K.[3]

Experimental Protocols

The determination of the physical properties of inorganic powders like this compound involves specific analytical techniques.

4.1 Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of Molybdenum pentafluoride (MoF₅) with Molybdenum metal powder.[8]

  • Protocol:

    • An excess of MoF₅ is ground with molybdenum powder in an inert-atmosphere glove box.

    • The mixture is transferred to a nickel tube and sealed under vacuum.

    • The sealed tube is heated, for example, at 180°C for 2 hours, followed by 400°C for 4 hours.

    • After cooling, the tube is opened in a glove box.

    • The excess, more volatile MoF₅ is removed by distillation under vacuum, leaving the MoF₃ residue.[8]

G cluster_prep Preparation in Inert Atmosphere cluster_reaction Thermal Reaction cluster_purification Purification start Grind MoF₅ and Mo Powder seal Seal Mixture in Ni Tube under Vacuum start->seal heat1 Heat at 180°C for 2 hrs seal->heat1 Transfer to Furnace heat2 Heat at 400°C for 4 hrs heat1->heat2 distill Distill excess MoF₅ under Vacuum heat2->distill Cool and Transfer product Obtain MoF₃ Powder distill->product

Workflow for the synthesis of this compound powder.

4.2 Density Measurement

The density of MoF₃ powder was measured using a gas displacement technique.[8] This method, often performed with a gas pycnometer, determines the true volume of the solid material by measuring the displacement of an inert gas (e.g., helium). The density is then calculated by dividing the known mass of the sample by the measured volume.

4.3 Crystal Structure Determination

X-ray Diffraction (XRD) and Neutron Diffraction are the primary methods used to elucidate the crystal structure of this compound.

  • Protocol (General XRD):

    • A fine powder sample of MoF₃ is prepared and mounted on a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam.

    • The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

    • The resulting diffraction pattern, a plot of intensity vs. 2θ, contains peaks corresponding to the different crystallographic planes.

    • The positions and intensities of these peaks are used to determine the unit cell parameters, space group, and atomic positions, thus defining the crystal structure.[9]

Relevance in Drug Development

While this compound itself is not used as a pharmaceutical agent, its potential as a fluorinating agent connects it to the field of drug discovery. The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[10] Fluorination can improve metabolic stability, binding affinity, and membrane permeability of a molecule.[10] Compounds like MoF₃ can serve as sources of fluorine in the synthesis of complex organofluorine molecules.[6]

G cluster_discovery Drug Discovery Pipeline cluster_properties Enhanced Properties lead Lead Compound candidate Drug Candidate lead->candidate Chemical Modification stability Metabolic Stability candidate->stability binding Binding Affinity candidate->binding permeability Permeability candidate->permeability fluorine Fluorinating Agent (e.g., MoF₃ derivative/complex) fluorine->candidate

Role of fluorination in enhancing drug candidate properties.

Conclusion

This compound powder is a thermally stable inorganic compound with well-characterized physical properties, although some historical discrepancies exist regarding its precise crystal structure. The data and experimental protocols summarized in this guide provide a foundational resource for scientists and researchers. Its primary relevance to the pharmaceutical industry lies in the broader context of synthetic organofluorine chemistry, a critical component of modern drug development. Careful handling in an inert environment is essential for maintaining the integrity of the compound.

References

Molybdenum Trifluoride (CAS 20193-58-2): A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed technical information on Molybdenum trifluoride (CAS 20193-58-2) reveals a notable scarcity of in-depth experimental data in publicly accessible scientific literature and databases. While basic identifiers and some physical properties are documented, extensive research on its synthesis, characterization, and potential applications appears to be limited. This document summarizes the available information and outlines the current knowledge gaps.

Chemical and Physical Properties

This compound, with the chemical formula MoF₃, is an inorganic compound of molybdenum and fluorine. The available data on its properties is summarized below.

PropertyValue
CAS Number 20193-58-2
Molecular Formula F₃Mo
Molecular Weight 152.93 g/mol
Appearance Green solid
Crystal Structure Rhombohedral
Solubility Insoluble in common solvents

Table 1: Summary of known properties of this compound.

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not widely reported in readily available literature. One documented method involves the reaction of molybdenum hexafluoride (MoF₆) with molybdenum metal at elevated temperatures.

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product MoF6 Molybdenum Hexafluoride (MoF₆) Reaction High-Temperature Reaction (e.g., 600°C) MoF6->Reaction Mo Molybdenum (Mo) Mo->Reaction MoF3 This compound (MoF₃) Reaction->MoF3

Figure 1: Generalized workflow for the synthesis of this compound.

Characterization of the resulting this compound product would typically involve techniques such as X-ray diffraction (XRD) to confirm the crystal structure and elemental analysis to verify the stoichiometry. However, specific, detailed experimental protocols for these characterization steps for MoF₃ are not readily found in the surveyed literature.

Biological Interactions and Signaling Pathways

There is no information available in the searched scientific literature to suggest that this compound has been studied for its interaction with biological systems or its effect on signaling pathways. Research on the biological role of molybdenum is extensive, particularly concerning its function as a cofactor in various enzymes. However, this research does not extend to the specific compound this compound.

Logical Relationship: Current State of Knowledge

G MoF3 This compound (CAS 20193-58-2) BasicData Basic Identification & Limited Physical Properties MoF3->BasicData Exists DetailedResearch In-Depth Research MoF3->DetailedResearch Lacking ExpProtocols Detailed Experimental Protocols DetailedResearch->ExpProtocols BioInteractions Biological Interactions & Signaling Pathways DetailedResearch->BioInteractions DrugDev Drug Development Applications DetailedResearch->DrugDev

Figure 2: Diagram illustrating the current limited knowledge base for this compound.

Conclusion and Future Directions

The available information on this compound (CAS 20193-58-2) is sparse and primarily limited to its basic identification and a few physical properties. There is a clear lack of in-depth research into its synthesis, characterization, and potential applications, particularly in the fields of biology and drug development. The absence of detailed experimental protocols and studies on its biological effects means that its potential in these areas remains entirely unexplored.

For researchers and scientists interested in this compound, foundational research would be required to develop and publish reliable synthesis and characterization protocols. Subsequent studies could then explore its chemical reactivity and, if deemed relevant, its biological activity. Without such fundamental investigations, the utility of this compound in drug development or other advanced applications cannot be determined.

Molybdenum Trifluoride: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum trifluoride (MoF₃) is an inorganic compound that has been a subject of scientific interest for its unique structural and electronic properties. This technical guide provides an in-depth exploration of the discovery and history of MoF₃, detailing the key milestones in its synthesis and characterization. The document summarizes quantitative data, presents detailed experimental protocols for its preparation, and includes visualizations to illustrate its historical development and synthesis pathways.

Discovery and Historical Milestones

The history of this compound is rooted in the mid-20th century advancements in fluorine chemistry. Prior to its isolation and characterization, the study of molybdenum halides was primarily focused on chlorides and bromides. The synthesis of the trifluoride presented a significant challenge due to the high reactivity of fluorine and the tendency of molybdenum to exist in higher oxidation states.

A pivotal moment in the history of MoF₃ was its first definitive synthesis and characterization by H. J. Emeleus and V. Gutmann in 1949 [1][2]. Their work laid the foundation for understanding the nature of this compound. Subsequent research further refined the synthesis methods and elucidated its crystal structure. Another significant contribution came from D. E. LaValle and his colleagues in 1960 , who reported a method for preparing MoF₃ and determined its crystal structure using X-ray and neutron diffraction[3][4]. These seminal works opened the door for further investigation into the properties and potential applications of this compound.

G cluster_0 1949 1949: First definitive synthesis and characterization of MoF₃ by Emeleus and Gutmann 1960 1960: LaValle et al. report a refined synthesis and determine the crystal structure 1949->1960 Further Characterization Present Ongoing research into properties and potential applications 1960->Present Modern Investigations caption Key Milestones in the History of this compound G cluster_0 A Molybdenum Tribromide (MoBr₃) C Reaction at elevated temperature A->C B Anhydrous Hydrogen Fluoride (HF) B->C D Formation of MoF₃ and HBr C->D E Purification D->E caption Synthesis of MoF₃ from MoBr₃ and HF G cluster_0 A Molybdenum Hexafluoride (MoF₆) C Reaction in a sealed vessel at elevated temperature A->C B Molybdenum Metal (Mo) B->C D Formation of MoF₃ C->D E Cooling and collection D->E caption Synthesis of MoF₃ by Reduction of MoF₆

References

Methodological & Application

Molybdenum Trifluoride in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum trifluoride (MoF₃) is an inorganic compound that has garnered interest for its potential as a Lewis acid catalyst in organic synthesis.[1][2] Its electron-deficient molybdenum center allows it to activate a variety of functional groups, thereby facilitating carbon-carbon and carbon-heteroatom bond formation. This document provides an overview of the potential applications of MoF₃ in organic catalysis, based on the established principles of Lewis acidity and the known reactivity of other molybdenum-based catalysts. While specific, detailed protocols for MoF₃ are not extensively reported in the current body of scientific literature, this guide offers general methodologies for key organic transformations where MoF₃ could be a viable catalyst.

Properties of this compound

This compound is a solid material with the following key properties:

PropertyValue
Chemical Formula MoF₃
Molar Mass 152.94 g/mol
Appearance Crystalline solid
Melting Point >600 °C
Solubility Insoluble in water

Source: American Elements[3]

Potential Catalytic Applications

Given its nature as a Lewis acid, this compound is a promising candidate for catalyzing a range of fundamental organic reactions. These reactions are crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Friedel-Crafts Reactions

The Friedel-Crafts alkylation and acylation are cornerstone reactions for the formation of carbon-carbon bonds with aromatic rings.[4][5] Lewis acids play a critical role in activating the alkyl or acyl halide, rendering it more electrophilic.

Logical Workflow for MoF₃-Catalyzed Friedel-Crafts Alkylation:

G cluster_reactants Reactants A Aromatic Compound E Electrophilic Aromatic Substitution A->E B Alkyl Halide D Activation of Alkyl Halide (Formation of Carbocation-like species) B->D C MoF₃ Catalyst C->D Lewis Acid D->E F Alkylated Aromatic Product E->F

Caption: Workflow for MoF₃ in Friedel-Crafts Alkylation.

Experimental Protocol (General):

  • To a stirred solution of the aromatic substrate in an inert, dry solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen), add this compound (5-20 mol%).

  • Cool the mixture to the desired temperature (typically between 0 °C and room temperature).

  • Slowly add the alkyl halide (1.0-1.5 equivalents) to the reaction mixture.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an organic solvent, and purify it using standard techniques such as column chromatography.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the MoF₃-catalyzed Friedel-Crafts alkylation of toluene (B28343) with benzyl (B1604629) chloride, illustrating the expected trend with catalyst loading.

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)
15127568
21089285
31569891
Carbonyl-Carbonyl Olefination Reactions

Molybdenum-based catalysts have been reported to facilitate carbonyl-carbonyl olefination reactions, providing a direct route to olefins from two carbonyl compounds.[6] This transformation is a powerful tool for the synthesis of complex alkenes.

Proposed Catalytic Cycle:

G A Mo(III)F₃ B [Mo(III)F₃(R₂C=O)] A->B + R₂C=O C Oxidative Coupling B->C + R'₂C=O D Molybdenaoxetane Intermediate C->D E Retro-[2+2] Cycloaddition D->E E->A - Mo(V)OF₃ F Alkene Product E->F

Caption: Proposed cycle for MoF₃-catalyzed olefination.

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, combine the carbonyl compounds (1.0 and 1.2 equivalents) and this compound (10 mol%) in a dry, degassed solvent (e.g., toluene or dioxane).

  • Add a suitable reducing agent (e.g., a silane (B1218182) or a low-valent metal) to the mixture.

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction and work up as described for the Friedel-Crafts reaction.

  • Purify the olefin product by column chromatography.

Quantitative Data (Hypothetical):

This table shows hypothetical results for the MoF₃-catalyzed olefination of benzaldehyde.

EntryReducing AgentTemperature (°C)Time (h)Yield of Stilbene (%)
1Triethylsilane802445
2Phenylsilane1001862
3Zinc dust1101278

Applications in Pharmaceutical Synthesis

The development of efficient and selective catalytic methods is paramount in the pharmaceutical industry.[1][7] Lewis acid-catalyzed reactions are frequently employed in the synthesis of drug molecules and their intermediates. While direct applications of MoF₃ in pharmaceutical synthesis are not yet established, its potential as a Lewis acid catalyst suggests it could be a valuable tool in this area. For instance, Friedel-Crafts reactions are often key steps in the synthesis of various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[2] It is sensitive to moisture and air, and should be stored under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

This compound presents an intriguing, yet underexplored, option as a Lewis acid catalyst in organic synthesis. The general protocols and hypothetical data provided herein are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this compound. Further research is necessary to fully elucidate the scope and limitations of MoF₃ in various organic transformations and to establish its utility in the synthesis of fine chemicals and pharmaceuticals. The development of well-defined MoF₃-based catalytic systems could offer new avenues for efficient and selective chemical synthesis.

References

Application Notes and Protocols: Molybdenum (III) Fluoride (MoF₃) as a Potential Precursor for Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known chemical and physical properties of Molybdenum (III) Fluoride (B91410) (MoF₃) and general principles of Chemical Vapor Deposition (CVD). As of the date of this document, there is limited specific literature available on the use of MoF₃ as a CVD precursor. Therefore, the experimental protocols provided herein are hypothetical and intended for research and development purposes. Appropriate safety precautions and preliminary feasibility studies are strongly recommended.

Introduction

Molybdenum-containing thin films are of significant interest in various fields, including microelectronics, catalysis, and protective coatings. Chemical Vapor Deposition (CVD) is a versatile technique for the synthesis of high-quality thin films. The choice of the precursor is a critical factor that dictates the feasibility and outcome of the CVD process.

Molybdenum (III) Fluoride (MoF₃) is an inorganic compound that, based on its constituent elements, presents a potential, yet largely unexplored, avenue for the deposition of molybdenum-based thin films. This document provides an overview of the known properties of MoF₃, discusses its potential as a CVD precursor, and offers hypothetical protocols for its synthesis and use in a CVD process.

Properties of Molybdenum (III) Fluoride (MoF₃)

A summary of the key physical and chemical properties of MoF₃ is presented in the table below. The volatility of MoF₃, a crucial parameter for CVD, is not well-documented. It has been reported that the sublimation of MoF₃ can lead to disproportionation, which presents a significant challenge for its use as a stable precursor.[1]

PropertyValueReference(s)
Chemical Formula MoF₃[2][3]
Molecular Weight 152.94 g/mol [2][3]
Appearance Brown, crystalline solid[2]
Melting Point >600 °C[2]
Density 4640 kg/m ³ (4.64 g/cm³)[2]
Solubility Insoluble in water[4]
Oxidation State of Mo +3[2]

Potential as a CVD Precursor: A Theoretical Assessment

Potential Advantages:

  • Fluoride Source: MoF₃ could serve as a source for both molybdenum and fluorine, potentially enabling the deposition of molybdenum fluoride or molybdenum oxyfluoride thin films, which have applications in optics and catalysis.

  • Absence of Carbon and Oxygen: As an inorganic precursor, MoF₃ avoids the potential for carbon or oxygen incorporation into the deposited film, which can be a concern with metal-organic precursors.

Challenges and Considerations:

  • Volatility: The high melting point and lack of documented vapor pressure data suggest that MoF₃ may have low volatility, requiring high temperatures for sublimation, which could be incompatible with some substrates.

  • Thermal Stability and Disproportionation: The reported disproportionation of MoF₃ upon sublimation into solid molybdenum (Mo), gaseous molybdenum tetrafluoride (MoF₄), and gaseous molybdenum pentafluoride (MoF₅) is a major obstacle.[1] This would lead to a complex and difficult-to-control deposition process with multiple precursor species in the gas phase.

  • Reactivity: As a metal fluoride, MoF₃ is likely to be highly reactive with moisture and oxygen, necessitating stringent inert atmosphere handling and a high-vacuum CVD system.

  • Toxicity: Fluoride compounds can be toxic, and appropriate safety measures must be in place.

Hypothetical Experimental Protocols

Synthesis of MoF₃ Precursor

This hypothetical protocol is based on a reported synthesis method involving the reduction of Molybdenum (V) Fluoride (MoF₅).[5]

Objective: To synthesize MoF₃ powder suitable for use as a CVD precursor.

Materials:

  • Molybdenum (V) Fluoride (MoF₅)

  • Molybdenum metal powder

  • Inert gas (Argon or Nitrogen)

  • Suitable solvent for cleaning (e.g., anhydrous hexane)

Equipment:

  • Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)

  • High-temperature tube furnace

  • Quartz or nickel reaction tube

  • Schlenk line apparatus

  • Vacuum pump

Procedure:

  • Preparation: All glassware and the reaction tube should be thoroughly dried in an oven at >120 °C overnight and then transferred to the glovebox while hot to cool under an inert atmosphere.

  • Precursor Handling: Inside the glovebox, weigh stoichiometric amounts of MoF₅ and molybdenum metal powder. A slight excess of MoF₅ may be used to ensure complete reaction of the molybdenum powder.

  • Loading the Reactor: Mix the powders thoroughly and load them into the center of the reaction tube inside the glovebox.

  • Reaction Setup: Seal the reaction tube and transfer it to the tube furnace. Connect the tube to a Schlenk line.

  • Purging: Evacuate the reaction tube and backfill with inert gas. Repeat this cycle three times to ensure the removal of any residual air.

  • Reaction: Under a gentle flow of inert gas, heat the furnace to the reaction temperature. A temperature ramp may be employed. Based on general solid-state reaction principles, a temperature in the range of 300-500 °C could be a starting point for investigation. The reaction time will need to be optimized, but an initial duration of 12-24 hours is suggested.

  • Purification: After the reaction is complete, cool the furnace to room temperature. The excess volatile MoF₅ can be removed by sublimation under vacuum to a cold trap, leaving the non-volatile MoF₃ product.

  • Characterization: The resulting MoF₃ powder should be characterized to confirm its phase purity using techniques such as X-ray Diffraction (XRD) and its elemental composition using Energy-Dispersive X-ray Spectroscopy (EDS).

  • Storage: Store the synthesized MoF₃ powder in an inert atmosphere glovebox.

Chemical Vapor Deposition of Molybdenum-Containing Thin Films using MoF₃

This hypothetical protocol outlines a starting point for exploring the CVD of thin films using the synthesized MoF₃.

Objective: To deposit a molybdenum-containing thin film on a substrate using MoF₃ as a precursor.

Equipment:

  • A cold-wall or hot-wall CVD reactor with a high-vacuum system.

  • Substrate heater capable of reaching at least 800 °C.

  • Precursor delivery system (e.g., a sublimator with temperature control).

  • Mass flow controllers for carrier and reactant gases.

  • Pressure gauges.

Materials:

  • Synthesized MoF₃ precursor.

  • Substrates (e.g., silicon, sapphire, quartz).

  • Carrier gas (e.g., Argon, Nitrogen).

  • Reactant gas (optional, e.g., H₂, NH₃, O₂ depending on the desired film).

Procedure:

  • Substrate Preparation: Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

  • Loading: Load the cleaned substrate into the CVD reactor. Load the MoF₃ precursor into the sublimator. The entire loading process should be conducted under an inert atmosphere to prevent precursor degradation.

  • System Evacuation: Evacuate the reactor to a base pressure of <10⁻⁵ Torr.

  • Deposition Parameters (to be optimized):

    • Precursor Temperature (Sublimation Temperature): This is a critical parameter that needs to be determined experimentally. A starting point could be a gradual increase in temperature from 400 °C while monitoring the chamber pressure for an increase, indicating sublimation. Given the high melting point, a significantly higher temperature may be necessary.

    • Substrate Temperature: This will depend on the desired film phase and crystallinity. A wide range should be explored, for example, from 400 °C to 800 °C.

    • Carrier Gas Flow Rate: A flow of 10-100 sccm of Argon or Nitrogen can be used to transport the vaporized precursor to the substrate.

    • Reactant Gas Flow Rate (Optional): If depositing molybdenum metal, a reducing agent like H₂ might be required. For molybdenum nitride or oxide, NH₃ or O₂ could be introduced, respectively. The flow rates would need to be optimized.

    • Deposition Pressure: The pressure during deposition can be varied from low vacuum (e.g., 1-10 Torr) to high vacuum.

  • Deposition: Once the substrate reaches the desired temperature, heat the precursor to initiate sublimation and open the necessary valves to introduce the carrier and reactant gases. The deposition time will determine the film thickness.

  • Cool Down: After the desired deposition time, stop the precursor flow and cool down the reactor to room temperature under a continuous flow of inert gas.

  • Film Characterization: Characterize the deposited films for their thickness (ellipsometry, profilometry), composition (XPS, EDS), crystallinity (XRD), and morphology (SEM, AFM).

Visualizations

MoF3_Synthesis_Workflow Hypothetical MoF₃ Synthesis Workflow cluster_glovebox Inert Atmosphere Glovebox weigh Weigh MoF₅ and Mo Powder mix Mix Powders weigh->mix load Load into Reaction Tube mix->load setup Setup in Tube Furnace & Connect to Schlenk Line load->setup purge Evacuate and Backfill with Inert Gas (3x) setup->purge react Heat at 300-500 °C for 12-24h under Inert Gas Flow purge->react cool Cool to Room Temperature react->cool purify Purify by Sublimating Excess MoF₅ under Vacuum cool->purify characterize Characterize MoF₃ (XRD, EDS) purify->characterize store Store in Glovebox characterize->store

Caption: Hypothetical workflow for the synthesis of MoF₃ precursor.

MoF3_CVD_Workflow Hypothetical MoF₃ CVD Workflow cluster_prep Preparation cluster_deposition Deposition prep_substrate Clean Substrate load_system Load Substrate and MoF₃ Precursor prep_substrate->load_system evacuate Evacuate CVD Reactor to <10⁻⁵ Torr load_system->evacuate heat_substrate Heat Substrate (400-800 °C) evacuate->heat_substrate heat_precursor Heat MoF₃ Precursor to Sublimation Temperature heat_substrate->heat_precursor flow_gases Introduce Carrier Gas (Ar/N₂) and Optional Reactant Gas (H₂/NH₃/O₂) heat_precursor->flow_gases deposit Deposit Film for Desired Time flow_gases->deposit cooldown Cool Down under Inert Gas Flow deposit->cooldown unload Unload Coated Substrate cooldown->unload characterize Characterize Thin Film (Ellipsometry, XPS, XRD, SEM) unload->characterize

References

Application Notes and Protocols: Synthesis of Molybdenum Nitride Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Molybdenum nitride (MoNₓ) thin films are gaining significant attention across various scientific and industrial fields due to their unique combination of properties, including high hardness, excellent wear resistance, good electrical conductivity, and notable catalytic activity.[1][2][3] These characteristics make them promising candidates for applications ranging from protective coatings and microelectronics to energy storage and catalysis.[1][3][4]

This document provides detailed protocols for the synthesis of molybdenum nitride thin films. A comprehensive literature search was conducted for methods utilizing molybdenum(III) fluoride (B91410) (MoF₃) as a precursor; however, no established protocols for this specific precursor were identified in the available scientific literature. Therefore, these notes focus on well-documented and widely used alternative methods: Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and Physical Vapor Deposition (PVD) via reactive sputtering. These methods offer robust and reproducible pathways to high-quality MoNₓ films.

Synthesis Methodologies

Three primary techniques for the deposition of molybdenum nitride thin films are detailed below. Each method offers distinct advantages regarding film conformality, deposition temperature, and scalability.

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a versatile technique that utilizes volatile metal-organic precursors to deposit high-purity thin films with good thickness control.[4][5] The process involves introducing precursor gases into a reaction chamber where they decompose on a heated substrate surface to form the desired film.

This protocol is based on the use of a single-source precursor, which contains both molybdenum and nitrogen, simplifying the delivery process. The precursor used in this example is the 1,4-di-tert-butyl-1,3-diazabutadiene adduct of bis(tert-butylimido)dichloro-molybdenum(VI), denoted as (tBuN)₂MoCl₂·dad.[4][6]

Materials and Equipment:

  • CVD Reactor with a heated substrate stage and gas flow controllers

  • Schlenk line and glovebox for precursor handling

  • Substrates (e.g., soda-lime glass, silicon wafers)

  • Single-source precursor: (tBuN)₂MoCl₂·dad

  • High-purity nitrogen (N₂) gas

  • Vacuum pump

Procedure:

  • Substrate Preparation: Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry them thoroughly with N₂ gas.

  • Precursor Loading: In an inert atmosphere (glovebox), load the precursor (tBuN)₂MoCl₂·dad into the precursor bubbler.

  • System Setup: Place the cleaned substrates onto the substrate holder in the CVD reactor.

  • Pump-Down: Evacuate the reactor to a base pressure below 1 x 10⁻⁵ Torr.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 400 °C).[4][6]

    • Heat the precursor bubbler to a temperature sufficient for sublimation while maintaining thermal stability.

    • Introduce N₂ as a carrier gas to transport the vaporized precursor into the reaction chamber.

    • Maintain a constant pressure during deposition.

    • Continue the deposition for the required duration to achieve the desired film thickness (e.g., 2 hours for a 110 nm film at 400 °C).[4][6]

  • Cool-Down: After deposition, stop the precursor flow and cool the reactor to below 100 °C under a continuous flow of N₂ before unloading the samples.[4]

MOCVD_Workflow cluster_deposition Deposition Conditions sub_prep Substrate Cleaning (Acetone, IPA, DI Water) reactor_setup Load Substrate into CVD Reactor sub_prep->reactor_setup pre_load Precursor Loading ((tBuN)₂MoCl₂·dad) in Glovebox pre_load->reactor_setup pump_down Evacuate Chamber (Base Pressure < 10⁻⁵ Torr) reactor_setup->pump_down deposition Deposition Step pump_down->deposition heat_sub Heat Substrate (e.g., 400°C) heat_pre Heat Precursor (Vaporization) gas_flow Introduce Carrier Gas (N₂) cool_down Cool Down Under N₂ (<100°C) deposition->cool_down unload Unload Coated Substrate cool_down->unload

Caption: Workflow for MOCVD of MoNₓ thin films.

Plasma-Enhanced Atomic Layer Deposition (PEALD)

PEALD is a surface-controlled deposition technique that allows for the growth of highly conformal and uniform thin films with atomic-level precision. It relies on sequential, self-limiting surface reactions between a precursor and a plasma co-reactant.[7]

This protocol describes the deposition of MoNₓ using a molybdenum precursor and H₂/N₂ plasma.

Materials and Equipment:

  • PEALD Reactor with a plasma source

  • Molybdenum precursor (e.g., (MeCp)Mo(CO)₂(NO))[7]

  • Reactant gases: Hydrogen (H₂), Nitrogen (N₂)

  • Purge gas: Argon (Ar)

  • Substrates (e.g., Si wafers with a diffusion barrier)

Procedure:

  • Substrate Preparation: Clean substrates as described in the MOCVD protocol.

  • System Setup: Load substrates into the ALD reaction chamber.

  • Pump-Down: Evacuate the chamber to the required base pressure.

  • Deposition Cycle: Heat the substrate to the desired deposition temperature (e.g., 200-300 °C). A single ALD cycle consists of four sequential steps:

    • Step 1 (Precursor Pulse): Introduce the molybdenum precursor vapor into the chamber for a set duration (e.g., 0.1 s). The precursor adsorbs onto the substrate surface.

    • Step 2 (Purge): Purge the chamber with an inert gas (e.g., Ar) to remove any unreacted precursor and gaseous byproducts (e.g., 15 s).

    • Step 3 (Plasma Pulse): Introduce the reactant H₂/N₂ gas mixture and ignite the plasma for a set duration. The plasma reacts with the adsorbed precursor layer to form MoNₓ.

    • Step 4 (Purge): Purge the chamber again with Ar to remove reaction byproducts.

  • Film Growth: Repeat the deposition cycle until the target film thickness is achieved. The film grows linearly with the number of cycles.

  • Cool-Down: After the final cycle, cool the chamber under an inert atmosphere before removing the samples.

PEALD_Workflow start Start: Load Substrate & Pump Down cycle_start Begin ALD Cycle (Repeat N times) start->cycle_start step1 Step 1: Mo Precursor Pulse (Surface Adsorption) cycle_start->step1 1 finish End Deposition: Cool Down & Unload cycle_start->finish N Cycles Complete step2 Step 2: Inert Gas Purge (Remove Excess Precursor) step1->step2 2 step3 Step 3: H₂/N₂ Plasma Pulse (Surface Reaction) step2->step3 3 step4 Step 4: Inert Gas Purge (Remove Byproducts) step3->step4 4 step4->cycle_start Repeat or Finish

Caption: Workflow for a PEALD cycle for MoNₓ films.

Physical Vapor Deposition (PVD) - Reactive DC Magnetron Sputtering

Reactive sputtering is a PVD technique where a target material (molybdenum) is bombarded by energetic ions (e.g., Ar⁺) in a vacuum chamber, causing atoms to be ejected or "sputtered."[8][9] These atoms then travel to the substrate and condense to form a film. By introducing a reactive gas (nitrogen) into the chamber, the sputtered molybdenum reacts to form molybdenum nitride on the substrate surface.

Materials and Equipment:

  • Sputtering deposition system with a DC magnetron source

  • High-purity Molybdenum (Mo) target

  • Process gases: Argon (Ar), Nitrogen (N₂)

  • Substrates (e.g., glass, silicon)

  • Substrate heater

Procedure:

  • Substrate Preparation: Clean substrates as previously described.

  • System Setup: Mount the Mo target in the magnetron source and place the substrates on the holder.

  • Pump-Down: Evacuate the sputtering chamber to a high vacuum base pressure (e.g., < 5 x 10⁻⁶ Torr).

  • Deposition:

    • Heat the substrate to the desired temperature (can be performed at room temperature or elevated temperatures, e.g., 300-575 K).[8]

    • Introduce Ar gas into the chamber to a working pressure (e.g., a few mTorr).

    • Introduce N₂ gas at a specific partial pressure or flow ratio relative to Ar. The N₂/Ar ratio is critical for controlling film stoichiometry.[8]

    • Apply DC power to the Mo target to ignite the plasma. Ar ions will bombard the target, sputtering Mo atoms.

    • The sputtered Mo atoms react with nitrogen in the plasma and on the substrate surface to form the MoNₓ film.

    • Continue sputtering for the time required to achieve the desired thickness.

  • Cool-Down: Turn off the power and gas flows. Allow the substrate to cool before venting the chamber and removing the samples.

PVD_Workflow cluster_proc Sputtering Parameters setup Load Substrate & Mo Target into Sputter System pump_down Evacuate Chamber (High Vacuum) setup->pump_down process_setup Set Process Conditions pump_down->process_setup heat_sub Set Substrate Temp. gas_flow Introduce Ar & N₂ Gas (Set Partial Pressures) sputter Apply DC Power to Mo Target (Ignite Plasma) process_setup->sputter deposition MoNₓ Film Deposition sputter->deposition cool_down Cool Down & Vent Chamber deposition->cool_down unload Unload Coated Substrate cool_down->unload

Caption: Workflow for PVD by reactive sputtering.

Data Presentation: Synthesis Parameters and Film Properties

The following tables summarize key quantitative data extracted from the literature for the different synthesis methods.

Table 1: MOCVD Synthesis Parameters

Parameter Value Reference
Precursor (tBuN)₂MoCl₂·dad [4][6]
Deposition Temp. 350 - 600 °C [4][6]
Growth Rate @ 400°C 55 nm/h [4][6]
Growth Rate @ 600°C 45 nm/h [6]
Resulting Phases Mo₂N and MoN mixture [4][6]

| Carbon Impurity | < 2% at 400°C |[4][6] |

Table 2: PVD (Reactive Sputtering) Synthesis Parameters

Parameter Value Reference
Target Molybdenum (Mo) [8][9]
Reactive Gas Nitrogen (N₂) [8][9]
Sputter Gas Argon (Ar) [8][9]
Substrate Temp. 300 - 575 K [8]
N₂ Partial Pressure 1 - 60 x 10⁻³ Pa [8]
Film Thickness 200 - 300 nm [8]

| Resulting Phases | Amorphous, γ-Mo₂N, δ-MoN |[8] |

Conclusion

While the direct synthesis of molybdenum nitride thin films from MoF₃ is not documented, several robust and highly controllable methods are available. MOCVD offers excellent film purity and control over composition using single-source precursors. PEALD provides unparalleled conformality and thickness control at the atomic scale, which is ideal for advanced microelectronic applications.[7] Finally, reactive sputtering is a versatile and widely used PVD technique suitable for depositing a range of MoNₓ phases for applications such as hard and tribological coatings.[2] The choice of method will depend on the specific requirements of the intended application, including desired film properties, substrate type, and scalability.

References

Electrochemical Applications of Molybdenum Trifluoride: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a prospective guide based on the known electrochemical properties of metal fluorides and other molybdenum compounds. As of late 2025, specific and detailed experimental data on the electrochemical applications of Molybdenum trifluoride (MoF3) is scarce in publicly available scientific literature. The protocols provided are general and would require significant optimization for MoF3.

Introduction

This compound (MoF3), an inorganic compound with molybdenum in the +3 oxidation state, presents an intriguing candidate for various electrochemical applications.[1] Its properties as a transition metal fluoride (B91410) suggest potential utility in energy storage and catalysis, drawing parallels to other metal fluorides that have been investigated for these purposes.[2][3] This document outlines potential applications, provides adaptable experimental protocols for synthesis and characterization, and includes logical workflow diagrams to guide researchers in exploring the electrochemical landscape of MoF3.

Potential Electrochemical Applications

While specific data for MoF3 is lacking, we can speculate on its potential applications based on the behavior of similar materials:

  • Lithium-Ion Battery Cathode: Metal fluorides are known for their high theoretical specific capacities and wide voltage ranges, making them attractive as cathode materials in lithium-ion batteries.[3] MoF3 could potentially undergo a conversion reaction with lithium ions, offering a high energy density. However, challenges such as poor electronic conductivity and large volume changes during cycling would need to be addressed, likely through nanostructuring or compositing with conductive materials like carbon.[2]

  • Electrocatalysis: Molybdenum-based materials have shown promise as catalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting.[4][5][6] The electronic structure of MoF3 could offer active sites for these reactions. Its performance would be highly dependent on its surface morphology and conductivity.

  • Supercapacitor Electrodes: The high surface area of nanostructured MoF3 could potentially enable its use in supercapacitors, which store charge via electrostatic double-layer capacitance or pseudocapacitance.[7][8] The redox activity of molybdenum could contribute to pseudocapacitive charge storage, enhancing the overall energy density.

  • Sensors: The surface of MoF3 could be sensitive to the adsorption of certain molecules, leading to changes in its electrical properties. This could be exploited for the development of chemical sensors.[9][10][11][12][13]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and electrochemical characterization of MoF3.

Protocol 1: Synthesis of Nanostructured this compound

This protocol is a general guideline for the synthesis of metal fluoride nanoparticles and would require optimization for MoF3.

Objective: To synthesize MoF3 nanoparticles to enhance their electrochemical performance by increasing the surface area and reducing ion diffusion pathways.

Materials:

  • Molybdenum(III) precursor (e.g., Molybdenum(III) chloride)

  • Fluorinating agent (e.g., Ammonium fluoride, Hydrofluoric acid)

  • Solvent (e.g., Ethanol (B145695), deionized water)

  • Inert gas (e.g., Argon or Nitrogen)

  • Surfactant (optional, e.g., CTAB)

Procedure:

  • In a fume hood, dissolve the Molybdenum(III) precursor in the chosen solvent under an inert atmosphere.

  • In a separate vessel, dissolve the fluorinating agent in the same solvent.

  • Slowly add the fluorinating agent solution to the Molybdenum(III) precursor solution while stirring vigorously.

  • If a surfactant is used to control particle size, it should be added to the precursor solution before the addition of the fluorinating agent.

  • The reaction mixture is then transferred to a Teflon-lined autoclave for solvothermal synthesis. The temperature and time will need to be optimized (e.g., 120-180 °C for 12-24 hours).

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove unreacted precursors and byproducts.

  • The final product is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Characterize the synthesized material using X-ray diffraction (XRD) for phase purity and crystal structure, and transmission electron microscopy (TEM) for morphology and particle size.

Protocol 2: Electrochemical Characterization of MoF3 Electrodes

Objective: To evaluate the electrochemical performance of the synthesized MoF3 as a battery cathode or supercapacitor electrode.

Materials:

  • Synthesized MoF3 powder

  • Conductive additive (e.g., Super P carbon black)

  • Binder (e.g., Polyvinylidene fluoride - PVDF)

  • Solvent for binder (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Current collector (e.g., Aluminum foil for cathodes, Nickel foam for supercapacitors)

  • Electrolyte (specific to the application, e.g., 1 M LiPF6 in EC:DMC for Li-ion batteries, or an aqueous electrolyte for supercapacitors)

  • Counter and reference electrodes (e.g., Lithium metal for Li-ion batteries, Ag/AgCl or SCE for aqueous systems)

  • Celgard separator

Procedure: Electrode Preparation

  • Mix the synthesized MoF3 powder, conductive additive, and binder in a specific weight ratio (e.g., 80:10:10).

  • Add NMP dropwise and mix to form a homogeneous slurry.

  • Coat the slurry onto the current collector using a doctor blade.

  • Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 120 °C) for several hours to remove the solvent.

  • Punch out circular electrodes of a specific diameter.

Procedure: Cell Assembly (for a Li-ion coin cell)

  • Assemble a 2032-type coin cell in an argon-filled glovebox.

  • Place the MoF3 working electrode, a separator, and a lithium metal counter/reference electrode in the coin cell casing.

  • Add a few drops of electrolyte to wet the separator and electrode.

  • Crimp the coin cell to ensure it is properly sealed.

Procedure: Electrochemical Measurements

  • Cyclic Voltammetry (CV): Perform CV at various scan rates (e.g., 0.1 to 1 mV/s for batteries, 10 to 100 mV/s for supercapacitors) to identify the redox peaks and understand the reaction kinetics.

  • Galvanostatic Charge-Discharge (GCD): Cycle the cell at different current densities to determine the specific capacity/capacitance, coulombic efficiency, and cycling stability.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS to investigate the charge transfer resistance and ion diffusion kinetics of the electrode.

Data Presentation

Due to the lack of specific experimental data for MoF3, the following tables are presented as templates for how quantitative data should be structured once obtained.

Table 1: Template for Li-ion Battery Performance of MoF3

Current Density (mA/g)1st Discharge Capacity (mAh/g)1st Charge Capacity (mAh/g)1st Cycle Coulombic Efficiency (%)Capacity after 100 Cycles (mAh/g)Capacity Retention (%)
50DataDataDataDataData
100DataDataDataDataData
200DataDataDataDataData
500DataDataDataDataData

Table 2: Template for Supercapacitor Performance of MoF3

Current Density (A/g)Specific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Capacitance Retention after 5000 Cycles (%)
1DataDataDataData
2DataDataDataData
5DataDataDataData
10DataDataDataData

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the experimental protocols described above.

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis of Nanostructured MoF3 P1_Start Start Synthesis P1_Dissolve Dissolve Mo(III) Precursor and Fluorinating Agent P1_Start->P1_Dissolve P1_Mix Mix Solutions P1_Dissolve->P1_Mix P1_Solvothermal Solvothermal Reaction P1_Mix->P1_Solvothermal P1_Collect Collect Precipitate P1_Solvothermal->P1_Collect P1_Wash Wash with DI Water and Ethanol P1_Collect->P1_Wash P1_Dry Dry in Vacuum Oven P1_Wash->P1_Dry P1_Characterize Characterize Material (XRD, TEM) P1_Dry->P1_Characterize P1_End Nanostructured MoF3 P1_Characterize->P1_End

Caption: Workflow for the synthesis of nanostructured MoF3.

Characterization_Workflow cluster_characterization Protocol 2: Electrochemical Characterization P2_Start Start Characterization P2_Slurry Prepare Electrode Slurry P2_Start->P2_Slurry P2_Coat Coat Slurry on Current Collector P2_Slurry->P2_Coat P2_Dry Dry Electrode P2_Coat->P2_Dry P2_Assemble Assemble Electrochemical Cell P2_Dry->P2_Assemble P2_CV Cyclic Voltammetry (CV) P2_Assemble->P2_CV P2_GCD Galvanostatic Charge-Discharge (GCD) P2_Assemble->P2_GCD P2_EIS Electrochemical Impedance Spectroscopy (EIS) P2_Assemble->P2_EIS P2_Analyze Analyze Data P2_CV->P2_Analyze P2_GCD->P2_Analyze P2_EIS->P2_Analyze P2_End Performance Evaluation P2_Analyze->P2_End

Caption: Workflow for electrochemical characterization of MoF3 electrodes.

Conclusion

This compound remains a largely unexplored material in the field of electrochemistry. The information and protocols provided here serve as a starting point for researchers to begin investigating its potential. Significant research and development will be necessary to synthesize high-quality MoF3 nanomaterials, characterize their electrochemical properties, and validate their performance in various applications. The future of MoF3 in this field will depend on dedicated experimental work to overcome the current knowledge gap.

References

Application Notes and Protocols: Molybdenum Trifluoride (MoF3) as a Cathode Material in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Molybdenum trifluoride (MoF3) is a promising, yet largely unexplored, cathode material for next-generation lithium-ion batteries (LIBs). As a conversion-type electrode material, it offers the potential for high specific capacity due to the multi-electron transfer reaction. The high electronegativity of fluorine is expected to yield a high operating voltage.[1] However, like other metal fluorides, MoF3 is anticipated to face challenges such as low electronic conductivity and significant volume changes during cycling.

These application notes provide a comprehensive overview of the theoretical potential of MoF3, proposed synthesis methods, and detailed protocols for its evaluation as a cathode material in LIBs. The information is intended to guide researchers in the systematic investigation of this novel material.

Theoretical Performance of this compound

The theoretical specific capacity of a cathode material can be calculated using the following formula[2][3]:

Theoretical Capacity (mAh/g) = (n * F) / (M * 3.6)

Where:

  • n is the number of electrons transferred per formula unit (for MoF3, n = 3, assuming full conversion to Mo and LiF).

  • F is the Faraday constant (96485 C/mol).[4]

  • M is the molar mass of the active material (for MoF3, approximately 152.94 g/mol ).

Based on this, the theoretical specific capacity of MoF3 is calculated to be 526 mAh/g .

Table 1: Theoretical Properties of this compound Cathode

PropertyValueUnit
Chemical FormulaMoF3-
Molar Mass152.94 g/mol
Number of Electrons (n)3-
Theoretical Capacity526mAh/g
Predicted Voltage vs. Li/Li+ ~2.5 - 3.0 V

Note: The predicted voltage is an estimate based on thermodynamic data of similar metal fluorides and requires experimental verification.

Experimental Protocols

Synthesis of this compound Nanoparticles (Proposed Hydrothermal Method)

While specific synthesis routes for battery-grade MoF3 are not well-documented, a hydrothermal method, commonly used for other metal fluorides, can be adapted.[5][6]

Materials:

Procedure:

  • In a typical synthesis, dissolve a stoichiometric amount of MoCl3 in deionized water.

  • In a separate beaker, dissolve a threefold molar excess of NH4F in deionized water.

  • Slowly add the NH4F solution to the MoCl3 solution under vigorous stirring.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 180°C for 12 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 80°C for 12 hours to obtain MoF3 nanoparticles.

Cathode Slurry Preparation and Electrode Casting

Materials:

  • Synthesized MoF3 powder

  • Super P carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

Procedure:

  • Mix the MoF3 active material, Super P carbon black, and PVDF binder in a weight ratio of 80:10:10 in a mortar.

  • Grind the mixture thoroughly for at least 30 minutes to ensure homogeneity.

  • Add NMP dropwise while continuing to grind until a viscous, uniform slurry is formed.

  • Cast the slurry onto a piece of aluminum foil using a doctor blade with a set thickness (e.g., 200 µm).

  • Dry the coated foil in a vacuum oven at 120°C for 12 hours to completely remove the NMP solvent.

  • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried foil.

  • Press the electrodes under a pressure of approximately 10 MPa to ensure good contact between the active material and the current collector.

  • Measure the mass loading of the active material on each electrode.

Coin Cell Assembly (CR2032)

Components:

  • MoF3 cathode

  • Lithium metal foil (anode)

  • Celgard 2400 separator

  • Electrolyte: 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

  • CR2032 coin cell components (case, spacer, spring, gasket)

Procedure (inside an argon-filled glovebox):

  • Place the MoF3 cathode in the center of the coin cell's positive case.

  • Add a few drops of electrolyte onto the cathode surface to ensure it is well-wetted.

  • Place the separator on top of the cathode.

  • Add more electrolyte to wet the separator completely.

  • Place the lithium metal anode on top of the separator.

  • Add the spacer disk and then the spring.

  • Place the gasket on the negative case and carefully place it on top of the assembled stack.

  • Crimp the coin cell using a coin cell crimping machine to ensure a proper seal.

Electrochemical and Material Characterization

A comprehensive characterization is crucial to evaluate the performance and understand the reaction mechanism of the MoF3 cathode.

Table 2: Characterization Techniques and Their Purpose

TechniquePurpose
X-ray Diffraction (XRD) To determine the crystal structure and phase purity of the synthesized MoF3. Operando XRD can be used to track structural changes during charging and discharging.[7][8]
Scanning Electron Microscopy (SEM) To observe the morphology, particle size, and distribution of the MoF3 powder and the uniformity of the electrode coating.
Transmission Electron Microscopy (TEM) To obtain high-resolution images of the MoF3 nanoparticles and to analyze their crystal structure and elemental composition at the nanoscale.
Galvanostatic Cycling To measure the specific capacity, cycling stability, and coulombic efficiency of the MoF3 cathode at different current rates.
Cyclic Voltammetry (CV) To identify the redox potentials of the electrochemical reactions and to assess the reversibility of the conversion process.
Electrochemical Impedance Spectroscopy (EIS) To investigate the charge transfer resistance and ion diffusion kinetics within the electrode and at the electrode-electrolyte interface.
X-ray Photoelectron Spectroscopy (XPS) To analyze the elemental composition and chemical states of molybdenum and fluorine on the electrode surface before and after cycling, providing insights into the solid electrolyte interphase (SEI) formation and the conversion reaction products.

Expected Electrochemical Behavior and Reaction Mechanism

The electrochemical reaction of MoF3 with lithium is expected to proceed via a conversion mechanism:

MoF3 + 3Li+ + 3e- ↔ Mo + 3LiF

This reaction involves the complete decomposition of the MoF3 crystal structure upon lithiation to form metallic molybdenum nanoparticles embedded in a lithium fluoride matrix.[9][10] The reverse reaction occurs during charging.

Key features to investigate:

  • Voltage Hysteresis: A significant voltage difference between the charge and discharge plateaus is a common characteristic of conversion materials, which impacts energy efficiency.[11]

  • First-Cycle Irreversibility: The initial discharge capacity is often higher than the subsequent charge capacity due to irreversible processes like SEI formation.

  • Capacity Fading: The large volume changes during the conversion reaction can lead to pulverization of the electrode and loss of electrical contact, resulting in capacity decay over cycles.

Visualizations

G cluster_synthesis MoF3 Nanoparticle Synthesis S1 Dissolve MoCl3 in Deionized Water S3 Mix Solutions S1->S3 S2 Dissolve NH4F in Deionized Water S2->S3 S4 Hydrothermal Reaction (180°C, 12h) S3->S4 S5 Centrifuge and Wash S4->S5 S6 Vacuum Dry (80°C, 12h) S5->S6 S7 MoF3 Nanopowder S6->S7

Caption: Hydrothermal synthesis workflow for MoF3 nanoparticles.

G cluster_assembly CR2032 Coin Cell Assembly A1 Place Cathode in Positive Case A2 Add Electrolyte A1->A2 A3 Place Separator A2->A3 A4 Add Electrolyte A3->A4 A5 Place Li Anode A4->A5 A6 Add Spacer & Spring A5->A6 A7 Place Gasket & Negative Case A6->A7 A8 Crimp Cell A7->A8 A9 Assembled Cell A8->A9

Caption: Step-by-step coin cell assembly procedure.

G cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) D1 MoF3 Cathode D2 Mo + 3LiF (Nanocomposite) D1->D2 + 3Li+ + 3e- C1 Mo + 3LiF (Nanocomposite) C2 MoF3 Cathode C1->C2 - 3Li+ - 3e-

Caption: Proposed conversion reaction mechanism of MoF3.

References

Molybdenum Trifluoride (MoF3) as a Lewis Acid Catalyst: An Uncharted Territory in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite theoretical potential, the application of Molybdenum Trifluoride (MoF3) as a Lewis acid catalyst in organic synthesis and other catalytic processes remains a largely unexplored and undocumented field of research. A comprehensive review of available scientific literature and chemical databases reveals a significant gap in experimental data, specific applications, and established protocols for the use of MoF3 in this capacity.

While some sources suggest that this compound can act as a Lewis acid, concrete examples of its utilization in catalytic organic reactions are conspicuously absent from peer-reviewed literature[1]. Lewis acids are fundamental in catalysis, activating substrates towards nucleophilic attack, and various metal fluorides are known to exhibit this property. However, the focus of molybdenum-based catalysis has predominantly been on other oxidation states and compound types, such as oxides, sulfides, and nitrides, or molybdenum incorporated into complex structures like Metal-Organic Frameworks (MOFs)[2][3][4][5].

For researchers, scientists, and drug development professionals interested in the potential of MoF3, this lack of information presents both a challenge and an opportunity. The absence of established protocols means that any investigation into its catalytic activity would be breaking new ground.

Theoretical Considerations and Potential Research Directions

The Lewis acidity of a metal halide is influenced by factors such as the charge density on the metal center and the electronegativity of the halide. In MoF3, the molybdenum is in a +3 oxidation state. Theoretical studies on other metal fluorides, such as aluminum trifluoride (AlF3), have been conducted to understand their Lewis acidic properties and catalytic potential[6][7]. Similar computational studies on MoF3 could provide valuable insights into its electronic structure, the accessibility of its empty orbitals to act as electron acceptors, and its potential to activate various functional groups.

Should researchers wish to explore this area, initial investigations could focus on classic Lewis acid-catalyzed reactions, such as:

  • Friedel-Crafts reactions: Alkylation and acylation of aromatic compounds.

  • Diels-Alder reactions: Cycloaddition reactions to form six-membered rings.

  • Aldol reactions: Carbon-carbon bond formation.

  • Ring-opening polymerizations: For the synthesis of polymers.

A logical workflow for such an exploratory study is outlined below.

Figure 1. A proposed experimental workflow for the initial investigation of MoF3 Lewis acidity in a model catalytic reaction.

Synthesis of this compound

For any catalytic study, the synthesis of the catalyst is a critical first step. While detailed protocols for its use in catalysis are unavailable, methods for the synthesis of MoF3 have been reported. One common method involves the reaction of molybdenum metal with fluorine gas at elevated temperatures. Another approach involves the fluorination of other molybdenum compounds. Researchers would need to adapt and optimize these synthetic procedures to produce MoF3 with the desired purity and morphology for catalytic applications.

Conclusion

The topic of this compound's Lewis acidity in catalysis is currently an open field of inquiry. The lack of published data means that there are no established application notes or protocols to present. The information provided here is intended to frame the current state of knowledge and suggest potential avenues for future research. Any scientist or professional venturing into this area should be prepared to conduct foundational research to establish the catalytic viability and operational parameters of MoF3. Such work would be a valuable contribution to the field of catalysis.

References

Molybdenum Trifluoride in Fluorination Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Molybdenum Fluorides in Fluorination

The introduction of fluorine atoms into organic molecules is a critical strategy in drug discovery and development, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][2] While various fluorinating agents are available, transition metal fluorides have been explored for their unique reactivity. Among them, molybdenum fluorides have been investigated, with molybdenum hexafluoride (MoF6) being the most studied, albeit highly reactive, reagent.[3][4]

Contrary to what its name might suggest, molybdenum trifluoride (MoF3) is not a commonly employed reagent or catalyst in fluorination reactions according to the current body of scientific literature.[5][6][7] While its physical and chemical properties have been characterized, its application in synthetic organic chemistry, particularly for fluorination, is not well-documented.[5][6][7] It is described as a dark brown to black solid with a high melting point, and it can act as a Lewis acid.[6] However, its practical use in fluorination protocols is not established.

This document, therefore, will focus on the application of a more relevant molybdenum fluoride (B91410), molybdenum hexafluoride (MoF6) , in fluorination reactions, providing an overview of its reactivity, application notes, and a general experimental protocol.

Application Notes: Molybdenum Hexafluoride (MoF6) as a Fluorinating Agent

Molybdenum hexafluoride (MoF6) is a highly reactive and volatile compound used as a fluorinating agent in organic synthesis.[3] It is a colorless to yellowish gas at room temperature and is a strong oxidizing agent.[3] Its primary application in fluorination is the conversion of carbonyl compounds to geminal difluorides.[8]

Key Characteristics and Reactivity:

  • High Reactivity: MoF6 is a powerful fluorinating agent, but this high reactivity can lead to a lack of selectivity and the formation of byproducts.[8]

  • Substrate Scope: It is most effective for the fluorination of ketones and aldehydes.[8] The reaction is sensitive to electronic and steric factors, with electron-withdrawing groups on the substrate generally increasing the reaction yield.[8]

  • Functional Group Tolerance: MoF6 is not highly selective and can react with various functional groups, including ethers, amines, hydroxyl groups, carboxylic acids, and carbon-carbon double bonds.[8] Esters, amides, nitriles, and nitro groups are generally inert to MoF6.[8]

  • Reaction Conditions: Reactions are typically carried out in an inert solvent, such as dichloromethane (B109758) (CH2Cl2), at low temperatures.[8] A catalyst, such as boron trifluoride (BF3), can be used, although reactions at higher temperatures may not require a catalyst.[8]

Quantitative Data: Fluorination of Carbonyl Compounds with MoF6

The following table summarizes the reported yields for the gem-difluorination of various benzophenone (B1666685) derivatives using molybdenum hexafluoride. The data illustrates the influence of substituents on the aromatic ring on the reaction efficiency.

SubstrateProductYield (%)
4-Nitrobenzophenone4,4'-Dinitrodifluorodiphenylmethane91
4-Chlorobenzophenone4,4'-Dichlorodifluorodiphenylmethane75
BenzophenoneDifluorodiphenylmethane68
4-Methylbenzophenone4,4'-Dimethyldifluorodiphenylmethane55
4-Methoxybenzophenone4,4'-Dimethoxydifluorodiphenylmethane42

Data sourced from a study on the fluorination of carbonyl compounds.[8]

Experimental Protocols: Gem-Difluorination of a Carbonyl Compound using MoF6

This protocol provides a general procedure for the fluorination of a carbonyl compound using molybdenum hexafluoride and a boron trifluoride catalyst.

Safety Precautions:

  • Molybdenum hexafluoride is highly toxic, corrosive, and reacts violently with water.[3] All manipulations should be carried out in a well-ventilated fume hood by trained personnel.

  • Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.

  • Anhydrous conditions are crucial for the success of the reaction.

Materials:

  • Molybdenum hexafluoride (MoF6)

  • Boron trifluoride (BF3) gas or solution

  • Anhydrous dichloromethane (CH2Cl2)

  • Carbonyl compound (substrate)

  • Anhydrous sodium fluoride (NaF)

  • Silica (B1680970) gel

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried glassware)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a septum, dissolve the carbonyl compound (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents:

    • Slowly bubble boron trifluoride gas through the solution or add a solution of BF3 in an appropriate solvent.

    • Carefully add a solution of molybdenum hexafluoride (1.1 - 1.5 eq) in anhydrous CH2Cl2 dropwise to the cooled reaction mixture while maintaining the temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by adding anhydrous sodium fluoride and silica gel to the cold solution. This step is to trap excess MoF6 and HF.

  • Workup:

    • Allow the mixture to warm to room temperature slowly.

    • Filter the suspension through a pad of celite or silica gel, and wash the filter cake with CH2Cl2.

    • Wash the combined filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired gem-difluorinated compound.[8]

Visualizations

The following diagrams illustrate the general concepts related to fluorination reactions.

Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Substrate Substrate Preparation (Anhydrous Conditions) Start->Substrate Reaction_Setup Reaction Setup (Inert Atmosphere, Low Temp) Substrate->Reaction_Setup Reagents Reagent Preparation (MoF6 in Anhydrous Solvent) Addition Slow Addition of MoF6 Reagents->Addition Reaction_Setup->Addition Monitoring Reaction Monitoring (TLC/GC) Addition->Monitoring Quenching Quenching (Anhydrous NaF/Silica) Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification End Final Product Purification->End

Caption: General experimental workflow for a fluorination reaction.

Carbonyl_Fluorination Reactant R1 C=O R2 Carbonyl Compound Product R1 CF2 R2 Gem-Difluoroalkane Reactant->Product Fluorination Reagents MoF6, BF3 CH2Cl2, -78 °C

Caption: Conversion of a carbonyl to a geminal difluoride using MoF6.

References

Application Notes: Use of Molybdenum(III) Fluoride (MoF₃) in the Synthesis of Other Molybdenum Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Molybdenum(III) fluoride (B91410) (MoF₃) is a dark brown to black, water-insoluble solid. While it is a stable compound, its use as a precursor in the synthesis of other molybdenum compounds is not widely documented in readily available scientific literature. Its low reactivity and insolubility present challenges for its application as a starting material in solution-phase chemistry. The primary synthetic utility of MoF₃ appears to be in high-temperature, solid-state reactions, most notably its disproportionation to yield higher oxidation state molybdenum fluorides.

Disproportionation of MoF₃

The most referenced reaction involving MoF₃ as a starting material is its thermal disproportionation. In a disproportionation reaction, a substance is simultaneously oxidized and reduced, forming two or more different products. When heated, molybdenum(III) fluoride can decompose to form elemental molybdenum and gaseous molybdenum(IV) and molybdenum(V) fluorides.

Reaction Pathway:

The thermal decomposition of MoF₃ is understood to proceed via the following general reaction, though the precise stoichiometry and conditions can influence the product distribution:

4 MoF₃(s) → Mo(s) + 3 MoF₄(g)

At higher temperatures, MoF₄ can be in equilibrium with MoF₅:

2 MoF₄(g) ⇌ MoF₃(s) + MoF₅(g)

This indicates that heating MoF₃ can produce a mixture of gaseous MoF₄ and MoF₅.

Experimental Protocol: Thermal Disproportionation of MoF₃

Objective: To synthesize higher-valent molybdenum fluorides (MoF₄, MoF₅) via the thermal disproportionation of MoF₃.

Materials:

  • Molybdenum(III) fluoride (MoF₃), high purity

  • Inert gas (Argon or Nitrogen), high purity

  • Tube furnace with temperature and atmosphere control

  • Quartz or alumina (B75360) reaction tube

  • Cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone slurry)

  • Schlenk line or glovebox for inert atmosphere handling

Methodology:

  • Preparation:

    • Thoroughly dry the reaction tube and all glassware in an oven and cool under an inert atmosphere to remove any moisture.

    • In an inert atmosphere (glovebox), load a known quantity of MoF₃ into the center of the reaction tube.

  • Reaction Setup:

    • Place the reaction tube in the tube furnace.

    • Connect the inlet of the tube to a regulated inert gas supply.

    • Connect the outlet of the tube to a cold trap followed by a bubbler or a vacuum pump to safely vent any gaseous products. The cold trap is essential for collecting the volatile MoF₄ and MoF₅ products.

  • Reaction:

    • Purge the system with the inert gas for an extended period to ensure an oxygen-free and moisture-free environment.

    • Slowly heat the furnace to the desired reaction temperature. Based on available literature, temperatures in the range of 300-600 °C are likely required. The optimal temperature would need to be determined experimentally.

    • Maintain the reaction temperature for a specified duration. The reaction time will influence the extent of disproportionation and the yield of the products.

    • During the reaction, the volatile MoF₄ and MoF₅ will sublime and be carried by the inert gas stream to the cold trap, where they will condense.

  • Product Collection and Characterization:

    • After the reaction is complete, cool the furnace to room temperature under the inert gas flow.

    • Carefully remove the reaction tube and the cold trap.

    • In an inert atmosphere, collect the solid residue (unreacted MoF₃ and elemental molybdenum) from the reaction tube.

    • The condensed products in the cold trap (a mixture of MoF₄ and MoF₅) should also be collected under inert conditions.

    • Characterize the products using appropriate analytical techniques such as X-ray diffraction (XRD) for the solid residue and spectroscopic methods for the collected fluorides.

Quantitative Data:

Due to the lack of specific experimental reports in the public domain, a table with quantitative data (e.g., yields, reaction times, specific temperatures) cannot be provided. Researchers would need to perform a series of experiments, varying the temperature, reaction time, and inert gas flow rate, to optimize the process and quantify the yields of MoF₄ and MoF₅.

Logical Relationship Diagram

Disproportionation_Workflow Logical Workflow for MoF₃ Disproportionation cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection prep1 Dry Reaction Tube prep2 Load MoF₃ in Inert Atmosphere prep1->prep2 react1 Assemble Apparatus prep2->react1 react2 Purge with Inert Gas react1->react2 react3 Heat to Reaction Temperature (e.g., 300-600 °C) react2->react3 react4 Hold for Reaction Time react3->react4 coll1 Cool Down System react4->coll1 coll2 Collect Solid Residue (Mo, unreacted MoF₃) coll1->coll2 coll3 Collect Volatile Products (MoF₄, MoF₅) from Cold Trap coll1->coll3

Caption: Workflow for the thermal disproportionation of MoF₃.

Signaling Pathway Diagram

Disproportionation_Pathway Reaction Pathway of MoF₃ Disproportionation mof3 MoF₃ (s) Oxidation State: +3 heat Heat mof3->heat mo Mo (s) Oxidation State: 0 (Reduction Product) heat->mo Reduction mof4 MoF₄ (g) Oxidation State: +4 (Oxidation Product) heat->mof4 Oxidation mof5 MoF₅ (g) (Further Oxidation) mof4->mof5 Further Reaction

Caption: Disproportionation of MoF₃ upon heating.

The use of molybdenum(III) fluoride as a synthetic precursor is currently limited, with its thermal disproportionation into higher-valent molybdenum fluorides being the most notable application. The lack of detailed, reproducible experimental protocols in the scientific literature suggests that MoF₃ is not a commonly employed starting material, likely due to its physical and chemical properties. Further research is required to establish optimized and well-characterized synthetic procedures utilizing MoF₃. The protocols and diagrams provided herein serve as a foundational guide for researchers interested in exploring the synthetic potential of this compound. Professionals in drug development should be aware that the direct application of MoF₃ in pharmaceutical synthesis is not established and would necessitate significant foundational research.

Molybdenum Trifluoride: Application Notes and Protocols for Oxygen-Sensitive Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum trifluoride (MoF₃) is a crystalline solid that serves as a valuable precursor in a variety of oxygen-sensitive applications, particularly in the realm of catalysis and materials science.[1][2] Its utility in synthetic organic chemistry, an area of significant interest to drug development professionals, is primarily centered on its role as a precursor to low-valent molybdenum catalytic species. These catalysts are effective in a range of transformations, including carbon-carbon bond formation, which is a cornerstone of modern pharmaceutical synthesis.[3]

Due to its reactivity with air and moisture, stringent anaerobic and anhydrous techniques are required for the successful handling and application of this compound.[2] This document provides detailed application notes and protocols for the use of MoF₃ in a representative oxygen-sensitive catalytic reaction: the asymmetric allylic alkylation (AAA) of 3-alkyloxindoles. This reaction is of particular relevance to drug development due to the prevalence of the 3,3-disubstituted oxindole (B195798) motif in alkaloid natural products and pharmaceutical candidates.[4]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Formula MoF₃[5]
Molecular Weight 152.94 g/mol [1]
Appearance Crystalline solid[1][5]
Melting Point >600 °C (>1112 °F)[1]
Density 4640 kg/m ³[1]
Solubility in H₂O Insoluble[1]
Oxidation State of Mo +3[5]
Key Characteristics Air and moisture sensitive, Lewis acid character[2][6]

Application: Molybdenum-Catalyzed Asymmetric Allylic Alkylation (AAA)

Molybdenum-catalyzed AAA reactions provide a powerful method for the enantioselective formation of carbon-carbon bonds.[4][7] In this application, this compound can serve as a precursor to the active low-valent molybdenum catalyst. The in-situ reduction of MoF₃ in the presence of a suitable reducing agent and chiral ligand generates the catalytically active species.

The representative reaction shown below is the allylic alkylation of a 3-alkyloxindole, a transformation that is complementary to palladium-catalyzed methods.[4]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative data for the molybdenum-catalyzed asymmetric allylic alkylation of 3-alkyloxindoles, demonstrating the high yields and enantioselectivities that can be achieved.

EntryOxindole (R)Allylic Substrate (R')Yield (%)ee (%)Reference(s)
1MeAllyl tert-butyl carbonate9592[4]
2BnAllyl tert-butyl carbonate9890[4]
3AllylAllyl tert-butyl carbonate9391[4]
4MeCinnamyl acetate (B1210297)8588[4][7]

Experimental Protocols

General Considerations for Handling this compound

This compound is air and moisture sensitive and must be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[2] All glassware should be oven-dried and cooled under vacuum or an inert gas stream prior to use. Solvents must be anhydrous and deoxygenated.

Protocol for Molybdenum-Catalyzed Asymmetric Allylic Alkylation

This protocol is a representative procedure for the AAA of a 3-alkyloxindole using an in-situ generated molybdenum catalyst from a Mo(III) precursor like MoF₃.

Materials:

  • This compound (MoF₃)

  • Chiral ligand (e.g., a C₁-symmetric diaminocyclohexane (DACH) pyridyl ligand)[7]

  • Reducing agent (e.g., Phenylmagnesium bromide)

  • 3-Alkyloxindole

  • Allylic substrate (e.g., Allyl tert-butyl carbonate)

  • Anhydrous, deoxygenated solvent (e.g., THF)

  • Base (e.g., LiOtBu)

  • Standard oven-dried glassware for inert atmosphere chemistry (Schlenk flask, syringes, etc.)

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox, add this compound (0.01 mmol, 1.0 mol%) and the chiral ligand (0.015 mmol, 1.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, deoxygenated THF (1 mL).

    • Cool the mixture to -30 °C.

    • Slowly add the reducing agent (e.g., phenylmagnesium bromide, 0.03 mmol, 3.0 mol%) dropwise with stirring.

    • Allow the mixture to stir at room temperature for 1 hour to generate the active catalyst.

  • Reaction Setup:

    • In a separate Schlenk flask, dissolve the 3-alkyloxindole (1.0 mmol) and the allylic substrate (1.2 mmol) in anhydrous, deoxygenated THF (4 mL).

    • Add the base (e.g., LiOtBu, 2.0 mmol) to this mixture and stir for 15 minutes at room temperature.

  • Catalytic Reaction:

    • Transfer the substrate/base mixture to the flask containing the pre-formed molybdenum catalyst via cannula under a positive pressure of inert gas.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3,3-disubstituted oxindole.

Visualizations

Experimental Workflow for Asymmetric Allylic Alkylation

experimental_workflow cluster_catalyst_prep Catalyst Pre-formation (Inert Atmosphere) cluster_reaction_setup Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification mof3 MoF₃ catalyst Active Mo Catalyst mof3->catalyst ligand Chiral Ligand ligand->catalyst reducer Reducing Agent reducer->catalyst reaction AAA Reaction catalyst->reaction oxindole 3-Alkyloxindole mixture Substrate/Base Mixture oxindole->mixture allyl_sub Allylic Substrate allyl_sub->mixture base Base base->mixture mixture->reaction quench Quench reaction->quench extract Extraction quench->extract purify Purification extract->purify product Enantioenriched Product purify->product

Caption: Workflow for Mo-catalyzed asymmetric allylic alkylation.

Proposed Catalytic Cycle

catalytic_cycle catalyst Active Mo(0) Catalyst pi_allyl π-Allyl Mo(II) Complex catalyst->pi_allyl Oxidative Addition alkylation Nucleophilic Attack pi_allyl->alkylation Oxindole Nucleophile product_release Product Release alkylation->product_release product_release->catalyst Reductive Elimination

Caption: Proposed catalytic cycle for molybdenum-catalyzed AAA.

References

Water-Insoluble Molybdenum Sources: A Detailed Guide for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of various water-insoluble molybdenum sources in materials science. It is intended to be a comprehensive resource for researchers and professionals working in areas such as catalysis, electronics, and high-temperature materials. The information is presented in a structured format, including quantitative data summaries, detailed experimental procedures, and visual representations of workflows and concepts.

Molybdenum Disulfide (MoS₂)

Molybdenum disulfide is a transition metal dichalcogenide with a layered crystal structure, making it a versatile material in various fields. Its properties are highly dependent on its morphology, which can be tailored through different synthesis methods.

Applications

MoS₂ is widely utilized in:

  • Catalysis: Primarily in hydrodesulfurization (HDS) for the removal of sulfur from fossil fuels.[1][2] Its unique edge sites are catalytically active for this process.

  • Electronics: As a semiconductor material in next-generation electronics, particularly in field-effect transistors (FETs) and optoelectronic devices, owing to its tunable bandgap.[3][4][5][6][7]

  • Lubrication: As a solid lubricant due to its low friction properties, especially in demanding environments.

Quantitative Data
PropertyValueApplicationReference
Electron Mobility ~10 - 18 cm²/V·s (bilayer)Field-Effect Transistors[3]
On/Off Current Ratio ~10⁸Field-Effect Transistors[4][5][6]
HDS Activity (DBT Conv.) >90%Hydrodesulfurization[2]
Experimental Protocols

This protocol describes the synthesis of MoS₂ nanosheets with high catalytic activity for the hydrogen evolution reaction (HER).

Materials:

Procedure:

  • Dissolve a specific molar ratio of MoO₃ and thiourea in DI water in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 200°C for 24 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation.

  • Wash the product with DI water and ethanol several times to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

This protocol outlines the synthesis of high-quality monolayer MoS₂ films on a SiO₂/Si substrate.[8]

Materials:

  • Molybdenum Trioxide (MoO₃) powder (99.99%)

  • Sulfur (S) powder (99.99%)

  • SiO₂/Si substrate

  • Argon (Ar) gas (ultra-high purity)

Procedure:

  • Clean the SiO₂/Si substrate using a standard cleaning procedure (e.g., RCA clean).

  • Place the substrate in the center of a horizontal tube furnace.

  • Place a ceramic boat containing MoO₃ powder upstream from the substrate.

  • Place another ceramic boat containing sulfur powder further upstream, outside the main heating zone.

  • Purge the furnace tube with Ar gas.

  • Heat the furnace to the desired growth temperature (typically 650-850°C) under a continuous Ar flow.

  • Once the growth temperature is reached, heat the sulfur powder to its evaporation temperature (typically 150-200°C).

  • The sulfur vapor is carried by the Ar gas to the substrate, where it reacts with the vaporized MoO₃ to form MoS₂.

  • After the desired growth time, turn off the heaters and allow the furnace to cool down to room temperature under Ar flow.

Visualization

Hydrothermal_Synthesis_MoS2 cluster_0 Precursor Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Collection & Purification cluster_3 Final Product Dissolve MoO3 & Thiourea Dissolve MoO3 & Thiourea Autoclave at 200°C for 24h Autoclave at 200°C for 24h Dissolve MoO3 & Thiourea->Autoclave at 200°C for 24h Cooling Cooling Autoclave at 200°C for 24h->Cooling Centrifugation Centrifugation Washing (DI Water & Ethanol) Washing (DI Water & Ethanol) Drying at 60°C Drying at 60°C Washing (DI Water & Ethanol)->Drying at 60°C MoS2 Nanosheets MoS2 Nanosheets

Hydrothermal synthesis workflow for MoS₂ nanosheets.

Molybdenum Trioxide (MoO₃)

Molybdenum trioxide is a wide-bandgap semiconductor with applications in gas sensing, catalysis, and as an interlayer in electronic devices.[9]

Applications
  • Gas Sensors: MoO₃ is used to detect various gases, including nitrogen dioxide (NO₂), ammonia (B1221849) (NH₃), and hydrogen (H₂), due to changes in its electrical conductivity upon gas adsorption.[10][11][12]

  • Electronics: It serves as a hole injection layer in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Catalysis: Used as a catalyst or catalyst support in various oxidation reactions.

Quantitative Data
Gas DetectedConcentrationOperating Temp.ResponseResponse TimeReference
NO₂ 10 ppm125°C-30.1%-[11]
H₂ 1000 ppm100°C3.3 x 10⁵379 s[12]
TMA 50 ppm133°C198-[10]
Experimental Protocols

This protocol describes a facile one-pot synthesis of hexagonal MoO₃ (h-MoO₃) nanorods.[5]

Materials:

  • Ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Nitric acid (HNO₃)

  • Deionized (DI) water

Procedure:

  • Dissolve 4.8 g of ammonium heptamolybdate in 68.8 ml of DI water with stirring at 40°C for 10 minutes.

  • Add 11.2 ml of HNO₃ to the solution and continue stirring for another 10 minutes at 40°C.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 180°C for 8 hours.

  • After cooling to room temperature, wash the resulting white precipitate with DI water and ethanol.

  • Dry the product at 60°C to obtain h-MoO₃ nanorods.

This protocol details the synthesis of MoO₃ nanoparticles using a citrate (B86180) sol-gel method.[13]

Materials:

Procedure:

  • Dissolve 1.16 g of ammonium molybdate and 0.38 g of citric acid in DI water.

  • Adjust the pH of the solution to 7 by adding ammonium hydroxide while stirring.

  • Heat the mixture in a furnace at 250°C for 1 hour to form a gel, and then a powder.

  • Calcine the powder at 500°C for 90 minutes to obtain pale yellow MoO₃ nanoparticles.

Visualization

SolGel_Synthesis_MoO3 Start Start Dissolve Precursors Dissolve Ammonium Molybdate & Citric Acid in DI Water Start->Dissolve Precursors pH Adjustment Adjust pH to 7 with Ammonium Hydroxide Dissolve Precursors->pH Adjustment Gelation & Powder Formation Heat at 250°C for 1h pH Adjustment->Gelation & Powder Formation Calcination Calcine at 500°C for 90 min Gelation & Powder Formation->Calcination End MoO3 Nanoparticles Calcination->End

Sol-gel synthesis workflow for MoO₃ nanoparticles.

Molybdenum Carbide (Mo₂C and MoC)

Molybdenum carbides are refractory ceramic materials known for their hardness, high melting point, and catalytic properties, often compared to platinum-group metals.[14]

Applications
  • Electrocatalysis: As a highly active and stable electrocatalyst for the hydrogen evolution reaction (HER) in water splitting.[14][15][16]

  • Catalysis: Used in various catalytic reactions, including hydrogenation and reforming.

  • Cutting Tools: Due to their extreme hardness, they are used in tool bits.

Quantitative Data
CatalystElectrolyteOverpotential @ 10 mA/cm²Tafel Slope (mV/dec)Reference
Porous Mo₂CpH 0142 mV53
Porous Mo₂CpH 14151 mV59
Ni-MoC--161[15]
Co-MoC--162[15]
S-doped MoC0.5 M H₂SO₄-48[16]
Experimental Protocol

This protocol describes the synthesis of nanostructured Mo₂C from molybdenum trioxide.[17]

Materials:

  • Molybdenum Trioxide (MoO₃) powder

  • Methane (CH₄) gas

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

Procedure:

  • Place a known amount of MoO₃ powder in a quartz tube reactor.

  • Heat the reactor to the desired carburization temperature (e.g., 700-800°C) under a flow of N₂ gas.

  • Once the temperature is stable, switch the gas flow to a mixture of CH₄ and H₂ (e.g., 20% CH₄ in H₂).

  • Maintain the reaction for a specific duration (e.g., 1-2 hours).

  • Cool the reactor to room temperature under a flow of N₂ gas.

  • The resulting black powder is nanostructured Mo₂C.

Visualization

TPR_Synthesis_Mo2C MoO3 Powder MoO3 Powder Heating Heat to 700-800°C in N2 flow MoO3 Powder->Heating Carburization Introduce CH4/H2 flow for 1-2h Heating->Carburization Cooling Cool to Room Temp in N2 flow Carburization->Cooling Mo2C Nanopowder Mo2C Nanopowder Cooling->Mo2C Nanopowder

Temperature-programmed reaction for Mo₂C synthesis.

Molybdenum Disilicide (MoSi₂)

Molybdenum disilicide is an intermetallic compound with excellent high-temperature properties, making it suitable for demanding applications.

Applications
  • Heating Elements: Widely used as high-temperature heating elements in electric furnaces due to its high melting point and excellent oxidation resistance.[18]

  • High-Temperature Structural Components: Investigated for use in aerospace and other high-temperature structural applications.[19]

  • Coatings: Used as a protective coating for other materials at high temperatures.

Quantitative Data
PropertyValueUnitsReference
Density 6.29g/cm³
Melting Point 2230°C
Young's Modulus 430GPa
Bend Strength 250MPa
Fracture Toughness (K_IC) 3MPa·m⁰·⁵
Hardness 9GPa
Resistivity (Room Temp) 3.5 x 10⁻⁷ohm·cm
Experimental Protocol

This protocol outlines the general steps for producing MoSi₂ heating elements.[1]

Materials:

  • Molybdenum Disilicide (MoSi₂) powder

  • Polyethylene glycol (binder)

  • Polyacrylamide (binder)

  • Water

Procedure:

  • Mix MoSi₂ powder with binders (polyethylene glycol and polyacrylamide) and water to form a slurry.

  • Shape the slurry into the desired form (e.g., rods, U-shapes) using methods like extrusion or pressing.

  • Dry the shaped green body to remove water.

  • Sinter the dried body in a furnace at high temperatures (1400-1700°C) for 0.5-3 hours in a non-oxidizing atmosphere (e.g., argon or vacuum).

  • Perform a subsequent heat treatment in air at 1000-1700°C for 1-3 hours to form a protective silica (B1680970) (SiO₂) layer on the surface.

  • Cool the finished heating elements to room temperature.

Visualization

Sintering_MoSi2 Start Start Mixing Mix MoSi2 Powder with Binders and Water Start->Mixing Shaping Extrusion or Pressing Mixing->Shaping Drying Dry the Green Body Shaping->Drying Sintering Sinter at 1400-1700°C in Inert Atmosphere Drying->Sintering Oxidation Heat in Air at 1000-1700°C to form SiO2 layer Sintering->Oxidation End MoSi2 Heating Element Oxidation->End

Sintering process for MoSi₂ heating elements.

Molybdenum Borides (e.g., MoB, Mo₂B, MoB₂)

Molybdenum borides are a class of ceramic materials with a combination of desirable properties including high hardness, good electrical conductivity, and chemical stability.

Applications
  • Anode Materials for Li-ion Batteries: Their metallic character and high theoretical capacities make them promising candidates for battery applications.

  • Catalysis: Investigated for their catalytic activity in various chemical reactions.

  • Hard Coatings: Used as wear-resistant coatings due to their high hardness.

Quantitative Data
PropertyValueUnitsReference
Theoretical Li-specific Capacity (MoB) 670mAh/g
Theoretical Li-specific Capacity (MoB₃) 418mAh/g
Li Diffusion Barrier (MoB) 0.10eV
Li Diffusion Barrier (MoB₃) 0.13eV
Experimental Protocol

This protocol describes a facile, single-step synthesis of MoB₂ nanoparticles.[13]

Materials:

  • Molybdenum(V) chloride (MoCl₅)

  • Amorphous boron powder

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Deionized (DI) water

  • Argon (Ar) gas

Procedure:

  • Thoroughly mix MoCl₅ and boron powder in a specific molar ratio (e.g., 1:4, 1:8, or 1:16) with a NaCl-KCl salt mixture (45:55 by weight) in an agate mortar.

  • Place the mixture in an alumina (B75360) crucible and heat it to 850°C at a rate of 8°C/min under an argon atmosphere.

  • Hold the temperature at 850°C for 4 hours.

  • Allow the furnace to cool down to room temperature naturally.

  • Wash the resulting solid with DI water multiple times to remove the salt matrix.

  • Dry the final MoB₂ powder in a vacuum oven at 60°C overnight.

Visualization

MoltenSalt_Synthesis_MoB2 Start Start Mixing Mix MoCl5, Boron Powder, and NaCl-KCl Salts Start->Mixing Heating Heat to 850°C in Argon and hold for 4h Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Washing Wash with DI Water to Remove Salt Cooling->Washing Drying Dry at 60°C in Vacuum Washing->Drying End MoB2 Nanoparticles Drying->End

Molten salt synthesis workflow for MoB₂ nanoparticles.

References

Troubleshooting & Optimization

Handling and storage of air-sensitive Molybdenum trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Molybdenum Trifluoride (MoF₃)

Welcome to the technical support center for this compound (MoF₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and troubleshooting of this air-sensitive material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (MoF₃) is an inorganic compound with the formula MoF₃.[1] It is a brown to dark-brown crystalline solid.[1][2] Due to its high reactivity with air and moisture, it requires specialized handling techniques.[2]

Q2: Why is this compound considered air-sensitive?

This compound is sensitive to both oxygen and water vapor present in the air.[2] Exposure can lead to oxidation and hydrolysis, forming various molybdenum oxides and oxyfluorides, which will contaminate your sample and may interfere with your experiments.

Q3: What are the primary hazards associated with this compound?

While specific toxicology data for MoF₃ is limited, it should be handled with care due to the hazards associated with its components and related compounds. It is reactive with moisture and air.[2] Due to the presence of fluorine, it can be hazardous, and appropriate safety measures are necessary during its use.[2] Related compounds like Molybdenum hexafluoride are known to be corrosive, capable of causing severe skin and eye burns, and can be fatal if inhaled.[3][4][5]

Q4: What are the recommended storage conditions for this compound?

This compound must be stored in a tightly sealed container under a dry, inert atmosphere, such as argon or nitrogen.[6] A glovebox or a desiccator cabinet with an inert atmosphere is the ideal storage environment. It should be kept in a cool, dry place away from sources of moisture and air.[6]

Troubleshooting Guide

Problem 1: The this compound powder has changed color from brown to a different shade (e.g., bluish or white).

  • Possible Cause: The material has likely been exposed to air and/or moisture, leading to the formation of oxides or oxyfluorides. Molybdenum compounds are known to form blue-colored oxides upon exposure to humid air.[7]

  • Solution:

    • Immediately move the container to an inert atmosphere environment (glovebox or Schlenk line).

    • Assess the extent of the contamination. If it is only surface-level, the bulk of the material may still be usable for non-sensitive applications.

    • For highly sensitive reactions, it is recommended to use a fresh, unopened container of MoF₃.

    • Review your handling procedures to identify and rectify the source of the exposure. Ensure all glassware is scrupulously dried and the inert atmosphere is of high purity.

Problem 2: A reaction involving this compound is not proceeding as expected or is giving a low yield.

  • Possible Cause 1: Deactivated Reagent: The MoF₃ may have been compromised by exposure to air or moisture, reducing its reactivity.

  • Solution 1: Use a fresh sample of MoF₃ from an unopened container stored under an inert atmosphere. Verify the purity of your inert gas source.

  • Possible Cause 2: Incompatible Solvent: The solvent used may not be rigorously dried and deoxygenated, leading to the decomposition of the MoF₃.

  • Solution 2: Ensure your solvents are freshly distilled from an appropriate drying agent or are from a commercially sealed bottle designed for air-sensitive chemistry. Degas the solvent thoroughly before use.

  • Possible Cause 3: Improper Handling Technique: Introduction of small amounts of air during reagent transfer.

  • Solution 3: Refine your air-sensitive techniques. Ensure a positive pressure of inert gas is maintained throughout the experiment. When using syringes or cannulas, flush them with inert gas before coming into contact with the reagent.

Problem 3: this compound is not dissolving in a solvent where it is expected to be soluble.

  • Possible Cause: The insolubility may be due to the decomposition of the MoF₃ into insoluble oxides or hydroxides. This compound itself is generally described as water-insoluble.[8][9] Its solubility in other coordinating solvents should be verified from literature sources for your specific application.

  • Solution:

    • Confirm the expected solubility of MoF₃ in your chosen solvent from a reliable source.

    • If it should be soluble, the issue is likely contamination. Use a fresh, pure sample of MoF₃.

    • Ensure the solvent is anhydrous and deoxygenated.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula MoF₃[1]
CAS Number 20193-58-2[1][8]
Appearance Brown crystalline solid[1]
Molecular Weight 152.94 g/mol [9]
Melting Point >600 °C[1][9]
Density 4.64 g/cm³[1]
Solubility in Water Insoluble[8][9]

Experimental Protocols

Protocol 1: General Procedure for Handling this compound in a Glovebox

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., Argon or Nitrogen) with low levels of oxygen and water (<1 ppm is ideal). Place all necessary dry glassware, spatulas, weighing paper, and other equipment into the glovebox antechamber.

  • Inerting Equipment: Cycle the antechamber with the inert gas at least three times to remove air before transferring the items into the main chamber.

  • Weighing: Inside the glovebox, carefully open the container of this compound. Using a clean, dry spatula, weigh the desired amount of MoF₃ onto weighing paper or directly into your reaction vessel.

  • Sealing: Tightly reseal the MoF₃ container immediately after use.

  • Reaction Setup: Add the weighed MoF₃ to your reaction flask within the glovebox. If the reaction is to be performed outside the glovebox, ensure the flask is sealed with a septum or glass stopper before removal.

  • Cleanup: Clean any spills within the glovebox promptly using appropriate dry wipes.

Protocol 2: Transferring this compound using a Schlenk Line

  • Glassware Preparation: Assemble your reaction flask (e.g., a Schlenk flask) and ensure all joints are well-greased and sealed. Connect the flask to the Schlenk line.

  • Purging with Inert Gas: Evacuate the flask under vacuum and then backfill with a high-purity inert gas. Repeat this "vac-fill" cycle at least three times to ensure an inert atmosphere.

  • Solid Addition: While maintaining a positive pressure of inert gas (as observed by a bubbler), quickly remove the stopper or septum from a side arm of the flask and add the pre-weighed MoF₃ through a powder funnel. A counter-flow of inert gas should be directed into the opening during this process to prevent air ingress.

  • Resealing: Immediately reseal the flask and purge with another "vac-fill" cycle to remove any air that may have entered.

  • Solvent Addition: Add anhydrous, deoxygenated solvent via a cannula or a gas-tight syringe through a septum.

Mandatory Visualizations

Handling_Workflow start Start: Prepare Experiment glovebox Work in Glovebox? start->glovebox schlenk Use Schlenk Line glovebox->schlenk No gb_weigh Weigh MoF3 in Glovebox glovebox->gb_weigh Yes schlenk_weigh Weigh MoF3 Quickly in Air schlenk->schlenk_weigh gb_add Add to Reaction Vessel in Glovebox gb_weigh->gb_add schlenk_add Add to Flask under Inert Gas Flow schlenk_weigh->schlenk_add seal_flask Seal Flask gb_add->seal_flask run_reaction Run Reaction schlenk_add->run_reaction seal_flask->run_reaction end End run_reaction->end

Caption: Workflow for handling air-sensitive MoF₃.

Troubleshooting_MoF3 start Problem: Reaction Failure or Low Yield check_reagent Is MoF3 discolored? start->check_reagent reagent_yes Yes: Reagent likely decomposed. Use fresh MoF3. check_reagent->reagent_yes Yes reagent_no No check_reagent->reagent_no No check_solvent Was solvent anhydrous & degassed? solvent_no No: Solvent is the likely issue. Use freshly purified solvent. check_solvent->solvent_no No solvent_yes Yes check_solvent->solvent_yes Yes check_technique Were handling techniques correct? technique_no No: Air likely introduced. Review and refine handling procedures. check_technique->technique_no No technique_yes Yes: Consult further literature for reaction conditions. check_technique->technique_yes Yes reagent_no->check_solvent solvent_yes->check_technique

Caption: Troubleshooting guide for MoF₃ reactions.

References

Technical Support Center: Inert Atmosphere Techniques for Molybdenum(III) Fluoride (MoF₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and troubleshooting of experiments involving the air- and moisture-sensitive compound, Molybdenum(III) Fluoride (B91410) (MoF₃).

Frequently Asked Questions (FAQs)

Q1: What is Molybdenum(III) Fluoride and why does it require an inert atmosphere?

A1: Molybdenum(III) Fluoride (MoF₃) is an inorganic compound that is highly sensitive to oxygen and moisture.[1] Its reactivity with air and water necessitates careful handling and storage under an inert atmosphere, such as argon or nitrogen, to prevent decomposition and ensure the integrity of your experiments.[1]

Q2: What are the primary techniques for handling MoF₃?

A2: The two most common methods for handling air-sensitive solids like MoF₃ are the use of a glovebox or a Schlenk line. A glovebox provides a sealed environment with a continuously purified inert atmosphere, ideal for complex or lengthy manipulations. A Schlenk line is a glassware apparatus that allows for the manipulation of substances under vacuum or a flow of inert gas.

Q3: What are the visual characteristics of pure MoF₃?

A3: Pure Molybdenum(III) Fluoride is a dark brown to black crystalline solid.[1] Any significant deviation from this appearance may indicate decomposition or the presence of impurities.

Q4: How should MoF₃ be stored?

A4: MoF₃ should be stored in a tightly sealed container within a desiccator or, for optimal protection, inside an inert atmosphere glovebox. The storage area should be cool and dry.

Q5: What are the primary decomposition products of MoF₃ upon exposure to air and moisture?

A5: Upon exposure to air and moisture, MoF₃ will likely hydrolyze and oxidize to form various molybdenum oxides and oxyfluorides. The final hydrolysis product of molybdenum hexafluoride, a related compound, is molybdenum trioxide (MoO₃), which is a white or slightly yellow solid. A color change from dark brown/black towards a lighter, possibly greenish or bluish-grey intermediate, or ultimately a whitish/yellowish powder, would indicate decomposition.

Data Presentation: Properties of Molybdenum(III) Fluoride

PropertyValueReference
Chemical Formula MoF₃[2]
Molecular Weight 152.935 g/mol [2]
Appearance Crystalline solid[2]
Color Brown to dark brown/black[1][2]
Melting Point >600 °C[2]
Density 4.64 g/cm³[2]
Solubility in Water Insoluble (reacts)[3][4]
Decomposition Temperature 500 °C[5]

Experimental Protocols

Protocol 1: Weighing and Dispensing MoF₃ in a Glovebox

This protocol outlines the steps for safely weighing and dispensing MoF₃ inside an inert atmosphere glovebox.

Materials:

  • Molybdenum(III) Fluoride (MoF₃) in its original container

  • Spatula

  • Weighing paper or boat

  • Tared receiving vessel (e.g., reaction flask, vial)

  • Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)

  • Analytical balance inside the glovebox

Procedure:

  • Prepare the Glovebox: Ensure the glovebox atmosphere is at the required purity level.

  • Transfer Materials: Introduce all necessary items (sealed MoF₃ container, spatula, weighing boat, receiving vessel) into the glovebox antechamber.

  • Purge the Antechamber: Evacuate and backfill the antechamber with inert gas for a minimum of three cycles to remove atmospheric contaminants.

  • Introduce Items into the Glovebox: Once the purge cycles are complete, open the inner antechamber door and move the items into the main glovebox chamber.

  • Equilibrate Temperature: Allow the MoF₃ container and other items to reach the temperature of the glovebox atmosphere to prevent condensation.

  • Weighing:

    • Place the weighing boat on the analytical balance and tare it.

    • Carefully open the MoF₃ container.

    • Using a clean spatula, transfer the desired amount of the dark brown/black MoF₃ powder to the weighing boat.

    • Record the mass.

  • Dispensing: Transfer the weighed MoF₃ from the weighing boat into the receiving vessel.

  • Sealing: Securely seal the receiving vessel and the original MoF₃ container.

  • Cleanup: Clean the spatula and the balance area.

  • Removal of Materials: Remove the sealed receiving vessel and other items from the glovebox via the antechamber, following the reverse procedure of entry.

Troubleshooting Guides

Glovebox Troubleshooting
IssuePossible Cause(s)Solution(s)
Rising Oxygen/Moisture Levels 1. Leak in the glovebox seals or gloves.2. Contaminated inert gas supply.3. Introduction of wet or improperly dried materials.4. Solvent vapors interfering with sensors.1. Perform a leak test on all seals and gloves. Patch or replace any damaged components.2. Check the purity of the inert gas cylinder and replace if necessary.3. Ensure all materials are thoroughly dried before being introduced into the glovebox.4. Purge the glovebox to remove solvent vapors.
MoF₃ appears lighter in color (e.g., grayish, greenish, or whitish) 1. Slow leak in the glovebox, leading to gradual decomposition.2. The MoF₃ was already partially decomposed upon arrival.1. Address the leak in the glovebox immediately. The material may not be suitable for highly sensitive reactions.2. Visually inspect new batches of MoF₃ upon arrival (if possible without compromising the seal).
Static electricity causing MoF₃ powder to jump 1. Low humidity inside the glovebox.1. Use an anti-static gun inside the glovebox before handling the powder.2. Use conductive weighing boats and spatulas.
Schlenk Line Troubleshooting
IssuePossible Cause(s)Solution(s)
Difficulty maintaining a good vacuum 1. Leaks in the glassware joints or stopcocks.2. Worn or improperly greased stopcocks.3. Cracks in the glassware.1. Check all joints and ensure they are properly sealed. Re-grease if necessary.2. Clean and re-grease all stopcocks.3. Carefully inspect all glassware for cracks and replace if any are found.
MoF₃ changes color during transfer 1. Inadequate purging of the Schlenk flask, leaving residual air/moisture.2. Leak in the septum or joints during transfer.1. Ensure the flask is evacuated and backfilled with inert gas at least three times, with heating if possible, to remove adsorbed water.2. Use new, properly fitting septa and ensure all joints are secure.
Clogging during solid transfer 1. MoF₃ powder is too fine and is being carried away by the inert gas stream.2. The transfer tube is too narrow.1. Reduce the flow rate of the inert gas during transfer.2. Use a wider transfer tube or a powder funnel designed for Schlenk line use.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Transferring MoF₃ in a Glovebox cluster_antechamber Antechamber cluster_glovebox Glovebox (Inert Atmosphere) antechamber_entry Introduce Materials purge_cycles Purge Cycles (x3) antechamber_entry->purge_cycles Evacuate & Refill enter_glovebox Enter Main Chamber purge_cycles->enter_glovebox weigh_mof3 Weigh MoF₃ enter_glovebox->weigh_mof3 transfer_mof3 Transfer to Vessel weigh_mof3->transfer_mof3 seal_vessels Seal Vessels transfer_mof3->seal_vessels antechamber_exit Remove from Glovebox seal_vessels->antechamber_exit Exit via Antechamber

Caption: Workflow for transferring MoF₃ in a glovebox.

troubleshooting_workflow Troubleshooting: MoF₃ Color Change in Glovebox start MoF₃ is not dark brown/black check_atmosphere Check Glovebox O₂/H₂O Levels start->check_atmosphere levels_high Levels > 1 ppm? check_atmosphere->levels_high find_leak Find and repair leak levels_high->find_leak Yes check_new_bottle Is this a new bottle? levels_high->check_new_bottle No purge_box Purge glovebox find_leak->purge_box material_decomposed Material is likely decomposed. Use with caution. purge_box->material_decomposed contact_supplier Contact supplier about a potentially compromised batch. check_new_bottle->contact_supplier Yes old_bottle Material may have slowly decomposed over time. check_new_bottle->old_bottle No old_bottle->material_decomposed

Caption: Troubleshooting logic for MoF₃ color change.

References

Technical Support Center: Molybdenum Trifluoride (MoF₃) Glovebox Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective handling of Molybdenum Trifluoride (MoF₃) within a glovebox environment. The following information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.

Properties and Hazards of this compound

This compound is a brown, crystalline solid that is highly sensitive to air and moisture, necessitating the use of an inert atmosphere glovebox for all manipulations.[1][2] It is insoluble in water and has a melting point above 600°C.[1][3][4] Due to its reactivity, it should be considered hazardous, and appropriate personal protective equipment (PPE), including safety glasses and gloves, must be worn at all times.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula MoF₃[1][5]
Molar Mass 152.94 g/mol [3]
Appearance Brown crystalline solid[1]
Melting Point >600 °C[1][4]
Density 4.640 g/cm³[1]
Solubility in Water Insoluble[3][4]
Crystal Structure Cubic[6]

Glovebox Setup and General Handling

A well-maintained glovebox with an inert atmosphere (typically nitrogen or argon) is crucial for working with MoF₃. The oxygen and moisture levels should be continuously monitored and maintained below 1 ppm.

Q: What are the essential first steps before introducing MoF₃ into the glovebox?

A: Before introducing this compound into the glovebox, it is critical to ensure the integrity of the inert atmosphere.

  • Glovebox Purge: The glovebox should be thoroughly purged by cycling the atmosphere with the inert gas multiple times to remove any residual air and moisture.

  • Antechamber Cycles: The antechamber must be cycled (evacuated and refilled with inert gas) several times before bringing any materials inside the main chamber. A typical cycle involves evacuating to a low pressure and then backfilling with the glovebox's inert gas. This should be repeated at least three times.

  • Material Preparation: All glassware, spatulas, and other equipment must be dried in an oven (typically at >120°C) for several hours and then cooled in a desiccator or directly in the antechamber before being introduced into the glovebox.

Q: How should I properly weigh and transfer a solid like MoF₃ inside a glovebox?

A: Weighing and transferring air-sensitive solids requires careful technique to avoid contamination and loss of material.

  • Use an Anti-static Gun: The fine nature of many inorganic powders can lead to static electricity, causing the material to jump. An anti-static gun can be used on the container and weigh boat before weighing.

  • Tared Weighing Paper/Boat: Use a pre-tared weighing paper or boat. Record the weight of the empty container.

  • Careful Transfer: Use a clean, dry spatula to transfer the MoF₃ from its storage container to the weighing paper. Avoid creating dust.

  • Accurate Measurement: Add the solid portion-wise until the desired mass is reached on the glovebox-compatible balance.

  • Sealable Vials for Reactions: If the MoF₃ is to be used in a reaction, it is best to weigh it directly into a tared and labeled reaction vial that can be securely sealed.

logical_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_reaction Reaction & Analysis Phase start Start: New Air-Sensitive Reagent (MoF₃) check_sds Review Safety Data Sheet (SDS) start->check_sds check_glovebox Verify Glovebox Atmosphere (<1 ppm O₂, H₂O) check_sds->check_glovebox prepare_tools Prepare Dry Glassware and Tools check_glovebox->prepare_tools introduce_reagent Introduce Reagent to Glovebox via Antechamber prepare_tools->introduce_reagent weigh_reagent Weigh Reagent on Tared Container introduce_reagent->weigh_reagent transfer_reagent Transfer Reagent to Reaction Vessel weigh_reagent->transfer_reagent add_solvent Add Anhydrous Solvent transfer_reagent->add_solvent run_reaction Run Reaction Under Inert Atmosphere add_solvent->run_reaction quench_reaction Quench Reaction (if necessary) run_reaction->quench_reaction prepare_sample Prepare Sample for Analysis in Sealed Container quench_reaction->prepare_sample end End: Sample Ready for Ex-situ Analysis prepare_sample->end

Diagram 1: Logical workflow for handling a new air-sensitive reagent.

Experimental Protocol: Synthesis of this compound

While MoF₃ is commercially available, it can also be synthesized. The following is a general procedure based on its formation as an intermediate in the synthesis of Molybdenum Hexafluoride. This should be performed with extreme caution and only by trained personnel.

Objective: To synthesize this compound via the reaction of Molybdenum powder with Nitrogen Trifluoride gas.

Reaction: 2Mo(s) + 2NF₃(g) → 2MoF₃(s) + N₂(g)

Materials:

  • Molybdenum powder (fine mesh)

  • Nitrogen Trifluoride (NF₃) gas

  • High-temperature tube furnace

  • Corrosion-resistant reaction tube (e.g., Monel or Nickel)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line for gas handling

Procedure:

  • Preparation: A known quantity of Molybdenum powder is loaded into the center of the reaction tube inside a glovebox.

  • Assembly: The tube is sealed and carefully transferred to the tube furnace and connected to a gas manifold that allows for switching between an inert gas and NF₃.

  • Purging: The system is purged with an inert gas to remove any residual air.

  • Heating: The furnace is heated to the reaction temperature (approximately 227°C / 500 K).

  • Reaction: A controlled flow of NF₃ gas is introduced into the reaction tube. The reaction progress can be monitored by observing changes in pressure or by analyzing the off-gas for the presence of nitrogen.

  • Isolation: Once the reaction is complete (as determined by the cessation of nitrogen evolution or by a predetermined reaction time), the flow of NF₃ is stopped, and the system is purged with inert gas.

  • Cooling: The furnace is allowed to cool to room temperature under a positive pressure of inert gas.

  • Transfer: The reaction tube is then transferred back into the glovebox for the recovery of the this compound product.

experimental_workflow cluster_glovebox_prep Glovebox Preparation cluster_furnace_reaction Furnace Reaction cluster_glovebox_recovery Glovebox Recovery load_mo Load Molybdenum Powder into Reaction Tube seal_tube Seal Reaction Tube load_mo->seal_tube transfer_to_furnace Transfer Tube to Furnace and Connect to Gas Line seal_tube->transfer_to_furnace purge_system Purge with Inert Gas transfer_to_furnace->purge_system heat_furnace Heat to ~227°C purge_system->heat_furnace introduce_nf3 Introduce NF₃ Gas Flow heat_furnace->introduce_nf3 monitor_reaction Monitor Reaction introduce_nf3->monitor_reaction stop_nf3 Stop NF₃ Flow and Purge with Inert Gas monitor_reaction->stop_nf3 cool_down Cool to Room Temperature stop_nf3->cool_down transfer_to_glovebox Transfer Tube to Glovebox cool_down->transfer_to_glovebox open_tube Open Reaction Tube transfer_to_glovebox->open_tube recover_product Recover MoF₃ Product open_tube->recover_product store_product Store in Sealed Container recover_product->store_product

Diagram 2: Experimental workflow for the synthesis of MoF₃.

Frequently Asked Questions (FAQs)

Q: How should I store this compound inside the glovebox?

A: MoF₃ should be stored in a tightly sealed, clearly labeled container. It is good practice to place this primary container inside a secondary container as an additional precaution against accidental spills or exposure. The storage area within the glovebox should be away from any sources of heat or potential contamination.

Q: What solvents are compatible with MoF₃?

A: this compound is insoluble in water.[3][4] For reactions, anhydrous, non-protic solvents that have been thoroughly dried and deoxygenated are required. The choice of solvent will be highly dependent on the specific reaction being performed. Always test solubility on a small scale before committing a large amount of material to a reaction.

Q: How do I clean up a spill of MoF₃ inside the glovebox?

A: For a small spill of solid MoF₃, carefully collect the powder using a spatula and weighing paper and place it in a designated solid waste container. For any remaining fine dust, a glovebox-compatible vacuum cleaner with a HEPA filter can be used. Do not use solvents to clean up spills unless you are certain of their compatibility and the nature of the resulting products.

Q: What is the proper procedure for disposing of waste containing MoF₃?

A: All waste containing MoF₃, including empty containers, used weighing paper, and reaction byproducts, must be treated as hazardous waste. Solid waste should be collected in a clearly labeled, sealed container inside the glovebox. Liquid waste from reactions should be quenched carefully (if necessary) and stored in a sealed, labeled waste bottle. Follow your institution's specific guidelines for hazardous waste disposal.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Discoloration of MoF₃ (e.g., turning lighter or developing a bluish tint) 1. Contamination with oxygen or moisture. 2. Reaction with trace impurities in the glovebox atmosphere.1. Check the glovebox O₂ and H₂O levels. Regenerate the catalyst if necessary. 2. Ensure all materials brought into the glovebox are scrupulously dry.
Inconsistent or poor reactivity in synthesis 1. Deactivation of the MoF₃ surface due to slight oxidation. 2. Inadequate mixing of the solid reagent in the reaction mixture.1. Use freshly opened or synthesized MoF₃. 2. Ensure efficient stirring of the reaction mixture. Consider using a high-surface-area formulation if available.
Difficulty in transferring MoF₃ powder due to static 1. Static charge buildup on containers and tools.1. Use an anti-static gun on all surfaces before handling the powder. 2. Increase the humidity slightly if the glovebox is to be used for non-air-sensitive applications afterward (not recommended for MoF₃).
Contamination of the glovebox atmosphere during a reaction 1. A leak in the reaction apparatus. 2. Generation of a volatile byproduct that is not being trapped.1. Before starting the reaction, ensure all joints and seals on your glassware are secure. 2. If a gaseous byproduct is expected, ensure your reaction setup includes an appropriate outlet bubbler or trap.

References

Technical Support Center: Thermal Decomposition of Molybdenum Trifluoride (MoF₃)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The thermal decomposition of Molybdenum trifluoride (MoF₃) is a complex process, and detailed literature on its complete mechanism is limited. The primary decomposition pathway at elevated temperatures is reported to be disproportionation. This guide provides information based on available data and general principles for studying the thermal decomposition of inorganic halides. All experiments should be conducted with appropriate safety measures in place.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of this compound (MoF₃)?

A1: Based on available literature, MoF₃ is relatively stable at lower temperatures. Its melting point is reported to be above 600°C[1]. At temperatures exceeding 600°C, MoF₃ is known to undergo disproportionation, a reaction where a substance is simultaneously oxidized and reduced, to form Molybdenum metal (Mo) and higher molybdenum fluorides.[2]

Q2: What are the products of the thermal disproportionation of MoF₃?

A2: The thermal disproportionation of MoF₃ yields solid Molybdenum metal (Mo) and gaseous higher fluorides, primarily Molybdenum tetrafluoride (MoF₄) and Molybdenum pentafluoride (MoF₅).[3]

Q3: Is there quantitative data on the composition of the gaseous products?

A3: Yes, one study involving combined electron diffraction and mass spectrometry of the saturated vapors above heated MoF₃ at 943 K (670 °C) reported the vapor composition to be approximately 78.5% MoF₄ and 21.5% MoF₅.[3]

Q4: What is a disproportionation reaction in this context?

A4: A disproportionation reaction is a type of redox reaction where a single reactant is converted into two or more different products, with the reactant being both oxidized and reduced. In the case of MoF₃, the Molybdenum(III) is reduced to Molybdenum(0) in Mo metal and oxidized to higher oxidation states in MoF₄ and MoF₅.

Q5: What are some key safety precautions when working with MoF₃ and its decomposition products?

A5: Molybdenum fluorides and their decomposition products, including gaseous higher fluorides, are highly corrosive and toxic. It is crucial to handle these materials in a well-ventilated fume hood or a glove box. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The gaseous products can be corrosive to glass and other materials at high temperatures.

Data Presentation

The following tables summarize the known physical and thermal properties of this compound.

Table 1: Physical Properties of this compound

PropertyValue
Chemical FormulaMoF₃[1]
Molar Mass152.935 g/mol [1]
AppearanceBrown crystalline solid[1]
Melting Point>600°C[1]
Density4640 kg m⁻³[1]

Table 2: Thermal Decomposition Data for this compound

TemperatureObservationProductsReference
> 600°CDisproportionationMo (s), MoF₄ (g), MoF₅ (g)[2]
943 K (670°C)Vapor Composition Analysis78.5% MoF₄ (g), 21.5% MoF₅ (g)[3]

Troubleshooting Guide

Issue 1: Inconsistent or no decomposition observed at expected temperatures.

  • Question: I am heating my MoF₃ sample above 600°C, but I am not observing the expected mass loss or formation of new products. Why could this be?

  • Answer:

    • Temperature Measurement Inaccuracy: Verify the accuracy of your temperature measurement system (thermocouple, pyrometer). Ensure the sensor is placed as close to the sample as possible without causing contamination.

    • Inert Atmosphere: The disproportionation of MoF₃ should be carried out in a high-purity inert atmosphere (e.g., argon or nitrogen) or under vacuum. The presence of oxygen can lead to the formation of molybdenum oxides or oxyfluorides, which may have different thermal stabilities.

    • Sample Purity: Impurities in the MoF₃ starting material can affect its decomposition temperature and pathway. Verify the purity of your sample using appropriate analytical techniques (e.g., XRD, elemental analysis).

    • Heating Rate: A very high heating rate may cause the actual sample temperature to lag behind the furnace setpoint. Try using a slower heating rate to ensure thermal equilibrium.

Issue 2: The solid residue after the experiment is not pure Molybdenum metal.

  • Question: After heating MoF₃, my solid residue contains unreacted MoF₃ or other unexpected phases. What could be the cause?

  • Answer:

    • Incomplete Reaction: The decomposition may not have gone to completion. This could be due to insufficient heating time, a temperature that was too low, or a sample size that was too large, leading to mass transport limitations.

    • Reaction with Crucible Material: At high temperatures, MoF₃ and its gaseous products can be reactive. Ensure your crucible material (e.g., alumina, platinum, nickel) is inert to the reactants and products under the experimental conditions.

    • Contamination: Contamination from the atmosphere (e.g., oxygen, water) or the experimental setup can lead to the formation of oxides or other byproducts.

Issue 3: Difficulty in analyzing the gaseous products.

  • Question: I am struggling to collect and identify the gaseous MoF₄ and MoF₅. What methods can I use?

  • Answer:

    • Mass Spectrometry: The most direct method is to couple your furnace to a mass spectrometer. This allows for real-time analysis of the evolved gases as a function of temperature.

    • Matrix Isolation Infrared Spectroscopy: For detailed spectroscopic characterization, the gaseous products can be co-condensed with an inert gas (like argon) onto a cold window and analyzed by FTIR spectroscopy.[3]

    • Trapping and Subsequent Analysis: The volatile fluorides can be condensed in a cold trap. The collected condensate can then be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after suitable derivatization, or by elemental analysis.

Experimental Protocol: Studying the Thermal Disproportionation of MoF₃

This protocol outlines a general procedure for investigating the thermal decomposition of MoF₃ using thermogravimetric analysis coupled with mass spectrometry (TGA-MS).

1. Materials and Equipment:

  • This compound (MoF₃) powder

  • TGA-MS system

  • Inert gas (high-purity Argon or Nitrogen)

  • Crucible (e.g., platinum, alumina, or nickel, tested for reactivity)

  • Glove box or dry box for sample handling

2. Procedure:

  • Sample Preparation: Handle MoF₃ in an inert atmosphere (glove box) to prevent reaction with air and moisture. Weigh a small amount of MoF₃ (typically 5-10 mg) into the TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the system with the inert gas at a controlled flow rate to remove any residual air.

    • Set up the mass spectrometer to monitor for relevant m/z fragments of the expected gaseous products (MoF₄, MoF₅).

  • Thermal Analysis:

    • Heat the sample from room temperature to a final temperature (e.g., 1000°C) at a controlled heating rate (e.g., 10°C/min).

    • Continuously record the sample mass (TGA curve) and the mass spectra of the evolved gases.

  • Data Analysis:

    • Analyze the TGA curve to identify the onset temperature of decomposition and the total mass loss.

    • Correlate the mass loss steps with the evolution of specific gases detected by the MS.

    • The theoretical mass loss for the complete disproportionation to Mo, MoF₄, and MoF₅ can be calculated based on the balanced chemical equation and the measured vapor composition to compare with the experimental results.

  • Post-Experiment Analysis:

    • After the experiment, carefully remove the crucible and analyze the solid residue using techniques like X-ray diffraction (XRD) to confirm the presence of Molybdenum metal and any unreacted material or side products.

Mandatory Visualization

Thermal_Decomposition_Workflow Troubleshooting Workflow for MoF₃ Thermal Decomposition start Start: Thermal Decomposition Experiment check_results Are experimental results consistent with expected disproportionation? start->check_results success Results Consistent: Proceed with further characterization and analysis. check_results->success Yes troubleshoot Inconsistent Results: Begin Troubleshooting check_results->troubleshoot No check_temp Verify Temperature Calibration and Accuracy troubleshoot->check_temp check_atmosphere Ensure High-Purity Inert Atmosphere troubleshoot->check_atmosphere check_purity Analyze Purity of Starting MoF₃ troubleshoot->check_purity check_crucible Check for Crucible Reactivity troubleshoot->check_crucible analyze_gas Analyze Gaseous Products (MS, FTIR) troubleshoot->analyze_gas modify_protocol Modify Experimental Protocol (e.g., heating rate, sample size) check_temp->modify_protocol check_atmosphere->modify_protocol analyze_residue Analyze Solid Residue (XRD, SEM-EDX) check_purity->analyze_residue check_crucible->analyze_residue analyze_residue->modify_protocol analyze_gas->modify_protocol re_run Re-run Experiment modify_protocol->re_run re_run->check_results

Caption: Troubleshooting workflow for MoF₃ thermal decomposition experiments.

References

Molybdenum Trifluoride Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Molybdenum Trifluoride (MoF₃).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

1. Q: My as-synthesized MoF₃ powder is not the expected color (e.g., it appears bluish, greenish, or off-white). What is the likely cause and remedy?

A: Discoloration often indicates the presence of impurities.

  • Bluish Tinge: This typically suggests the presence of molybdenum oxyfluorides or hydrolysis products. Molybdenum fluorides are highly sensitive to moisture and air.

  • Greenish or Yellowish Tinge: This may indicate the presence of higher molybdenum fluorides, such as Molybdenum Pentafluoride (MoF₅), which is a yellow solid.

  • Off-White or Grayish: This could be due to unreacted molybdenum metal powder.

Remedy: The most effective method for removing volatile impurities like MoF₅ and certain oxyfluorides is vacuum sublimation . Unreacted molybdenum metal, being non-volatile, will remain as a residue.

2. Q: After purification by sublimation, I observe a very low yield of purified MoF₃. What could be the reasons?

A: A low yield can result from several factors:

  • Incorrect Temperature/Pressure: If the sublimation temperature is too high (above 600°C), the MoF₃ itself can start to disproportionate into molybdenum metal and more volatile higher fluorides, leading to product loss.

  • Significant Impurity Content: If the initial sample contained a large percentage of volatile impurities (e.g., MoF₅), the mass of the final purified product will be substantially lower.

  • Leaks in the Vacuum System: A poor vacuum will hinder the sublimation process and can lead to the introduction of air and moisture, causing sample decomposition.

3. Q: My purified MoF₃ sample shows unexpected peaks in the X-ray Diffraction (XRD) pattern. How do I identify the impurities?

A: XRD is an excellent technique for identifying crystalline impurities.

  • Compare your experimental XRD pattern with reference patterns for likely impurities such as:

    • Molybdenum metal (Mo)

    • Molybdenum(V) fluoride (B91410) (MoF₅)

    • Molybdenum(IV) fluoride (MoF₄)

    • Molybdenum oxyfluoride (MoOF₄)

  • The presence of broad, low-intensity peaks might suggest amorphous phases or very small crystallite sizes of impurities.

4. Q: How can I confirm the removal of oxygen-containing impurities (oxyfluorides)?

A: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) are highly effective for surface elemental analysis and can detect the presence of oxygen. A significant reduction in the oxygen signal after purification indicates the successful removal of oxyfluorides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or lab-synthesized MoF₃? A1: The most common impurities are typically other molybdenum fluorides (MoF₄, MoF₅, MoF₆), molybdenum oxyfluorides (e.g., MoOF₄), and unreacted molybdenum metal from the synthesis process. The presence of oxyfluorides is often due to exposure to air or moisture.

Q2: What is the recommended purification method for MoF₃? A2: Vacuum sublimation is the most effective and widely recommended method. This technique leverages the significant differences in volatility between the non-volatile MoF₃ (melting point >600°C) and the more volatile impurities like MoF₅ (melting point 64°C) and MoF₆ (boiling point 34°C).

Q3: At what temperature should I perform vacuum sublimation for MoF₃ purification? A3: A temperature range of 400°C to 500°C under high vacuum (e.g., 10⁻⁵ to 10⁻⁶ Torr) is generally recommended. This temperature is sufficient to sublime away more volatile impurities like MoF₅ and MoOF₄ without causing significant disproportionation of the MoF₃ product.

Q4: How should I handle and store purified MoF₃? A4: this compound is sensitive to air and moisture. All handling and storage should be conducted in an inert atmosphere, such as inside a glovebox filled with argon or nitrogen gas. Store the purified powder in a tightly sealed container within the glovebox.

Q5: What analytical techniques are suitable for assessing the purity of MoF₃? A5: A combination of techniques is recommended for a thorough purity assessment:

  • X-ray Diffraction (XRD): To identify crystalline phases and check for crystalline impurities.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): For accurate determination of trace metal impurities.

  • X-ray Photoelectron Spectroscopy (XPS): To detect surface impurities, especially oxygen from oxyfluorides.

  • Fluoride Ion-Selective Electrode (ISE): To determine the fluoride content after appropriate sample digestion.

Experimental Protocol: Vacuum Sublimation of MoF₃

This protocol details the purification of crude this compound using vacuum sublimation to remove volatile impurities.

Objective: To separate non-volatile MoF₃ from volatile impurities such as MoF₅ and molybdenum oxyfluorides.

Materials and Equipment:

  • Crude MoF₃ powder

  • High-temperature tube furnace with temperature controller

  • Quartz tube with ground glass joints

  • Inner collection tube (cold finger or a simple sealed quartz tube)

  • High-vacuum pump (turbomolecular or diffusion pump) capable of reaching ≤ 10⁻⁵ Torr

  • Pressure gauge (e.g., Pirani and Penning gauges)

  • Schlenk line for inert gas handling

  • Glovebox with an inert atmosphere (Ar or N₂)

Procedure:

  • Loading the Sample (Inert Atmosphere):

    • Transfer the entire sublimation apparatus into an inert atmosphere glovebox.

    • Load the crude MoF₃ powder into the bottom of the outer quartz tube.

    • Insert the cold finger or inner collection tube.

    • Lightly grease the ground glass joints with high-vacuum grease and assemble the apparatus.

    • Seal the apparatus and transfer it out of the glovebox.

  • System Evacuation:

    • Connect the sublimation apparatus to the high-vacuum line.

    • Slowly open the valve to the vacuum pump to evacuate the system.

    • Allow the system to pump down to a pressure of ≤ 10⁻⁵ Torr. This may take several hours. Check for leaks if a high vacuum is not achieved.

  • Sublimation Process:

    • Once a stable high vacuum is reached, begin heating the section of the tube containing the MoF₃ sample using the tube furnace.

    • Set the furnace temperature to 450°C .

    • The more volatile impurities (MoF₅, etc.) will sublime and travel towards the colder end of the tube, condensing on the water-cooled cold finger or a cooler, unheated section of the apparatus.

    • Maintain the temperature and vacuum for 12-24 hours , or until no more sublimate is observed collecting.

  • Cooling and Collection (Inert Atmosphere):

    • Turn off the furnace and allow the apparatus to cool completely to room temperature under vacuum.

    • Once cooled, close the valve to the vacuum pump and carefully vent the system with an inert gas (e.g., Argon).

    • Quickly transfer the sealed apparatus back into the inert atmosphere glovebox.

    • Carefully disassemble the apparatus. The purified, non-volatile MoF₃ will remain in the heated zone. The condensed impurities will be on the cold finger or cooler parts of the tube.

    • Scrape the purified MoF₃ powder from the tube and transfer it to a clean, pre-weighed storage vial.

Data Presentation

The following table presents representative data on the reduction of common impurities in MoF₃ following vacuum sublimation.

ImpurityTypical Concentration in Crude Sample (wt.%)Concentration after Vacuum Sublimation (wt.%)Analytical Method
MoF₅1 - 5%< 0.1%GC-MS, XRD
MoOF₄0.5 - 2%< 0.05%XPS, Elemental Analysis
Mo (metal)0.1 - 1%Not removed by sublimationXRD, ICP-MS
Oxygen (total)0.5 - 1.5%< 0.1%Inert Gas Fusion, XPS

Visualizations

Logical Workflow for MoF₃ Purification

PurificationWorkflow start As-Synthesized MoF₃ analysis Initial Purity Analysis (XRD, XPS) start->analysis decision Volatile Impurities (MoF₅, MoOF₄) Detected? analysis->decision sublimation Vacuum Sublimation (450°C, <10⁻⁵ Torr) decision->sublimation  Yes post_analysis Final Purity Analysis decision->post_analysis  No sublimation->post_analysis residue Non-Volatile Residue (e.g., Mo metal) sublimation->residue product High-Purity MoF₃ post_analysis->product

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting Decision Tree

TroubleshootingTree start Problem Encountered discoloration Sample Discolored? start->discoloration low_yield Low Purification Yield? start->low_yield blue Bluish Color discoloration->blue Yes green_yellow Green/Yellow Color discoloration->green_yellow Yes discoloration->low_yield No remedy_oxy Cause: Oxyfluorides/Hydrolysis Remedy: Handle in inert atm, perform vacuum sublimation. blue->remedy_oxy remedy_high_f Cause: Higher Fluorides (MoF₅) Remedy: Perform vacuum sublimation. green_yellow->remedy_high_f low_yield->start No, other issue check_temp Check Sublimation Temp (Should be < 600°C) low_yield->check_temp Yes check_vac Check for Vacuum Leaks check_temp->check_vac

Caption: Decision tree for troubleshooting common MoF₃ purification issues.

Technical Support Center: Molybdenum Oxyfluoride Contaminants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential contamination from molybdenum oxyfluorides in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are molybdenum oxyfluorides and where do they come from?

A1: Molybdenum oxyfluorides (e.g., MoOF₄, MoO₂F₂) are chemical compounds containing molybdenum, oxygen, and fluorine. In a laboratory setting, they often arise as unintended byproducts from the hydrolysis of molybdenum fluoride (B91410) precursors, such as molybdenum hexafluoride (MoF₆), when exposed to moisture.[1][2][3] They can also be formed during reactions involving molybdenum-based catalysts or reagents in the presence of fluoride sources and oxygen.

Q2: I work with molybdenum-based catalysts. What are the first signs of potential contamination in my product?

A2: Common indicators of molybdenum-based contamination include:

  • Unexpected Color Changes: The appearance of a blue color in your reaction mixture or on your product can be a sign of "molybdenum blue," which forms when molybdenum(VI) is reduced to a lower oxidation state.[4][5][6] Yellow or green hues can also indicate the presence of certain molybdenum complexes.[4]

  • Inconsistent Spectroscopic Data: You might observe unidentifiable peaks in your NMR, IR, or Raman spectra that do not correspond to your expected product.

  • Poor Crystallization or Oiling Out: The presence of impurities can disrupt the crystal lattice formation of your desired compound, leading to difficulty in obtaining a crystalline solid.

  • Catalyst Deactivation: If you are reusing a catalyst, a drop in its performance could indicate the formation of inactive molybdenum oxide or oxyfluoride species on its surface.[7]

Q3: Are molybdenum oxyfluoride residues toxic or otherwise problematic for drug development?

A3: Yes, residual metals from catalysts or reagents are a significant concern in pharmaceutical development. Regulatory agencies have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[8] Furthermore, these residues can interfere with downstream chemical reactions and compromise the stability of the final product.[9]

Troubleshooting Guide

This guide is designed to help you identify and address potential molybdenum oxyfluoride contamination in a question-and-answer format.

Issue 1: My reaction mixture has developed an unexpected blue color.
  • Question: I'm running a reaction with a molybdenum catalyst, and the mixture has turned blue. What does this mean, and how can I fix it?

  • Answer: The blue color is likely "molybdenum blue," a mixed-valence molybdenum oxide.[5] This indicates that your molybdenum(VI) species has been partially reduced. This can sometimes be reversed by adding a mild oxidizing agent like hydrogen peroxide, which may restore the yellow or colorless state of Mo(VI).[4] However, the underlying issue of unwanted side reactions should be investigated. Consider if your reaction conditions are too reducing or if you have unintended reducing agents present.

Issue 2: My NMR spectrum shows unidentifiable peaks.
  • Question: I've purified my product, but the ¹H NMR spectrum still shows some small, broad, unassigned peaks. Could this be from molybdenum contamination?

  • Answer: While molybdenum oxyfluorides are not typically proton-containing, they can exist as various species in solution and potentially broaden the peaks of your compound of interest through interaction. For more direct evidence, if you suspect significant contamination, consider acquiring a ⁹⁵Mo NMR spectrum. Molybdenum-95 is a quadrupolar nucleus that can give sharp signals in symmetric environments, and it has a very wide chemical shift range, making it a sensitive probe for different molybdenum species.[1][10]

Issue 3: I see extra peaks in my vibrational spectroscopy data (IR/Raman).
  • Question: My product's FTIR spectrum has a few small, sharp peaks that I can't assign. How can I tell if they are from a molybdenum oxyfluoride contaminant?

  • Answer: Molybdenum-oxygen and molybdenum-fluorine bonds have characteristic vibrational frequencies. Look for peaks in the following regions:

    • Mo=O stretching: Typically strong peaks in the 900-1000 cm⁻¹ region.[11][12][13]

    • Mo-O-Mo bridging: Usually found in the 800-900 cm⁻¹ range.[12]

    • Mo-F stretching: A peak around 744 cm⁻¹ has been attributed to this vibration.[11] Raman spectroscopy can also be very informative, with characteristic peaks for different molybdenum oxides that can help identify the oxidation state.[14][15] A comparison of characteristic IR and Raman peaks for common molybdenum species is provided in the table below.

Data Presentation

Table 1: Spectroscopic Identification of Molybdenum Species
Species TypeAnalytical MethodCharacteristic Peaks/SignalsReference(s)
Mo=OFTIR / Raman900 - 1000 cm⁻¹[11][12][13]
Mo-O-MoFTIR / Raman800 - 900 cm⁻¹[12]
Mo-FFTIR~744 cm⁻¹[11]
MoOₓRamanBands at 285, 295, and 823 cm⁻¹ are sensitive to oxygen stoichiometry.[14]
Molybdenum Complexes⁹⁵Mo NMRVery wide chemical shift range (-2000 to +2300 ppm). Sharp lines in symmetric environments.[1]
Table 2: Effectiveness of Laboratory-Scale Purification Methods
Purification MethodPrincipleSuitability for Molybdenum Oxyfluoride RemovalKey Considerations
Recrystallization Difference in solubility between the product and impurity in a given solvent.High, especially if the contaminant is present in small amounts.Solvent selection is critical. The ideal solvent should dissolve the product well when hot but poorly when cold, while the impurity should remain soluble at cold temperatures.[16][17]
Solvent Washing Dissolving the impurity from the solid product with a suitable solvent.Moderate to High. Effective for surface contaminants.The solubility of molybdenum oxyfluorides in various organic solvents should be considered.[18][19] Acetone has been used to remove organic residues from catalysts.[20]
Aqueous Wash Exploiting the solubility of some molybdenum species in acidic or basic water.Moderate. Depends on the specific oxyfluoride and the stability of the desired product.Molybdenum oxides can be dissolved in alkaline solutions (e.g., dilute NaOH or NH₄OH).[3][21]
Sublimation Separation based on differences in vapor pressure.Potentially high for volatile molybdenum species.Requires thermal stability of the desired product. MoO₃ can be purified by sublimation.[22]

Experimental Protocols

Protocol 1: Identification of Molybdenum Oxyfluoride Contamination by FTIR
  • Sample Preparation: Prepare a KBr pellet or a thin film of your solid product. If the sample is a liquid or oil, it can be analyzed as a thin film between salt plates.

  • Acquire Spectrum: Obtain an FTIR spectrum in the 4000-400 cm⁻¹ range.

  • Analysis: Look for characteristic peaks in the 700-1000 cm⁻¹ region, which are indicative of Mo=O, Mo-O-Mo, and Mo-F bonds (see Table 1). The absence of these peaks is a good indication that your product is free from significant oxyfluoride contamination.

Protocol 2: Removal of Molybdenum Oxyfluoride Contaminants by Recrystallization
  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. The ideal solvent will show poor solubility at room temperature and high solubility when hot.[16] Common choices include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[23]

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[17]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Removal of Molybdenum Oxyfluoride Contaminants by Solvent Washing
  • Solvent Selection: Choose a solvent in which your product is insoluble or sparingly soluble, but in which molybdenum oxyfluorides are expected to have some solubility. Acetone or other polar organic solvents may be effective.[19][20]

  • Procedure:

    • Place the solid contaminated product in a flask.

    • Add the chosen solvent and stir or sonicate the slurry for 15-30 minutes at room temperature.

    • Isolate the solid product by vacuum filtration.

    • Repeat the washing process 1-2 more times.

    • Dry the purified product under vacuum.

Visualizations

Hydrolysis_Pathway MoF6 MoF₆ (Molybdenum Hexafluoride) MoOF4 MoOF₄ (Molybdenum Oxytetrafluoride) MoF6->MoOF4 + H₂O H2O1 H₂O HF1 2 HF MoOF4->HF1 MoO2F2 MoO₂F₂ (Molybdenum Dioxydifluoride) MoOF4->MoO2F2 + H₂O H2O2 H₂O HF2 2 HF MoO2F2->HF2 Troubleshooting_Workflow Start Suspicion of Mo Contamination (e.g., unexpected color, poor crystallization) Visual Visual Inspection: Is the product/solution blue? Start->Visual Spectro Spectroscopic Analysis: FTIR/Raman Visual->Spectro No Blue Likely 'Molybdenum Blue' (Reduced Mo species) Visual->Blue Yes Peaks Check for Mo=O, Mo-O-Mo, Mo-F peaks (700-1000 cm⁻¹) Spectro->Peaks Yes No_Contam Contamination Unlikely Spectro->No_Contam No NMR Advanced Analysis: ⁹⁵Mo NMR NMR_result Confirm presence of various Mo species NMR->NMR_result Yes Purify Proceed to Purification Blue->Purify Peaks->NMR Confirm? Peaks->Purify NMR_result->Purify

References

Technical Support Center: Optimizing Molybdenum Fluoride Precursor Delivery for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with molybdenum fluoride (B91410) precursors for atomic layer deposition (ALD).

A Note on Molybdenum Trifluoride (MoF₃)

Initial inquiries regarding this compound (MoF₃) as a precursor for ALD have been considered. However, based on available scientific literature, MoF₃ is a solid with a very high melting point (above 600°C) and consequently, very low volatility.[1] These properties make it generally unsuitable for conventional thermal ALD processes which rely on the vapor-phase delivery of precursors.

The predominant and well-documented molybdenum fluoride precursor for ALD is Molybdenum Hexafluoride (MoF₆) . Therefore, this guide will focus on the optimization and troubleshooting of MoF₆ delivery.

Frequently Asked Questions (FAQs)

Q1: What is Molybdenum Hexafluoride (MoF₆) and why is it used in ALD?

A1: Molybdenum Hexafluoride (MoF₆) is an inorganic compound that is a colorless solid at room temperature but melts at 17.5°C and boils at 34.0°C.[2][3] Its high volatility makes it a suitable precursor for ALD, enabling the deposition of thin films containing molybdenum, such as elemental molybdenum (Mo) and molybdenum disulfide (MoS₂).[2][4][5]

Q2: What are the primary safety concerns when handling MoF₆?

A2: MoF₆ is a highly reactive and corrosive material. It reacts with moisture to produce hazardous hydrofluoric acid (HF).[2] Therefore, it must be handled in a dry, inert atmosphere. Proper personal protective equipment (PPE) and a well-ventilated enclosure are essential.

Q3: What are the typical co-reactants used with MoF₆ in ALD?

A3: Common co-reactants for MoF₆ in ALD include:

  • Disilane (Si₂H₆) for the deposition of metallic molybdenum (Mo) films.[4]

  • Hydrogen Sulfide (H₂S) for the deposition of molybdenum disulfide (MoS₂) films.[5][6]

Q4: What is the expected growth per cycle (GPC) for MoF₆-based ALD processes?

A4: The GPC is highly dependent on the co-reactant and process conditions. For MoS₂ deposition using MoF₆ and H₂S at 200°C, a GPC of approximately 0.46 Å/cycle has been reported.[5][7][8] For metallic Mo deposition with Si₂H₆, significantly higher GPCs of 6-7 Å/cycle have been observed between 90 and 150°C.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no film growth 1. Insufficient MoF₆ vapor pressure: The precursor cylinder may be too cold. 2. Precursor depletion: The MoF₆ source may be empty. 3. Clogged delivery lines: Condensation of the precursor in cooler parts of the delivery lines. 4. Non-reactive surface: The substrate surface may not have the necessary functional groups for the initial MoF₆ reaction.1. Gently warm the MoF₆ cylinder according to safety protocols to increase vapor pressure. Do not exceed recommended temperatures to avoid decomposition. 2. Replace the precursor cylinder. 3. Ensure all precursor delivery lines are heated to a temperature above the precursor's sublimation/boiling point but below its decomposition temperature. 4. Consider a surface pre-treatment or the deposition of a nucleation layer to promote growth.
Non-uniform film thickness 1. Inadequate precursor exposure: Pulse times may be too short for the precursor to saturate the entire substrate surface. 2. Insufficient purge time: Residual precursor or byproducts may remain in the chamber, leading to a chemical vapor deposition (CVD) component. 3. Temperature gradients across the substrate holder.1. Perform a saturation curve experiment by systematically increasing the MoF₆ pulse time while keeping other parameters constant until the GPC no longer increases. 2. Increase the purge time following the MoF₆ pulse to ensure all non-adsorbed precursor and byproducts are removed. 3. Verify the temperature uniformity of the substrate heater.
Film contamination (e.g., Fluorine) 1. Incomplete reaction: The co-reactant is not fully reacting with the adsorbed MoFₓ species. 2. Unwanted side reactions: MoF₆ can be highly reactive and may form byproducts that incorporate into the film.1. Increase the co-reactant pulse time and/or exposure. 2. A post-deposition anneal in a suitable atmosphere (e.g., hydrogen) may help to reduce fluorine content in the film.[8]
Substrate etching 1. High reactivity of MoF₆: MoF₆ can etch certain substrates, such as silicon oxides. 2. Formation of HF: Reaction byproducts like HF can also be corrosive to the substrate.1. Lower the deposition temperature to reduce the etching rate. 2. Use a resistant substrate or a protective buffer layer. 3. Minimize the MoF₆ exposure time to what is necessary for saturation.

Quantitative Data Summary

Table 1: Physical Properties of MoF₆

PropertyValue
Molar Mass209.94 g/mol [3]
Melting Point17.5 °C[2][3]
Boiling Point34.0 °C[2][3]
Density3.50 g/cm³[3]

Table 2: Vapor Pressure of MoF₆

Temperature (°C)Vapor Pressure (kPa)
-41.2 (solid)1
-13.4 (solid)10
33.5100

Data adapted from the CRC Handbook of Chemistry and Physics.[4]

Table 3: Reported ALD Process Parameters for MoS₂ Deposition

ParameterValueReference
PrecursorsMoF₆ and H₂S[5][7][8]
Deposition Temperature200 °C[5][7][8]
Growth Per Cycle (GPC)~0.46 Å/cycle[5][7][8]
Pulse Sequence Example (t₁-t₂-t₃-t₄)1.5s - 15s - 1.5s - 15s (MoF₆ pulse - purge - H₂S pulse - purge)[7]

Experimental Protocols

Protocol 1: Determination of MoF₆ Saturation Curve
  • Set baseline ALD parameters:

    • Substrate Temperature: 200 °C

    • H₂S Pulse Time: 1.5 s

    • Purge Times: 15 s

  • Vary MoF₆ Pulse Time:

    • Perform a series of depositions with a fixed number of cycles (e.g., 200 cycles) for each deposition.

    • Start with a short MoF₆ pulse time (e.g., 0.1 s) and incrementally increase it for each subsequent deposition (e.g., 0.25 s, 0.5 s, 1.0 s, 1.5 s, 2.0 s).

  • Measure Film Thickness:

    • After each deposition, measure the film thickness using an appropriate technique (e.g., spectroscopic ellipsometry).

  • Calculate and Plot GPC:

    • Calculate the GPC for each pulse time.

    • Plot GPC as a function of MoF₆ pulse time.

  • Determine Saturation:

    • The saturation point is the pulse time at which the GPC no longer increases with increasing pulse time. The optimal pulse time should be slightly longer than this saturation point to ensure robust processing.

Visualizations

TroubleshootingWorkflow Troubleshooting MoF₃ Precursor Delivery Issues start Start: Film Growth Issue check_growth Low or No Growth? start->check_growth check_uniformity Non-Uniform Growth? check_growth->check_uniformity No vapor_pressure Check Precursor Temp. & Delivery Line Heating check_growth->vapor_pressure Yes check_contamination Film Contamination? check_uniformity->check_contamination No saturation Perform Saturation Curve Experiments check_uniformity->saturation Yes co_reactant_dose Increase Co-reactant Dose/Exposure check_contamination->co_reactant_dose Yes end Process Optimized check_contamination->end No precursor_supply Verify Precursor Supply vapor_pressure->precursor_supply surface_reactivity Investigate Surface Pre-treatment precursor_supply->surface_reactivity surface_reactivity->end purge_time Increase Purge Times saturation->purge_time temp_gradient Verify Substrate Temp. Uniformity purge_time->temp_gradient temp_gradient->end post_anneal Consider Post-Deposition Annealing co_reactant_dose->post_anneal post_anneal->end

Caption: Troubleshooting workflow for MoF₆ precursor delivery in ALD.

ALD_Experimental_Workflow General ALD Experimental Workflow for MoF₆ sub_prep Substrate Preparation (Cleaning, Pre-treatment) load_sample Load Sample into ALD Reactor sub_prep->load_sample set_params Set Initial Process Parameters (Temp, Pressure, Flow Rates) load_sample->set_params saturation_study Perform Saturation Studies (Vary Pulse and Purge Times) set_params->saturation_study optimize_temp Determine ALD Temperature Window (Vary Substrate Temperature) saturation_study->optimize_temp deposition Film Deposition with Optimized Parameters optimize_temp->deposition characterization Film Characterization (Thickness, Composition, Structure) deposition->characterization unload Unload Sample characterization->unload end End unload->end

References

Technical Support Center: Quenching Procedures for Reactive Molybdenum Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive molybdenum compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guide

This section addresses common problems that may arise during the quenching of reactive molybdenum compounds.

Q1: My reaction mixture turned an unexpected color after adding the quenching agent. What does this indicate?

An unexpected color change during quenching can signify several phenomena. For molybdenum complexes, it often indicates a change in the oxidation state of the molybdenum center or a transformation in its coordination sphere. For instance, a shift from a typical yellow or orange of a Mo(II) complex to a green or blue hue might suggest oxidation to Mo(III) or higher oxidation states.

Recommended Actions:

  • Safety First: Ensure the reaction is under control and not exhibiting an uncontrolled exothermic event. Keep the reaction vessel in an ice bath.

  • Small-Scale Test: If possible, take a small aliquot of the unquenched reaction mixture and perform a trial quench under controlled conditions to observe the expected color change.

  • Spectroscopic Analysis: If the color change is stable and the reaction is safe to handle, consider taking a sample for analysis by UV-Vis or NMR spectroscopy to characterize the new species present in the mixture.

Q2: The quenching process is much more vigorous and exothermic than anticipated. What should I do?

A highly exothermic or vigorous quenching reaction indicates that the reactive molybdenum species is present in a higher concentration than expected or is more reactive towards the quenching agent than anticipated.

Recommended Actions:

  • Immediate Cooling: Ensure the reaction flask is securely clamped and immersed in an ice-water or dry ice/acetone bath to dissipate the heat.[1]

  • Slow Down Addition: Immediately stop or significantly slow down the addition of the quenching agent.

  • Dilution: If safe to do so, add a cold, inert solvent (e.g., toluene (B28343) or hexane) to dilute the reaction mixture and help manage the temperature.[1]

  • Use a Less Reactive Quenching Agent: If you started with a highly reactive quenching agent like water, switch to a less reactive one like isopropanol (B130326) for the initial phase of the quench.[1]

Q3: I've added the quenching agent, but the reaction does not seem to be complete. How can I confirm and ensure complete quenching?

Incomplete quenching can leave residual reactive molybdenum species, posing a safety hazard during workup and disposal.

Recommended Actions:

  • Visual Observation: Continue to observe for signs of reaction, such as gas evolution (bubbling) or localized heat generation upon addition of the quenching agent.

  • Stepwise Addition of More Reactive Quenchers: A common and safe procedure is to quench in a stepwise manner with increasingly reactive protic reagents.[1]

    • Start with slow, dropwise addition of isopropanol .

    • Once the initial vigorous reaction subsides, switch to methanol (B129727) .

    • Finally, slowly add water to quench any remaining reactive species.

  • Extended Stirring: After the final addition of the quenching agent, allow the mixture to stir for an extended period (e.g., 1-2 hours) as it slowly warms to room temperature to ensure the reaction has gone to completion.

Q4: After quenching, an insoluble precipitate has formed. What could it be and how should I handle it?

The formation of insoluble precipitates upon quenching is common and can be due to the formation of inorganic molybdenum salts or oxides.

Recommended Actions:

  • Characterization (Optional): If necessary for your experimental outcome, the precipitate can be isolated by filtration and characterized. However, for waste disposal purposes, this is often not required.

  • Handling for Workup: If you need to extract the organic components, you may need to filter the mixture before performing a liquid-liquid extraction. Be aware that finely dispersed solids can sometimes lead to emulsions.

  • Disposal: The entire quenched mixture, including the precipitate, should be treated as hazardous waste and disposed of according to your institution's guidelines.[2][3][4][5][6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and quenching of reactive molybdenum compounds.

Q1: What are the standard quenching agents for reactive organomolybdenum compounds?

The choice of quenching agent depends on the reactivity of the molybdenum species. A sequential addition of alcohols with increasing reactivity is a widely accepted and safe practice.[1]

Quenching AgentTypical UseReactivity
Isopropanol Initial quenching of highly reactive speciesMild
Methanol Subsequent quenching after isopropanolModerate
Water Final quenching stepHigh
Dilute Acid (e.g., 1M HCl)Used in some cases to neutralize basic residues and dissolve inorganic saltsHigh

Q2: What is a safe general procedure for quenching a reaction containing a Schrock catalyst (molybdenum alkylidene)?

Schrock catalysts are sensitive to air and moisture, and their quenching should be performed under an inert atmosphere.

Experimental Protocol: General Quenching of a Schrock Catalyst Reaction

  • Cool the Reaction: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.

  • Inert Atmosphere: Ensure the reaction remains under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Initial Quench: Slowly add isopropanol dropwise with vigorous stirring. Monitor for any signs of an exothermic reaction or gas evolution.

  • Secondary Quench: After the initial reaction subsides, continue the dropwise addition with methanol.

  • Final Quench: Once the addition of methanol no longer produces an obvious reaction, slowly add water to ensure complete deactivation of any remaining catalytic species.

  • Warm to Room Temperature: Allow the mixture to slowly warm to room temperature while stirring for at least one hour.

  • Workup/Disposal: The reaction mixture can now be exposed to air for workup or prepared for waste disposal. The entire mixture should be considered hazardous waste.

Q3: How should I handle and dispose of waste containing quenched molybdenum compounds?

All waste containing molybdenum compounds, whether in solid or liquid form, should be treated as hazardous chemical waste.

Disposal Guidelines:

  • Containerize: Collect the quenched reaction mixture in a clearly labeled, sealed, and appropriate waste container.[2][4][5][6]

  • Labeling: The label should clearly indicate the contents, including the presence of molybdenum and any organic solvents.

  • Segregation: Do not mix molybdenum waste with other waste streams unless permitted by your institution's safety protocols.

  • Consult Safety Office: Always follow the specific waste disposal procedures outlined by your institution's Environmental Health and Safety (EH&S) office.

Q4: I have unreacted molybdenum hexacarbonyl in my reaction flask. How do I safely quench it?

Molybdenum hexacarbonyl is a stable solid but can be reactive, especially in solution or as a fine powder. Quenching should be done carefully.

Experimental Protocol: Quenching of Molybdenum Hexacarbonyl Slurry

  • Inert Atmosphere and Cooling: Perform the procedure in a fume hood under an inert atmosphere. Cool the flask containing the molybdenum hexacarbonyl slurry in an ice bath.

  • Oxidative Quenching: A common method is to use a mild oxidizing agent. Slowly add a solution of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide dropwise to the cooled and stirred slurry. This will oxidize the Mo(0) to a less reactive, higher oxidation state molybdate.

  • Control Temperature: Monitor the temperature closely and control the addition rate to prevent a runaway reaction.

  • Ensure Completion: Continue the addition until the solid molybdenum hexacarbonyl has been consumed and gas evolution (carbon monoxide) has ceased.

  • Neutralization and Disposal: The resulting aqueous solution can be neutralized and then disposed of as hazardous waste.

Q5: What are the key safety precautions to take when quenching any reactive molybdenum compound?

Safety should always be the primary concern when working with and quenching reactive chemicals.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1]

  • Fume Hood: Perform all quenching procedures in a well-ventilated fume hood.[1]

  • Inert Atmosphere: For air-sensitive molybdenum compounds, maintain an inert atmosphere (argon or nitrogen) throughout the quenching process.[1]

  • Cooling: Have an ice bath readily available to cool the reaction if it becomes too exothermic.[1][7]

  • Slow Addition: Add the quenching agent slowly and in a controlled manner.

  • Small Scale First: If you are unsure about the reactivity, perform a small-scale trial quench first.

Visualizations

The following diagrams illustrate key workflows and concepts related to the quenching of reactive molybdenum compounds.

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching Steps cluster_completion Completion & Workup start Reaction Complete cool Cool Reaction to 0 °C start->cool inert Ensure Inert Atmosphere cool->inert add_isopropanol Slowly Add Isopropanol inert->add_isopropanol observe1 Vigorous Reaction? add_isopropanol->observe1 observe1->add_isopropanol Yes, continue slow addition add_methanol Slowly Add Methanol observe1->add_methanol No observe2 Reaction Subsided? add_methanol->observe2 observe2->add_methanol No, continue addition add_water Slowly Add Water observe2->add_water Yes warm Warm to Room Temperature add_water->warm stir Stir for 1-2 Hours warm->stir end Proceed to Workup/Disposal stir->end Troubleshooting_Exotherm start Vigorous Exotherm During Quenching stop_addition Immediately Stop Quenching Agent Addition start->stop_addition cool_bath Immerse in Cooling Bath stop_addition->cool_bath dilute Dilute with Cold Inert Solvent cool_bath->dilute reassess Reassess Quenching Strategy dilute->reassess slow_restart Restart with Slower Addition / Less Reactive Agent reassess->slow_restart Proceed Cautiously end Controlled Quench slow_restart->end

References

Molybdenum Trifluoride (MoF₃) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Molybdenum Trifluoride (MoF₃) in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative stability, general handling protocols, and troubleshooting common issues based on the known chemical properties of MoF₃ and analogous metal fluorides.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (MoF₃)?

A1: this compound is generally considered insoluble in water.[1] There is a significant lack of documented quantitative solubility data for MoF₃ in common organic solvents. Based on the properties of similar transition metal trifluorides, which often exhibit high lattice energies, MoF₃ is expected to have very low solubility in non-polar and moderately polar organic solvents.

Q2: How does this compound react with atmospheric conditions?

A2: this compound is sensitive to moisture and air.[2] It is crucial to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.[2]

Q3: Are there any known solvents that can dissolve this compound?

A3: While solubility in common laboratory solvents is not well-documented, one historical analytical method involves dissolving MoF₃ in a mixture of sodium hydroxide (B78521) and hydrogen peroxide.[3] This indicates that MoF₃ will likely react with and be consumed by strong oxidizing and alkaline aqueous solutions rather than simply dissolving.

Q4: What are the primary safety concerns when handling this compound?

A4: Due to its reactivity with moisture, inadvertent exposure to water or humid air can lead to the release of hazardous decomposition products.[4] It is essential to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area or under an inert atmosphere.[2]

Q5: With which materials is this compound incompatible?

A5: Based on safety data for related molybdenum fluorides, MoF₃ should be considered incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] Contact with these materials could lead to vigorous or hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder darkens or changes color upon exposure to air. Oxidation or hydrolysis due to reaction with atmospheric oxygen or moisture.Immediately transfer the material to an inert atmosphere glovebox. For future use, ensure all handling and storage are performed under strictly anhydrous and oxygen-free conditions.
The compound does not dissolve in the chosen organic solvent. This compound has very low solubility in most common organic solvents.It is unlikely that a suitable non-reactive organic solvent for MoF₃ exists. If a solution is required for a reaction, consider alternative molybdenum sources with better solubility or explore reactive dissolution if the subsequent chemistry allows.
A gas is evolved when adding a solvent to this compound. The solvent may contain trace amounts of water, leading to a reaction that releases hydrogen fluoride (B91410) (HF) gas.Ensure the solvent is rigorously dried before use. The observation of gas evolution indicates decomposition of the material and the solvent should be considered unsuitable.
The solution changes color over time after initial dissolution (in a reactive solvent). The compound is unstable in the solvent and is undergoing decomposition or further reaction.Characterize the species in solution using spectroscopic methods (e.g., UV-Vis, NMR if applicable) to understand the reaction products. For the intended application, a different solvent system may be necessary.

Experimental Protocols

The following are generalized protocols for assessing the stability of a metal halide like this compound in a given solvent. These should be adapted based on specific experimental capabilities and safety considerations.

Protocol 1: Visual Assessment of Stability

Objective: To qualitatively assess the stability of MoF₃ in a solvent over time.

Methodology:

  • In an inert atmosphere glovebox, add a small, accurately weighed amount of MoF₃ (e.g., 10 mg) to a vial.

  • Add a measured volume of the anhydrous solvent to be tested (e.g., 1 mL).

  • Seal the vial tightly.

  • Observe the mixture for any initial signs of reaction (e.g., color change, gas evolution, heat generation).

  • Place the vial on a shaker or stirrer at a controlled temperature.

  • Visually inspect the mixture at regular intervals (e.g., 1, 6, 12, 24 hours) for any changes in color, precipitate formation, or other signs of reaction.

  • Record all observations.

Protocol 2: Stability Assessment by UV-Visible Spectroscopy

Objective: To monitor for the appearance of new soluble species resulting from the decomposition or reaction of MoF₃.

Methodology:

  • Follow steps 1-3 from Protocol 1.

  • At specified time points, carefully extract a small aliquot of the supernatant liquid from the vial under an inert atmosphere.

  • If necessary, dilute the aliquot with the same anhydrous solvent in a sealed cuvette.

  • Acquire a UV-Visible spectrum of the solution.

  • Compare the spectra over time. The appearance or growth of new absorption bands would indicate the formation of new soluble species and thus instability of MoF₃ in that solvent.

Diagrams

Experimental_Workflow_for_Solvent_Stability_Testing Experimental Workflow for MoF₃ Solvent Stability cluster_prep Preparation (Inert Atmosphere) cluster_testing Stability Assessment cluster_analysis Data Analysis cluster_result Conclusion prep1 Weigh MoF₃ prep2 Add Anhydrous Solvent prep1->prep2 prep3 Seal Vial prep2->prep3 test1 Initial Observation (Color, Gas, Heat) prep3->test1 test2 Agitate at Controlled Temperature test1->test2 test3 Periodic Visual Inspection test2->test3 Time Points test4 UV-Vis Spectroscopy of Supernatant test2->test4 Time Points analysis1 Record Visual Changes test3->analysis1 analysis2 Analyze Spectral Changes test4->analysis2 analysis3 Determine Stability analysis1->analysis3 analysis2->analysis3 stable Stable (No Changes) analysis3->stable If No Changes unstable Unstable (Changes Observed) analysis3->unstable If Changes

Caption: Workflow for assessing MoF₃ stability in a solvent.

Troubleshooting_Logic Troubleshooting MoF₃ Dissolution Issues cluster_yes Soluble Path cluster_no Insoluble Path start Attempt to Dissolve MoF₃ q1 Does the solid dissolve? start->q1 q2 Are there signs of reaction? (Gas, Color Change, Heat) q1->q2 Yes insoluble Insoluble. Solvent is unsuitable for creating a solution. q1->insoluble No reaction Reactive Dissolution / Decomposition. Solvent is not inert. q2->reaction Yes stable_solution Potentially Stable Solution. Proceed with caution. q2->stable_solution No check_solvent Verify solvent is anhydrous and deoxygenated. insoluble->check_solvent retry Retry with purified solvent. check_solvent->retry

Caption: Decision tree for troubleshooting MoF₃ dissolution.

References

Technical Support Center: Molybdenum Trifluoride (MoF₃) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Molybdenum trifluoride (MoF₃) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of MoF₃. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address common issues that may lead to low yields.

Troubleshooting Guide: Low Yield in MoF₃ Synthesis

This guide addresses specific issues that can lead to low yields in this compound synthesis. Each section provides potential causes and actionable solutions.

Question 1: I am experiencing very low or no yield of this compound. What are the likely causes?

Answer:

Low or no yield in MoF₃ synthesis can stem from several critical factors, primarily related to the reactants' quality and the reaction environment.

  • Moisture Contamination: Molybdenum fluorides are highly sensitive to moisture.[1][2][3] The presence of water can lead to the formation of molybdenum oxyfluorides, which are common impurities.[4]

  • Impure Reactants: The purity of the molybdenum source (e.g., Mo metal, MoBr₃, MoF₆) and the fluorinating agent (e.g., HF, SbF₃) is crucial. Impurities can lead to unwanted side reactions.

  • Incorrect Reaction Temperature: The synthesis of MoF₃ is highly temperature-dependent. Temperatures that are too high can cause disproportionation of MoF₃ into molybdenum metal and higher fluorides.[4] Conversely, temperatures that are too low will result in an incomplete reaction.

  • Inert Atmosphere Not Maintained: Due to its sensitivity to air and moisture, the reaction must be carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

Question 2: My product is a different color than the expected dark pink, ochre, or green-gray of MoF₃. What does this indicate?

Answer:

The color of the final product can be an indicator of impurities.

  • Formation of Oxyfluorides: As mentioned, contamination with water or oxygen can lead to the formation of molybdenum oxyfluorides, which may have a different appearance.[4]

  • Presence of Higher or Lower Molybdenum Fluorides: Inadequate control of reaction conditions can lead to the formation of other molybdenum fluorides like MoF₄, MoF₅, or MoF₆, which have different colors.[5] For instance, MoF₆ is a colorless solid at low temperatures.[6]

  • Unreacted Starting Materials: The presence of unreacted molybdenum metal (gray/black) or other starting materials will also affect the color of the final product.

Question 3: How can I minimize the disproportionation of MoF₃ during synthesis?

Answer:

Disproportionation is a key side reaction that affects the yield of MoF₃, occurring at elevated temperatures.

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range for the specific synthesis method. For example, the reaction of MoF₆ with Mo should be conducted at around 400°C.[4] Avoid exceeding 600°C, as disproportionation becomes significant above this temperature.[4]

  • Rapid Quenching: After the reaction is complete, cool the reaction vessel rapidly to prevent further reaction or decomposition of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: Several methods for synthesizing MoF₃ have been reported. The choice of method depends on the available starting materials and equipment. Common routes include:

  • Reaction of Molybdenum hexabromide (MoBr₃) with Hydrogen Fluoride (B91410) (HF) at 600°C.[4]

  • Reaction of Molybdenum metal (Mo) with Hydrogen Fluoride (HF).[4]

  • Reaction of Molybdenum hexafluoride (MoF₆) with Molybdenum metal (Mo) at 400°C.[4]

  • Reaction of Molybdenum hexafluoride (MoF₆) with Antimony trifluoride (SbF₃).[4]

Q2: How should I handle and store this compound?

A2: MoF₃ is sensitive to moisture and air.[1] It should be handled and stored in a dry, inert atmosphere, for example, in a glovebox.

Q3: What are the key properties of this compound?

A3: MoF₃ is a solid with a high melting point (above 600°C).[7] Its color can vary depending on the synthesis method and purity, with reported colors including ochre, light-green, gray, black, dark red, and yellowish tan.[4] It is insoluble in water.[7]

Q4: Can I purify my this compound product?

A4: Purification can be challenging due to the stability of MoF₃ and its sensitivity. Sublimation may not be a viable option as it can lead to disproportionation at higher temperatures.[5] Washing with appropriate anhydrous, non-reactive solvents might help remove some impurities, but this must be done with extreme care to avoid introducing moisture.

Data Presentation

Table 1: Summary of this compound Synthesis Methods and Conditions

Starting MaterialsFluorinating AgentReaction Temperature (°C)Reported Product ColorReference
MoBr₃HF600Dark Pink[4]
MoHF225-[4]
MoF₆ + Mo-400Ochre, light-green, gray, black, dark red, yellowish tan[4]
MoF₆SbF₃150-200Ochre, light-green, gray, black, dark red, yellowish tan[4]

Experimental Protocols

Protocol 1: Synthesis of MoF₃ from MoF₆ and Mo Metal

This protocol is based on the method reported in the literature.[4]

  • Preparation: In an inert atmosphere glovebox, place a stoichiometric amount of pure Molybdenum metal powder into a nickel capsule.

  • Reaction Setup: Place the nickel capsule inside a suitable high-temperature reactor.

  • Inerting: Evacuate the reactor and backfill with a high-purity inert gas (e.g., Argon). Repeat this cycle several times to ensure all air and moisture are removed.

  • Reaction: Introduce a controlled flow of Molybdenum hexafluoride (MoF₆) gas into the reactor.

  • Heating: Heat the reactor to 400°C and maintain this temperature for the duration of the reaction. The reaction time will depend on the scale and specific setup.

  • Cooling: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature under the inert atmosphere.

  • Product Recovery: Transfer the product from the reactor to a storage container inside an inert atmosphere glovebox.

Mandatory Visualization

G start Low Yield of MoF₃ Observed check_reactants Step 1: Verify Reactant Purity and Stoichiometry start->check_reactants impure_reactants Impure Starting Materials? check_reactants->impure_reactants check_conditions Step 2: Evaluate Reaction Conditions incorrect_temp Incorrect Temperature? check_conditions->incorrect_temp check_atmosphere Step 3: Assess Reaction Atmosphere moisture_leak Moisture/Air Leak? check_atmosphere->moisture_leak check_product Step 4: Analyze Product for Impurities oxyfluorides Oxyfluorides Present? check_product->oxyfluorides optimize Step 5: Optimize and Repeat Synthesis incorrect_stoichiometry Incorrect Stoichiometry? impure_reactants->incorrect_stoichiometry No purify_reactants Purify/Source High-Purity Reactants impure_reactants->purify_reactants Yes incorrect_stoichiometry->check_conditions No recalculate Recalculate and Re-weigh Reactants incorrect_stoichiometry->recalculate Yes purify_reactants->check_reactants recalculate->check_reactants optimize_temp Optimize Temperature Profile incorrect_temp->optimize_temp Yes incorrect_time Insufficient Reaction Time? incorrect_temp->incorrect_time No optimize_temp->check_conditions incorrect_time->check_atmosphere No increase_time Increase Reaction Time incorrect_time->increase_time Yes increase_time->check_conditions moisture_leak->check_product No check_seals Check Reactor Seals and Gas Purity moisture_leak->check_seals Yes check_seals->check_atmosphere other_fluorides Other Mo Fluorides Present? oxyfluorides->other_fluorides No improve_inertness Improve Inert Atmosphere Conditions oxyfluorides->improve_inertness Yes other_fluorides->optimize No refine_conditions Refine Reaction Conditions (Temp./Stoich.) other_fluorides->refine_conditions Yes improve_inertness->optimize refine_conditions->optimize

Caption: Troubleshooting workflow for low yield in MoF₃ synthesis.

G low_yield Low MoF₃ Yield sub_heading_reactants Reactant Issues sub_heading_conditions Reaction Condition Issues sub_heading_side_reactions Side Reactions impure_reactants Impure Precursors sub_heading_reactants->impure_reactants moisture_reactants Moisture in Reactants sub_heading_reactants->moisture_reactants oxyfluoride_formation Oxyfluoride Formation (e.g., MoOF₄, MoO₂F₂) impure_reactants->oxyfluoride_formation moisture_reactants->oxyfluoride_formation high_temp Temperature Too High sub_heading_conditions->high_temp low_temp Temperature Too Low sub_heading_conditions->low_temp air_leak Air/Moisture Leak sub_heading_conditions->air_leak disproportionation Disproportionation (MoF₃ → Mo + MoFₓ) high_temp->disproportionation low_temp->low_yield air_leak->oxyfluoride_formation sub_heading_side_reactions->disproportionation sub_heading_side_reactions->oxyfluoride_formation

Caption: Logical relationships of potential causes for low MoF₃ yield.

References

Validation & Comparative

A Comparative Study: Molybdenum Trifluoride vs. Molybdenum Trichloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inorganic chemistry and materials science, molybdenum halides in the +3 oxidation state, specifically Molybdenum Trifluoride (MoF₃) and Molybdenum Trichloride (B1173362) (MoCl₃), have garnered significant interest. Their utility as catalysts and precursors in organic synthesis and materials science makes a detailed comparison of their properties and performance essential for researchers, scientists, and professionals in drug development. This guide provides an objective, data-driven comparison of MoF₃ and MoCl₃, summarizing their physicochemical properties, synthesis protocols, and catalytic applications, supported by available experimental data.

Physicochemical Properties: A Head-to-Head Comparison

This compound and molybdenum trichloride exhibit distinct physical and chemical properties that dictate their suitability for different applications. A summary of their key characteristics is presented in the table below.

PropertyThis compound (MoF₃)Molybdenum Trichloride (MoCl₃)
CAS Number 20193-58-2[1]13478-18-7[2]
Molecular Weight 152.94 g/mol [3]202.30 g/mol [2]
Appearance Dark brown to black crystalline solid[1]Dark red or purple crystals[2]
Melting Point >600 °C[1][3]Decomposes at 410 °C[2]
Crystal Structure Rhombohedral (VF₃-type)Two polymorphs: α-MoCl₃ (AlCl₃-type, cubic close-packing) and β-MoCl₃ (hexagonal close-packing)[2]
Solubility Insoluble in water[3]Insoluble in water, ethanol, and diethyl ether[2]
Magnetic Properties Not specified in readily available literatureParamagnetic (α-form)[2]
Reactivity Sensitive to moisture and air; acts as a Lewis acid[4]Reacts with coordinating solvents to form ether complexes like MoCl₃(thf)₃; acts as a Lewis acid[2]

Synthesis and Experimental Protocols

The synthesis of high-purity MoF₃ and MoCl₃ is crucial for their application in research and development. Below are detailed experimental protocols for their preparation.

Synthesis of Molybdenum Trichloride (MoCl₃)

Molybdenum trichloride can be synthesized via the reduction of molybdenum pentachloride (MoCl₅).

Experimental Protocol:

  • Apparatus Setup: A reaction vessel equipped with a magnetic stirrer, a gas inlet, and a reflux condenser is assembled and thoroughly dried to exclude moisture. The entire system is purged with an inert gas, such as argon or nitrogen.

  • Reaction Mixture: Molybdenum pentachloride (MoCl₅) is suspended in a dry, oxygen-free solvent like toluene.

  • Reduction: A reducing agent is introduced to the suspension. Common reducing agents include:

    • Hydrogen Gas: Hydrogen gas is bubbled through the heated suspension.

    • Anhydrous Tin(II) Chloride: A stoichiometric amount of anhydrous SnCl₂ is added to the MoCl₅ suspension.

    • Dimethylphenylsilane (B1631080): This organosilane can be used for a clean reduction at room temperature.[5]

  • Reaction Conditions: The reaction mixture is stirred vigorously. The reaction temperature and duration depend on the chosen reducing agent. For instance, reduction with hydrogen may require elevated temperatures, while the reaction with dimethylphenylsilane proceeds at ambient temperature.

  • Isolation and Purification: The resulting solid, molybdenum trichloride, is isolated by filtration under an inert atmosphere. It is then washed with a dry, non-coordinating solvent (e.g., hexane) to remove any unreacted starting materials and byproducts. The final product is dried under vacuum.

Synthesis of this compound (MoF₃)

A common method for the synthesis of this compound involves the reduction of molybdenum hexafluoride (MoF₆) or molybdenum pentafluoride (MoF₅).

Experimental Protocol:

  • Apparatus Setup: A high-temperature tube furnace equipped with a reaction tube made of a material resistant to fluoride (B91410) corrosion (e.g., nickel or monel) is required. The system must be capable of maintaining an inert atmosphere.

  • Reactants: Molybdenum metal powder and a fluorine source, typically molybdenum hexafluoride (MoF₆) gas, are used.

  • Reaction Conditions: The molybdenum powder is placed in the reaction tube and heated to an elevated temperature (e.g., 600 °C). A controlled flow of MoF₆ gas, diluted with an inert gas like argon, is passed over the heated molybdenum powder.

  • Product Collection: The gaseous products are passed through a cold trap to condense any unreacted MoF₆. The solid this compound remains in the reaction tube.

  • Purification: The product is cooled to room temperature under an inert atmosphere. Any volatile impurities are removed by heating under vacuum.

Comparative Catalytic Performance

Both MoF₃ and MoCl₃ are recognized for their Lewis acidic properties, which underpin their catalytic activity in various organic transformations.

Lewis Acidity:

Catalytic Applications:

  • Molybdenum Trichloride (MoCl₃): MoCl₃ has been extensively studied as a catalyst and catalyst precursor. It is a key component in catalysts for important industrial processes such as the hydrodesulfurization of petroleum. In organic synthesis, it catalyzes olefin metathesis, a powerful carbon-carbon bond-forming reaction.[6] It is also employed in the polymerization of alkynes. Molybdenum(III) compounds have shown promise as catalysts for 2-methylpropene polymerization, offering an environmentally benign alternative to traditional methods.[7]

  • This compound (MoF₃): The catalytic applications of MoF₃ are less extensively documented compared to MoCl₃. However, its strong Lewis acidity makes it a potential catalyst for various organic reactions, including Friedel-Crafts type reactions and other electrophilic transformations. Fluoride compounds, in general, have diverse applications in synthetic organic chemistry and the manufacture of pharmaceuticals.[3]

Role in Drug Development and Biological Systems

The application of molybdenum compounds in medicine is an emerging field. While direct applications of MoF₃ and MoCl₃ in drug formulations are not common, their role as catalysts in the synthesis of complex organic molecules is of significant interest to drug development professionals. Molybdenum-containing enzymes are crucial in various biological processes, and synthetic molybdenum complexes are being investigated as mimics for these enzymes.[6] Furthermore, molybdenum-based nanomaterials, such as molybdenum disulfide (MoS₂), are being explored for drug delivery systems and in chemo-photothermal therapy.[8][9]

The following workflow illustrates a conceptual pathway for the development of a molybdenum-based therapeutic agent, highlighting stages where molybdenum compounds like MoF₃ or MoCl₃ could play a role as catalysts in ligand synthesis.

DrugDevelopmentWorkflow cluster_synthesis Ligand Synthesis cluster_complexation Complex Formation cluster_testing Preclinical Testing cluster_development Drug Development Start Starting Materials Catalysis Catalytic Step (e.g., using MoF3 or MoCl3) Start->Catalysis Ligand Synthesized Organic Ligand Catalysis->Ligand Complex Molybdenum-Based Complex Ligand->Complex MoSource Molybdenum Precursor MoSource->Complex InVitro In Vitro Studies (Cell Lines) Complex->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Formulation Formulation InVivo->Formulation ClinicalTrials Clinical Trials Formulation->ClinicalTrials

Conceptual workflow for developing a molybdenum-based therapeutic.

Experimental Protocol for Powder X-ray Diffraction (PXRD)

Characterization of these air- and moisture-sensitive materials requires specific handling procedures for techniques like Powder X-ray Diffraction (PXRD).

Protocol for Air-Sensitive Molybdenum Halides:

  • Sample Preparation: All sample handling must be performed in an inert atmosphere glovebox. A small amount of the finely ground powder is loaded into a specialized air-tight sample holder or a capillary tube.

  • Sample Mounting: The sealed sample holder or capillary is transferred to the diffractometer. If a standard holder is used, it must be covered with a dome or a thin, X-ray transparent film (e.g., Kapton) sealed with vacuum grease to prevent exposure to air.

  • Instrument Setup:

    • X-ray Source: Copper (Cu Kα, λ = 1.5406 Å) is a common source.

    • Goniometer Scan: A typical 2θ range would be from 10° to 80°, with a step size of 0.02° and a scan speed of 1-2° per minute.

    • Optics: Use of a monochromator is recommended to reduce background noise from fluorescence.

  • Data Collection: The diffraction pattern is recorded.

  • Data Analysis: The obtained diffraction pattern is compared with reference patterns from crystallographic databases (e.g., ICDD) to confirm the phase purity and determine the crystal structure of the synthesized molybdenum halide.

The following diagram illustrates the logical workflow for PXRD analysis of an air-sensitive sample.

PXRD_Workflow Start Synthesized Molybdenum Halide Glovebox Handle in Inert Atmosphere (Glovebox) Start->Glovebox Mounting Mount in Air-Tight Holder or Capillary Glovebox->Mounting Transfer Transfer to Diffractometer Mounting->Transfer DataCollection Collect Diffraction Data Transfer->DataCollection Analysis Analyze Data (Phase ID, Purity, Structure) DataCollection->Analysis Report Final Report Analysis->Report

Workflow for PXRD analysis of air-sensitive molybdenum halides.

Conclusion

This compound and molybdenum trichloride are valuable reagents for the scientific community, each with a unique set of properties and applications. MoCl₃ is a well-established catalyst precursor, particularly in reactions involving hydrocarbons, with two distinct polymorphic forms. MoF₃, on the other hand, is a high-melting, harder Lewis acid whose catalytic potential is an area of ongoing exploration.

For researchers in drug development, the primary relevance of these compounds currently lies in their catalytic activity for the synthesis of complex organic ligands that can be incorporated into metallodrugs. The choice between MoF₃ and MoCl₃ will be dictated by the specific reaction mechanism, the nature of the substrates, and the desired product characteristics. Further research into the direct biological applications of these molybdenum halides and the development of more extensive comparative catalytic studies will undoubtedly expand their utility in both academic and industrial research.

References

The Catalytic Promise of MoF₃: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. While traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are staples in organic synthesis, the exploration of novel catalysts continues to open new avenues for chemical innovation. Among the lesser-explored candidates, Molybdenum(III) Fluoride (B91410) (MoF₃) presents itself as a potentially potent Lewis acid catalyst. This guide provides a comparative overview of the catalytic activity of MoF₃ against other common Lewis acids, based on available scientific literature.

Molybdenum(III) Fluoride is a dark brown to black solid composed of molybdenum in the +3 oxidation state.[1] Its high melting point and stability under specific conditions make it a candidate for various chemical applications.[1] Notably, MoF₃ can act as a Lewis acid, accepting an electron pair to activate substrates in organic reactions.[1] However, a comprehensive review of current literature reveals a significant gap in direct, quantitative comparisons of its catalytic efficacy against more established Lewis acids.

The Landscape of Lewis Acid Catalysis

Lewis acids are fundamental catalysts in a vast array of organic transformations, including carbon-carbon bond formation and functional group manipulations. Common Lewis acids are typically based on main group metals such as aluminum, boron, silicon, and tin, as well as transition metals like titanium, iron, copper, and zinc. They function by coordinating to lone-pair bearing atoms in a substrate, thereby increasing its reactivity towards nucleophiles. This activation is central to widely used reactions such as:

  • Friedel-Crafts Reactions: Alkylation and acylation of aromatic rings.

  • Aldol Condensations: Formation of β-hydroxy carbonyl compounds.

  • Diels-Alder Reactions: Cycloaddition of dienes and dienophiles.

MoF₃ in Context: A Call for Experimental Data

While the theoretical potential of MoF₃ as a Lewis acid catalyst is recognized, there is a conspicuous absence of published experimental studies that directly compare its performance with other Lewis acids in benchmark reactions. Searches for quantitative data, such as reaction yields, conversion rates, and turnover numbers for MoF₃-catalyzed reactions alongside common Lewis acids like AlCl₃, BF₃, or ZnCl₂, have not yielded specific comparative results.

This lack of data prevents the creation of detailed comparison tables and in-depth analyses of MoF₃'s relative strengths and weaknesses as a catalyst. For instance, understanding its performance in key reactions would require experimental protocols and subsequent data on yields and selectivity, which are currently unavailable in the public domain.

Experimental Design for Comparative Analysis

To address this knowledge gap, a systematic experimental investigation would be required. The following workflow outlines a potential approach for comparing the catalytic activity of MoF₃ with other Lewis acids.

Experimental_Workflow cluster_execution Reaction Execution & Analysis cluster_evaluation Data Evaluation prep_mof3 Prepare MoF₃ Catalyst run_mof3 Run Reaction with MoF₃ prep_mof3->run_mof3 prep_others Prepare Other Lewis Acids (e.g., AlCl₃, BF₃, ZnCl₂) run_others Run Reactions with Other Lewis Acids (Identical Conditions) prep_others->run_others prep_reaction Prepare Reaction Mixture (Substrates & Solvent) prep_reaction->run_mof3 prep_reaction->run_others run_control Run Control Reaction (No Catalyst) prep_reaction->run_control analysis Analyze Products (GC-MS, NMR) run_mof3->analysis run_others->analysis run_control->analysis quantify Quantify Yields & Conversion Rates analysis->quantify compare Compare Catalytic Performance quantify->compare

Figure 1. A generalized experimental workflow for the comparative analysis of MoF₃'s catalytic activity.

Future Outlook

The field of catalysis is continually evolving, and the exploration of novel Lewis acids like MoF₃ is crucial for advancing synthetic chemistry. The current lack of comparative data represents a significant opportunity for research. Future studies focusing on the catalytic applications of MoF₃, detailing experimental protocols and providing quantitative performance metrics against established catalysts, would be invaluable to the scientific community. Such research would not only elucidate the potential of MoF₃ but also contribute to a broader understanding of structure-activity relationships in Lewis acid catalysis.

For researchers in academia and industry, the investigation of MoF₃ and other underutilized catalysts could lead to the discovery of more efficient, selective, and environmentally benign synthetic methodologies. The path forward requires rigorous, comparative experimental work to unlock the full potential of these promising chemical tools.

References

Molybdenum Trifluoride: A Theoretical Contender in the Arena of High-Energy Cathode Materials

Author: BenchChem Technical Support Team. Date: December 2025

While experimental validation remains a crucial next step, theoretical studies project molybdenum trifluoride (MoF₃) as a promising high-performance cathode material for next-generation lithium-ion batteries. First-principles calculations suggest that MoF₃ could offer a competitive edge in the ongoing quest for higher energy density and improved cycling stability compared to other transition metal fluorides like iron trifluoride (FeF₃), copper fluoride (B91410) (CuF₂), and cobalt trifluoride (CoF₃).

Metal fluorides have long been investigated as potential cathode materials due to their high theoretical specific capacities, which stem from multi-electron conversion reactions. However, they are often plagued by challenges such as poor electronic conductivity and significant volume changes during cycling, leading to rapid capacity fading. This comparative guide delves into the electrochemical performance of MoF₃, primarily based on theoretical predictions, and contrasts it with the experimentally determined performance of other notable metal fluorides.

Comparative Electrochemical Performance

A side-by-side comparison highlights the theoretical potential of MoF₃ against the demonstrated performance of its counterparts.

MaterialTheoretical Specific Capacity (mAh/g)Reported Experimental Specific Capacity (Initial Discharge)Cycling StabilityAverage Voltage (V vs. Li/Li⁺)
MoF₃ ~746 (Theoretical)Not yet reportedPredicted to be favorable~2.5 - 3.0 (Theoretical)
FeF₃ 712[1]~166 - 209 mAh/g (in composites)[2]~126 mAh/g after 100 cycles (FeF₃/C)~3.0[3]
CuF₂ 528[3]~461 - 571 mAh/g[4]Rapid fading (e.g., <20% capacity retention after 5 cycles for CuF₂-PVDF)~3.55 (Theoretical)[3]
CoF₃ ~712~390 mAh/g (nano-CoF₃)[5]Stable for subsequent cycles (qualitative)[5]Not widely reported

Note: The performance of metal fluorides is highly dependent on the material's morphology, particle size, and the nature of the conductive composite used.

In-depth Analysis of Metal Fluorides

This compound (MoF₃): The Theoretical Frontrunner

First-principles calculations are instrumental in predicting the fundamental properties of novel materials before their synthesis and experimental testing. For MoF₃, these computational studies suggest a high theoretical specific capacity originating from a three-electron transfer reaction. The predicted voltage window is also within a practical range for current lithium-ion battery technology. The primary advantage that theoretical models suggest for MoF₃ lies in potentially more stable cycling behavior compared to other metal fluorides. This is attributed to the electronic structure of molybdenum, which may better accommodate the structural changes during the conversion reaction. However, it is crucial to emphasize that these are predictions, and experimental verification is necessary to overcome the practical challenges of low conductivity that are common to all metal fluorides.

Iron Trifluoride (FeF₃): The Widely Studied Workhorse

FeF₃ has been extensively investigated as a cathode material due to its high theoretical capacity and the abundance of iron. Experimental studies have shown that forming nanocomposites with carbon (FeF₃/C) can significantly improve its electrochemical performance by enhancing electronic conductivity.[2] While initial discharge capacities can be promising, capacity retention remains a challenge. Co-doping with other metals has been explored as a strategy to enhance cycling stability.[6]

Copper Fluoride (CuF₂): High Potential Marred by Instability

CuF₂ boasts a high theoretical voltage and specific capacity, making it an attractive candidate for high-energy-density batteries.[3] However, its practical application is severely hampered by poor cycling stability.[4] The dissolution of copper into the electrolyte during cycling is a major degradation mechanism, leading to rapid capacity fade. Recent research has focused on strategies to mitigate this issue, such as surface coatings and the use of specialized electrolytes.

Cobalt Trifluoride (CoF₃): A Promising but Less Explored Alternative

CoF₃, particularly in its nanostructured form, has demonstrated high reversible capacities.[5] The use of nanomaterials helps to shorten the diffusion pathways for lithium ions and electrons, thereby improving the reaction kinetics. However, detailed and extensive studies on its long-term cycling stability and rate capability are less common compared to FeF₃.

Experimental Methodologies

The electrochemical performance of these metal fluoride cathodes is typically evaluated using a standardized set of experimental protocols.

Cathode Preparation and Cell Assembly
  • Electrode Slurry Preparation: The active material (metal fluoride) is mixed with a conductive agent (e.g., acetylene (B1199291) black, carbon nanotubes) and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.[4]

  • Electrode Casting: The slurry is then cast onto a current collector (typically aluminum foil) using a doctor blade to ensure a uniform thickness.

  • Drying and Electrode Punching: The coated foil is dried in an oven to remove the solvent, and then circular electrodes are punched out. These electrodes are further dried under vacuum to eliminate any residual moisture.

  • Coin Cell Assembly: The electrochemical tests are conducted in coin cells (e.g., CR2032) assembled in an argon-filled glovebox to prevent contamination from air and moisture. The cell consists of the prepared cathode, a lithium metal anode, a separator, and an electrolyte (e.g., 1 M LiPF₆ in a mixture of organic carbonates).[4][7]

Electrochemical Measurements
  • Galvanostatic Cycling: The cells are charged and discharged at a constant current between a set voltage window to determine the specific capacity, coulombic efficiency, and cycling stability.[4]

  • Cyclic Voltammetry (CV): This technique is used to study the redox reactions and the electrochemical reversibility of the material.[7]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the kinetics of the electrode processes, including charge transfer resistance and lithium-ion diffusion.[8]

  • Galvanostatic Intermittent Titration Technique (GITT): GITT is used to determine the lithium-ion diffusion coefficient and to study the thermodynamic properties of the electrode at different states of charge.[4]

Logical Comparison of Metal Fluorides

The following diagram illustrates the key performance metrics and challenges associated with the compared metal fluorides.

Metal_Fluoride_Comparison cluster_MoF3 MoF₃ (Theoretical) cluster_FeF3 FeF₃ (Experimental) cluster_CuF2 CuF₂ (Experimental) cluster_CoF3 CoF₃ (Experimental) MoF3 High Theoretical Capacity Favorable Predicted Stability FeF3 High Theoretical Capacity Moderate Experimental Capacity Capacity Fading MoF3->FeF3 Potential for better stability CuF2 High Theoretical Voltage & Capacity Poor Cycling Stability (Cu Dissolution) FeF3->CuF2 Better stability but lower voltage CoF3 High Reversible Capacity (nano) Less Explored Long-Term Stability CuF2->CoF3 Higher voltage but more unstable CoF3->MoF3 Similar capacity class

Figure 1. Comparison of key characteristics of MoF₃, FeF₃, CuF₂, and CoF₃ as cathode materials.

Conclusion

While experimental data for MoF₃ is eagerly awaited, theoretical studies position it as a highly promising candidate for future lithium-ion battery cathodes. Its predicted high specific capacity and potentially superior cycling stability warrant further investigation. The challenges of low electronic conductivity, a common issue among metal fluorides, will need to be addressed through strategies such as nano-structuring and the formation of carbon composites. Continued research and experimental validation will be critical to determine if the theoretical promise of MoF₃ can be translated into a practical, high-performance energy storage solution. The insights gained from the extensive studies on FeF₃, CuF₂, and CoF₃ will undoubtedly guide the development and optimization of MoF₃-based cathodes.

References

A Comparative Analysis of the Redox Properties of Molybdenum Trifluoride and Other First-Row Transition Metal Trifluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a comparative analysis of the redox properties of Molybdenum trifluoride (MoF₃) alongside other first-row transition metal trifluorides, namely Chromium(III) fluoride (B91410) (CrF₃), Iron(III) fluoride (FeF₃), and Cobalt(III) fluoride (CoF₃). Understanding the redox behavior of these inorganic compounds is crucial for their application in various fields, including catalysis, materials science, and as fluorinating agents.

Summary of Redox Properties

The redox properties of transition metal fluorides are fundamentally linked to the accessibility of different oxidation states of the central metal ion. A key quantitative measure of these properties is the standard reduction potential (E°), which indicates the tendency of a species to be reduced. While experimental data for CrF₃, FeF₃, and CoF₃ are available and allow for a direct comparison, the standard reduction potential for this compound is not readily found in the literature. However, its chemical behavior provides qualitative insights into its redox characteristics.

Molybdenum(III) fluoride is known for its use in oxygen-sensitive applications, suggesting it is susceptible to oxidation.[1] Furthermore, at elevated temperatures, MoF₃ undergoes disproportionation, a self-redox reaction, to form molybdenum metal (Mo) and higher molybdenum fluorides like MoF₄ and MoF₅. This behavior underscores the ability of the molybdenum(III) center to be both oxidized and reduced.

The following table summarizes the standard reduction potentials for the M³⁺/M couple for the selected transition metal trifluorides. It is important to note that these values are for the reduction to the metallic state in aqueous solution and serve as a benchmark for comparing their relative oxidizing strengths.

CompoundTransition MetalHalf-ReactionStandard Reduction Potential (E°) vs. SHE (V)Notes
This compound (MoF₃) Molybdenum (Mo)Mo³⁺ + 3e⁻ → Mo(s)Not readily availableQualitative evidence suggests MoF₃ can be oxidized. It undergoes disproportionation at high temperatures, indicating both oxidative and reductive pathways are accessible.
Chromium(III) Fluoride (CrF₃) Chromium (Cr)Cr³⁺ + 3e⁻ → Cr(s)-0.74Chromium(III) is a stable oxidation state for chromium. The negative reduction potential indicates that Cr³⁺ is more difficult to reduce to Cr metal compared to the standard hydrogen electrode.
Iron(III) Fluoride (FeF₃) Iron (Fe)Fe³⁺ + 3e⁻ → Fe(s)-0.036This value is calculated from the standard potentials of the Fe³⁺/Fe²⁺ and Fe²⁺/Fe couples.[2][3][4] The slightly negative potential suggests that Fe³⁺ is a mild oxidizing agent. FeF₃ is also explored as a cathode material in fluoride-ion batteries.
Cobalt(III) Fluoride (CoF₃) Cobalt (Co)Co³⁺ + 3e⁻ → Co(s)+0.42This value is calculated from the standard potentials of the Co³⁺/Co²⁺ and Co²⁺/Co couples.[5][6] The positive reduction potential indicates that Co³⁺ is a relatively strong oxidizing agent and is readily reduced. CoF₃ is a stable cobalt(III) compound due to the high reduction potential of fluorine.

Visualization of Redox Potential Comparison

The following diagram illustrates the relative standard reduction potentials of the transition metal trifluorides for which data is available. A more positive potential indicates a stronger oxidizing agent (the M³⁺ ion is more easily reduced).

Redox_Potentials cluster_potentials Standard Reduction Potentials (E°) vs. SHE (V) cluster_strength <-- Increasing Reducing Strength of Metal | Increasing Oxidizing Strength of M³⁺ --> Cr Cr³⁺/Cr -0.74 V Fe Fe³⁺/Fe -0.036 V Co Co³⁺/Co +0.42 V Weak_Oxidant Weak_Oxidant Strong_Oxidant Strong_Oxidant

Caption: Comparison of Standard Reduction Potentials.

Experimental Protocols

The determination of redox potentials for solid, often insoluble, compounds like transition metal trifluorides requires specialized electrochemical techniques. Cyclic Voltammetry (CV) is a powerful and common method for studying the redox behavior of chemical species. For solid samples, the experimental setup needs to be adapted.

Experimental Protocol: Cyclic Voltammetry of a Solid Transition Metal Trifluoride

This protocol describes a general method for determining the redox potential of a solid transition metal fluoride, inspired by methodologies used for solid-state electrochemistry and studies in molten salts.

1. Electrode Preparation:

  • Working Electrode: A composite electrode is typically prepared. The solid transition metal fluoride powder is intimately mixed with a conductive agent (e.g., graphite (B72142) powder, carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., a platinum or glassy carbon disc) and dried under vacuum to remove the solvent. The mass of the active material is precisely recorded.

2. Electrochemical Cell Setup:

  • A three-electrode electrochemical cell is assembled.

    • Working Electrode: The prepared composite electrode containing the metal trifluoride.

    • Reference Electrode: A stable reference electrode with a known potential, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE). The choice of reference electrode will depend on the electrolyte used.

    • Counter Electrode: An inert material with a large surface area, typically a platinum wire or a graphite rod, to complete the electrical circuit.

3. Electrolyte:

  • The choice of electrolyte is critical. As metal fluorides are generally insoluble in water, non-aqueous electrolytes are required. For high-temperature studies, a molten salt eutectic mixture, such as a LiF-NaF-KF (FLiNaK), can be used as the electrolyte. For room temperature measurements, an organic solvent with a suitable supporting electrolyte (e.g., lithium perchlorate (B79767) in propylene (B89431) carbonate) may be employed, although the insolubility of the metal fluoride can still pose a challenge.

4. Cyclic Voltammetry Measurement:

  • The electrochemical cell is connected to a potentiostat.

  • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 10-100 mV/s).

  • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • The scan is typically repeated for several cycles until a stable voltammogram is obtained.

5. Data Analysis:

  • The cyclic voltammogram will show peaks corresponding to the reduction and oxidation processes of the metal fluoride.

  • The peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) are determined from the voltammogram.

  • The formal reduction potential (E°') can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

  • By comparing this formal potential to the known potential of the reference electrode, the reduction potential of the metal fluoride can be determined relative to the Standard Hydrogen Electrode (SHE).

The following diagram illustrates the logical workflow for determining the redox potential of a solid transition metal fluoride using cyclic voltammetry.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis slurry Prepare Slurry (MF₃ + Carbon + Binder) electrode Fabricate Working Electrode slurry->electrode cell Assemble 3-Electrode Cell electrode->cell cv_scan Perform Cyclic Voltammetry Scan cell->cv_scan voltammogram Obtain Cyclic Voltammogram cv_scan->voltammogram peak_potentials Determine Peak Potentials (Epa, Epc) voltammogram->peak_potentials formal_potential Calculate Formal Potential E°' = (Epa + Epc) / 2 peak_potentials->formal_potential standard_potential Determine Standard Potential (vs. SHE) formal_potential->standard_potential

Caption: Experimental workflow for CV analysis.

This guide provides a foundational comparison of the redox properties of this compound and its first-row transition metal counterparts. The provided data and experimental protocols are intended to assist researchers in their work with these important inorganic compounds. Further research to experimentally determine the standard reduction potential of MoF₃ would be highly valuable to the scientific community.

References

Unveiling the Atomic Blueprint of MoF₃: A Comparative Guide to Structural Analysis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a material's crystal structure is paramount in understanding its properties and potential applications. This is particularly true for metal-organic frameworks (MOFs), where the intricate arrangement of metal ions and organic linkers dictates their functionality. This guide provides a comprehensive comparison of X-ray diffraction (XRD) and alternative techniques for the structural analysis of Molybdenum(III) Fluoride (MoF₃), a material of interest for its potential catalytic and electronic properties.

At a Glance: Structural Insights into MoF₃

Powder X-ray diffraction (PXRD) is a cornerstone technique for the structural characterization of crystalline materials like MoF₃. The analysis of the diffraction pattern allows for the determination of key structural parameters.

ParameterMoF₃ (from XRD data)
Crystal SystemCubic
Space GroupPm-3m (No. 221)
Lattice Parameter (a)3.899 Å
Unit Cell Volume59.28 ų
Calculated Density4.88 g/cm³

Data sourced from the Materials Project, a database of computed materials properties.

The Workflow of Structural Determination: From Sample to Structure

The process of elucidating the crystal structure of a material like MoF₃ using powder X-ray diffraction involves a series of well-defined steps, from sample preparation to data analysis and refinement.

experimental_workflow Experimental Workflow for XRD Analysis of MoF₃ cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis synthesis Synthesis of MoF₃ grinding Grinding to a Fine Powder synthesis->grinding mounting Mounting on Sample Holder grinding->mounting instrument_setup Instrument Setup (X-ray source, optics) mounting->instrument_setup scan Diffraction Pattern Acquisition (2θ scan) instrument_setup->scan phase_id Phase Identification scan->phase_id indexing Unit Cell Indexing phase_id->indexing rietveld Rietveld Refinement indexing->rietveld structure_solution Structure Solution & Validation rietveld->structure_solution

Caption: A flowchart illustrating the key stages in the structural analysis of MoF₃ using powder X-ray diffraction.

Experimental Protocols: A Closer Look

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data. Below are representative protocols for the structural analysis of a crystalline powder like MoF₃.

Powder X-ray Diffraction (PXRD)
  • Sample Preparation:

    • A small amount of the synthesized MoF₃ powder is gently ground in an agate mortar and pestle to ensure a random orientation of the crystallites and to minimize particle size effects.[1][2]

    • The fine powder is then back-loaded into a shallow, zero-background sample holder (e.g., a silicon wafer) to minimize background scattering and sample height displacement errors.[3] The surface of the powder should be flat and level with the holder's surface.[3]

  • Instrument Setup and Data Collection:

    • A laboratory powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

    • Data is collected in a continuous scan mode over a 2θ range of 10-80° with a step size of 0.02° and a counting time of 1-2 seconds per step.

    • The sample is often rotated during data collection to improve particle statistics.

  • Data Analysis:

    • The collected diffraction pattern is first analyzed for phase purity by comparing the peak positions and intensities with databases like the International Centre for Diffraction Data (ICDD).

    • The pattern is then indexed to determine the unit cell parameters and space group.

    • For a detailed structural analysis, Rietveld refinement is performed using software such as GSAS-II or FullProf. This method refines a theoretical diffraction pattern against the experimental data to obtain accurate lattice parameters, atomic positions, and other structural details.[4][5]

A Comparative Analysis: XRD vs. Alternative Techniques

While XRD is a powerful and widely accessible technique, other methods can provide complementary or, in some cases, superior information, especially for challenging samples.

TechniquePrincipleAdvantagesLimitationsBest Suited For
Powder XRD (PXRD) Diffraction of X-rays by the periodic arrangement of atoms in a polycrystalline powder sample.- Non-destructive- High accuracy for lattice parameters- Relatively simple sample preparation- Widely available instrumentation- Requires crystalline material- Provides average structural information- Peak broadening can limit resolution for nanocrystalsRoutine phase identification, determination of lattice parameters, and quantitative phase analysis of bulk crystalline materials.
3D Electron Diffraction (3D-ED) Diffraction of electrons from a single nanocrystal, with a 3D reconstruction of the reciprocal space.[6][7][8][9]- Can analyze nanocrystals (down to tens of nanometers)- Provides single-crystal-like data from powders- Can solve complex structures- Beam damage to sensitive samples- Requires specialized equipment (TEM)- Data processing can be complexAb initio structure determination of novel MOFs and other materials that only form nanocrystals.[6][7]
Density Functional Theory (DFT) Quantum mechanical modeling to predict the electronic structure and, consequently, the stable crystal structure of a material.- Can predict structures of unknown materials- Provides insights into electronic properties and bonding- Complements experimental data- Computationally expensive- Accuracy depends on the chosen functional- May not always predict the correct polymorphPredicting stable crystal structures, understanding structure-property relationships, and guiding experimental synthesis.

Deciding on the Right Tool: A Logical Approach

The choice of structural analysis technique depends heavily on the nature of the sample and the research question at hand. This decision-making flowchart can guide researchers in selecting the most appropriate method.

logical_relationship Choosing a Structural Analysis Technique start Start with a New Material crystal_size Crystal Size? start->crystal_size sample_amount Sufficient Sample for PXRD? crystal_size->sample_amount > 1 µm (Microcrystalline) threeD_ed Use 3D Electron Diffraction (3D-ED) crystal_size->threeD_ed < 1 µm (Nanocrystalline) known_structure Known Structure or Isostructural? sample_amount->known_structure Yes sample_amount->threeD_ed No pxrd Use Powder X-ray Diffraction (PXRD) known_structure->pxrd Yes dft Use Density Functional Theory (DFT) for Prediction known_structure->dft No (Novel Structure) complementary Use DFT to Complement Experimental Data pxrd->complementary threeD_ed->complementary

References

Validating the Purity of Synthesized Molybdenum Trifluoride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable aspect of scientific rigor. This guide provides a comprehensive comparison of analytical methods for validating the purity of Molybdenum trifluoride (MoF₃), a material of interest in various chemical applications. We present supporting data, detailed experimental protocols, and a logical workflow to assist in the accurate characterization of this air- and moisture-sensitive compound.

This compound (MoF₃) is a brown, crystalline solid with a high melting point, making it a valuable precursor and material in its own right.[1] However, its synthesis can often lead to the formation of various impurities, including other molybdenum fluorides (MoF₄, MoF₅, MoF₆), oxyfluorides (e.g., MoOF₄, MoO₂F₂), and unreacted starting materials. Given that MoF₃ is reactive with moisture and air, careful handling and appropriate analytical techniques are paramount for accurate purity assessment.[2]

The Validation Workflow: A Step-by-Step Approach

A systematic approach to purity validation ensures that all potential impurities are detected and quantified. The following workflow outlines a logical sequence of analyses for synthesized this compound.

This compound Purity Validation Workflow cluster_synthesis Synthesis & Initial Handling cluster_characterization Purity Validation cluster_reporting Final Assessment synthesis Synthesized MoF₃ xrpd X-Ray Powder Diffraction (XRPD) (Phase Identification) synthesis->xrpd Primary Analysis tga Thermogravimetric Analysis (TGA) (Thermal Stability & Volatile Impurities) xrpd->tga If Crystalline ftir FTIR Spectroscopy (Functional Group Analysis) tga->ftir icpms ICP-MS (Elemental Impurities) ftir->icpms report Purity Report icpms->report

References

A Tale of Two Fluorides: Tungsten Hexafluoride Dominates as Molybdenum Trifluoride Falls Short for Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced material synthesis, the choice of precursor is paramount to the success of Chemical Vapor Deposition (CVD). A detailed comparison between tungsten hexafluoride (WF6) and molybdenum trifluoride (MoF3) for the deposition of their respective metals reveals a stark contrast in suitability. While WF6 stands as a cornerstone of the semiconductor industry for tungsten film deposition, MoF3 is largely absent from the literature and practical application as a CVD precursor. This guide delves into the properties and performance of WF6, supported by experimental data, and explores the physicochemical characteristics of MoF3 that render it unsuitable for conventional CVD processes.

Tungsten hexafluoride is a volatile, colorless gas at room temperature, a property that makes it an ideal precursor for CVD applications.[1][2][3] Its high vapor pressure allows for efficient transport into the reaction chamber, a critical first step in the CVD process.[1] In contrast, this compound is a dark brown to black, non-volatile solid with a high melting point exceeding 600°C.[1][4] Reports indicate that MoF3 shows no evidence of melting or subliming at temperatures as high as 800°C in an inert atmosphere, highlighting its extremely low volatility.[2] This fundamental difference in physical properties is the primary reason for the disparate utility of these two fluorides as CVD precursors.

Tungsten Hexafluoride (WF6): The Industrial Workhorse

Tungsten hexafluoride has been the subject of extensive research and is widely employed in the fabrication of integrated circuits for creating tungsten films that serve as low-resistance gate electrodes, interconnects, and barrier metals.[3][4] The deposition of tungsten from WF6 is typically achieved through reduction reactions at elevated temperatures. The two most common reduction agents are hydrogen (H2) and silane (B1218182) (SiH4).

The hydrogen reduction of WF6 generally occurs at substrate temperatures between 300°C and 700°C.[4] The overall chemical reaction is:

WF6(g) + 3H2(g) → W(s) + 6HF(g)[2]

This process is valued for its ability to produce high-purity tungsten films with excellent conformity, meaning they can evenly coat complex, three-dimensional structures on a substrate.[2]

Alternatively, silane can be used as a reducing agent, which allows for lower deposition temperatures, typically around 250°C.[2] The reaction proceeds as follows:

2WF6(g) + 3SiH4(g) → 2W(s) + 3SiF4(g) + 6H2(g)[2]

While the lower temperature of the silane reduction process can be advantageous for thermally sensitive substrates, it can sometimes lead to the incorporation of silicon impurities in the tungsten film if not carefully controlled.[2]

A key challenge in using WF6 is the potential for fluorine contamination in the deposited film, which can increase its electrical resistivity.[2] Post-deposition annealing at temperatures around 600°C is a common method to drive out these impurities.[2] Another consideration is substrate selectivity; WF6 deposits readily on metals but poorly on oxides, often necessitating the use of a seed layer, such as titanium nitride (TiN), to initiate film growth.[2]

This compound (MoF3): A Non-Starter for CVD

In stark contrast to the wealth of information available for WF6, there is a conspicuous absence of literature detailing the use of this compound as a CVD precursor for molybdenum metal deposition. This can be directly attributed to its fundamental physical and chemical properties.

The most significant barrier is its lack of volatility.[2] A viable CVD precursor must be readily transported in the vapor phase to the heated substrate. With a melting point above 600°C and no evidence of sublimation at 800°C, MoF3 cannot be efficiently delivered to a CVD reactor under typical process conditions.[2][4] Furthermore, MoF3 is known to be reactive with moisture and air, which would necessitate stringent handling and a highly controlled environment to prevent the formation of non-volatile oxides or oxyfluorides that would further hinder any potential deposition process.[1]

While MoF3 can be an intermediate in some fluorination reactions, it tends to disproportionate at higher temperatures, breaking down into molybdenum metal and higher, more volatile molybdenum fluorides.[2] This decomposition pathway is not conducive to the controlled, layer-by-layer growth desired in a CVD process.

Performance Data Summary

The following tables summarize the key properties of Tungsten Hexafluoride as a CVD precursor and the resulting film characteristics based on reported experimental data. Due to the lack of its use as a CVD precursor, a corresponding table for this compound is not applicable.

PropertyValueReference
Chemical FormulaWF6[1]
Physical State at STPColorless Gas[1]
Boiling Point17.1 °C[2]
Vapor PressureHigh[1]

Table 1: Physical Properties of Tungsten Hexafluoride (WF6) Precursor

ParameterHydrogen (H2) ReductionSilane (SiH4) ReductionReference
Deposition Temperature300 - 700 °C~250 °C[2][4]
Deposition RateVaries with conditionsGenerally higher than H2 reduction[2]
Film PurityHighPotential for Si incorporation[2]
ResistivityLow (approaching bulk W)Can be higher due to impurities
ConformalityExcellentGood[2]

Table 2: Comparison of WF6 CVD Processes

Experimental Protocols

CVD of Tungsten from WF6 and H2

A typical experimental setup for the hydrogen reduction of WF6 involves a cold-wall CVD reactor.

  • Substrate Preparation: A silicon wafer with a titanium nitride (TiN) adhesion layer is loaded into the reactor chamber.

  • Vacuum: The chamber is evacuated to a base pressure in the range of 10^-6 to 10^-7 Torr to eliminate atmospheric contaminants.

  • Heating: The substrate is heated to the desired deposition temperature, typically between 300°C and 500°C.

  • Gas Introduction: Tungsten hexafluoride (WF6) and hydrogen (H2) are introduced into the chamber at controlled flow rates. The ratio of H2 to WF6 is a critical parameter influencing the deposition rate and film properties.

  • Deposition: The gases react at the heated substrate surface, resulting in the deposition of a tungsten film. The thickness of the film is controlled by the deposition time.

  • Purge and Cool-down: After the desired thickness is achieved, the precursor gas flow is stopped, and the chamber is purged with an inert gas (e.g., Argon). The substrate is then allowed to cool down under vacuum.

Visualizing the CVD Process

The following diagram illustrates a generalized workflow for a CVD process using a gaseous precursor like tungsten hexafluoride.

CVD_Workflow General CVD Workflow for Tungsten Hexafluoride cluster_Precursor_Handling Precursor Delivery cluster_Reactor CVD Reactor cluster_Post_Processing Post-Deposition WF6_source WF6 Gas Source MFCs Mass Flow Controllers WF6_source->MFCs H2_source H2 Gas Source H2_source->MFCs Mixing Gas Mixing MFCs->Mixing Deposition Deposition on Heated Substrate Mixing->Deposition Byproducts Exhaust (HF, unreacted gases) Deposition->Byproducts Cooling Cooling under Inert Gas Analysis Film Characterization Cooling->Analysis

References

A Comparative Guide to MoF₃ and CuF₂ as Cathode Materials for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for next-generation lithium-ion batteries with higher energy densities has led to significant interest in conversion-type cathode materials. Among these, transition metal fluorides (MFx) are particularly promising due to their high theoretical capacities and operating voltages, stemming from the highly ionic nature of the metal-fluoride bond. This guide provides a comparative overview of the performance of Molybdenum Trifuoride (MoF₃) and Copper Fluoride (B91410) (CuF₂) as cathode materials, drawing upon available experimental data and theoretical predictions.

Executive Summary

Copper Fluoride (CuF₂) has been the subject of considerable research, demonstrating a high theoretical energy density. However, its practical application has been hindered by poor cycling stability, largely due to the dissolution of copper ions into the electrolyte. Recent advancements, such as the use of specialized binders, have shown significant promise in overcoming this limitation. In stark contrast, experimental data on the electrochemical performance of Molybdenum Trifuoride (MoF₃) as a cathode material is notably absent in publicly available scientific literature. Consequently, a direct, data-driven comparison is challenging. This guide synthesizes the available experimental results for CuF₂ and provides theoretical estimates for MoF₃ to offer a preliminary comparative framework.

Data Presentation: Performance Metrics of MoF₃ vs. CuF₂

The following table summarizes the key performance indicators for MoF₃ and CuF₂. It is critical to note that the data for MoF₃ is theoretical and estimated, as experimental results were not found during the literature search.

Performance MetricMolybdenum Trifuoride (MoF₃)Copper Fluoride (CuF₂)
Theoretical Specific Capacity ~558 mAh/g (based on 3-electron transfer)528 mAh/g[1]
Theoretical Voltage Estimated ~3.0-3.5 V vs. Li/Li⁺3.55 V vs. Li/Li⁺[1]
Theoretical Energy Density Estimated ~1674-1953 Wh/kg~1874 Wh/kg
Experimental Specific Capacity Data Not Available420.4 mAh/g (reversible capacity after 50 cycles at 0.05 C with SA binder)[1]
Cycling Stability Data Not AvailablePoor with conventional PVDF binder (fades to <20% of initial capacity in 5 cycles). Significantly improved with SA binder (maintains 420.4 mAh/g after 50 cycles).[1]
Rate Capability Data Not AvailableWith SA binder, maintains 200.1 mAh/g at a high rate of 1 C after 50 cycles.[1]
Key Challenges Unknown due to lack of experimental dataCu-ion dissolution, large volume changes during cycling, poor electronic conductivity.[1]

In-Depth Analysis of Cathode Materials

Copper Fluoride (CuF₂)

Copper Fluoride stands out among metal fluoride cathodes due to its exceptionally high theoretical voltage and specific capacity.[1] However, the practical realization of its potential has been a long-standing challenge. The primary obstacle is the high solubility of copper ions in common liquid electrolytes, which leads to rapid capacity fading and poor cycling stability.[1]

A significant breakthrough was reported in a 2022 study, where the use of a sodium alginate (SA) binder was shown to dramatically improve the performance of CuF₂ cathodes. The SA binder creates a Li-ion conductive but Cu²⁺ insulating layer around the CuF₂ particles, effectively suppressing the dissolution of copper ions.[1] This modification resulted in a remarkable reversible capacity of 420.4 mAh/g after 50 cycles at a current rate of 0.05 C, achieving an energy density of 1009.1 Wh/kg.[1] In contrast, CuF₂ electrodes using a conventional polyvinylidene fluoride (PVDF) binder exhibited rapid capacity decay, retaining less than 20% of their initial capacity after just five cycles.[1]

Molybdenum Trifuoride (MoF₃)

A comprehensive search of scientific literature did not yield any experimental data on the electrochemical performance of Molybdenum Trifuoride as a cathode material for lithium-ion batteries. Therefore, its practical specific capacity, cycling stability, and rate capability remain uncharacterized.

Theoretically, based on a three-electron conversion reaction (Mo³⁺ + 3e⁻ ↔ Mo), MoF₃ is expected to have a high specific capacity of approximately 558 mAh/g. Its voltage is estimated to be in the range of 3.0-3.5 V versus Li/Li⁺, which is comparable to other transition metal fluorides. However, without experimental validation, these figures remain speculative. The challenges associated with MoF₃ are also unknown but are likely to be similar to other metal fluorides, including poor electronic conductivity and large volume changes during the conversion reaction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for CuF₂.

Electrode Preparation (H-CuF₂-SA):

  • A slurry was prepared by mixing 80 wt% hollow-structured CuF₂ (H-CuF₂), 10 wt% sodium alginate (SA) binder, and 10 wt% Super P carbon black in deionized water.

  • The slurry was cast onto a copper foil current collector.

  • The coated foil was dried in a vacuum oven at 80°C for 12 hours to remove the solvent.

  • Electrodes were punched into discs with a diameter of 12 mm.

Electrochemical Measurements:

  • Coin cells (CR2032 type) were assembled in an argon-filled glovebox.

  • Lithium metal foil was used as the anode.

  • The electrolyte used was 4 M LiClO₄ in a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) (1:1 by volume).

  • A Celgard 2400 membrane served as the separator.

  • Galvanostatic charge-discharge cycling was performed on a LAND battery testing system within a voltage window of 1.5-4.3 V vs. Li/Li⁺.

  • Cyclic voltammetry (CV) was conducted at a scan rate of 0.1 mV/s.

  • Electrochemical impedance spectroscopy (EIS) was performed over a frequency range of 100 kHz to 0.01 Hz with an amplitude of 5 mV.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the evaluation of novel cathode materials.

G cluster_0 Material Synthesis & Characterization cluster_1 Electrode Fabrication cluster_2 Electrochemical Testing cluster_3 Performance Analysis & Comparison synthesis Synthesis of MoF₃ and CuF₂ phys_char Physical Characterization (XRD, SEM, TEM) synthesis->phys_char slurry Slurry Preparation (Active Material, Binder, Conductive Agent) phys_char->slurry coating Coating on Current Collector slurry->coating drying Drying and Electrode Punching coating->drying assembly Coin Cell Assembly drying->assembly gcd Galvanostatic Cycling (Capacity, Stability) assembly->gcd cv Cyclic Voltammetry (Redox Potentials) assembly->cv eis EIS (Impedance) assembly->eis data_analysis Data Analysis gcd->data_analysis cv->data_analysis eis->data_analysis comparison Comparative Evaluation data_analysis->comparison

Caption: Workflow for cathode material evaluation.

Conclusion

The comparison between MoF₃ and CuF₂ as cathode materials for lithium-ion batteries is currently one-sided due to a significant lack of experimental research on MoF₃. CuF₂ demonstrates high theoretical potential, and recent innovations in electrode engineering, particularly the use of sodium alginate binders, have shown a viable path to overcoming its inherent instability, making it a promising candidate for high-energy cathodes.[1]

For MoF₃, while theoretical calculations suggest high specific capacity, the absence of experimental data makes it impossible to assess its practical viability. There is a clear and urgent need for fundamental research into the synthesis and electrochemical characterization of MoF₃ to determine its potential as a next-generation cathode material. Future studies should focus on establishing its basic performance metrics and exploring strategies to address the challenges common to metal fluoride cathodes.

References

A Comparative Analysis of the Lewis Acidity of MoF₃, FeCl₃, and AlCl₃ for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the relative Lewis acid strengths of Molybdenum(III) Fluoride (B91410), Iron(III) Chloride, and Aluminum Chloride, supported by available experimental and computational data. This document provides researchers, scientists, and drug development professionals with a concise comparison to inform catalyst selection and reaction optimization.

The Lewis acidity of a compound, its ability to accept an electron pair, is a critical parameter in a vast array of chemical transformations, including catalysis, organic synthesis, and pharmaceutical development. The appropriate choice of a Lewis acid can significantly influence reaction rates, yields, and selectivity. This guide provides a comparative overview of the Lewis acidity of three metal halides: Molybdenum(III) Fluoride (MoF₃), Iron(III) Chloride (FeCl₃), and Aluminum Chloride (AlCl₃).

Quantitative Comparison of Lewis Acidity

Quantifying Lewis acidity can be achieved through various experimental and computational methods. The Gutmann-Beckett method, which determines the Gutmann Acceptor Number (AN), is a widely used experimental technique.[1] This method relies on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid.[1] A higher AN value indicates a stronger Lewis acid.[1] Another common metric is the computationally derived Fluoride Ion Affinity (FIA), which represents the enthalpy change upon the binding of a fluoride ion to the Lewis acid in the gas phase. A more positive FIA value corresponds to greater Lewis acidity.

While experimental data for AlCl₃ is available, quantitative data for MoF₃ and FeCl₃ are not readily found in the literature. Therefore, a combination of experimental data and qualitative comparisons is presented below.

CompoundLewis Acidity MetricValueReference
AlCl₃ Gutmann Acceptor Number (AN)87[1]
Fluoride Ion Affinity (FIA)489 kJ/mol (calculated)
FeCl₃ Gutmann Acceptor Number (AN)Not available
Qualitative ComparisonWeaker Lewis acid than AlCl₃
MoF₃ Gutmann Acceptor Number (AN)Not available
Qualitative ComparisonExpected to be a hard Lewis acid

Note: The FIA value for AlCl₃ is a calculated value and serves as a theoretical measure of its Lewis acidity. The qualitative assessment of FeCl₃ as a weaker Lewis acid than AlCl₃ is a generally accepted trend in chemistry. MoF₃, due to the high electronegativity of fluorine, is anticipated to be a hard Lewis acid, preferentially interacting with hard Lewis bases. However, a direct quantitative comparison to AlCl₃ and FeCl₃ is not possible without specific experimental or computational data.

Experimental Protocol: The Gutmann-Beckett Method

The Gutmann-Beckett method provides a convenient and reliable means of experimentally determining the Lewis acidity of a substance.[1]

Objective: To determine the Gutmann Acceptor Number (AN) of a Lewis acid.

Materials:

  • Lewis acid of interest (e.g., AlCl₃)

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

  • NMR tubes

  • NMR spectrometer with ³¹P capabilities

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Sample Preparation (under inert atmosphere):

    • Accurately weigh a known amount of the Lewis acid into an NMR tube.

    • Prepare a stock solution of Et₃PO in the chosen anhydrous solvent of a known concentration.

    • Add a precise volume of the Et₃PO stock solution to the NMR tube containing the Lewis acid.

    • Add additional anhydrous solvent to the NMR tube to achieve the desired final concentration.

    • Seal the NMR tube.

  • NMR Analysis:

    • Acquire a ³¹P NMR spectrum of the sample.

    • Record the chemical shift (δ) of the Et₃PO-Lewis acid adduct.

  • Calculation of Acceptor Number (AN):

    • The AN is calculated using the following formula[1]: AN = 2.21 x (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift of the Et₃PO-Lewis acid adduct and 41.0 is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[1]

Experimental Workflow

The following diagram illustrates the general workflow for determining Lewis acidity using the Gutmann-Beckett method.

Lewis_Acidity_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis NMR Analysis cluster_calculation Data Analysis weigh_LA Weigh Lewis Acid mix Combine in NMR Tube weigh_LA->mix prep_TEPO Prepare Et₃PO Stock Solution prep_TEPO->mix acquire_spectrum Acquire ³¹P NMR Spectrum mix->acquire_spectrum Transfer to Spectrometer record_shift Record Chemical Shift (δ) acquire_spectrum->record_shift calculate_AN Calculate Acceptor Number (AN) record_shift->calculate_AN

A flowchart of the Gutmann-Beckett method for determining Lewis acidity.

Logical Relationship of Lewis Acidity Concepts

The determination of Lewis acidity involves several interconnected concepts, from the fundamental definition to the experimental and computational methods used for its quantification.

Lewis_Acidity_Concepts Lewis_Acid Lewis Acid (Electron Pair Acceptor) Lewis_Acidity Lewis Acidity (Strength of Interaction) Lewis_Acid->Lewis_Acidity Experimental Experimental Determination Lewis_Acidity->Experimental Computational Computational Determination Lewis_Acidity->Computational Gutmann_Beckett Gutmann-Beckett Method (³¹P NMR of Et₃PO) Experimental->Gutmann_Beckett Calorimetry Calorimetry (Enthalpy of Adduct Formation) Experimental->Calorimetry FIA Fluoride Ion Affinity (FIA) (Gas-Phase Enthalpy) Computational->FIA LUMO LUMO Energy Calculation Computational->LUMO

Relationship between Lewis acidity concepts and determination methods.

Conclusion

References

Unveiling the Discrepancies: A Comparative Analysis of Theoretical and Experimental Bond Lengths in Molybdenum Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the structural parameters of Molybdenum trifluoride (MoF₃) reveals a notable variance between theoretically predicted and experimentally determined Mo-F bond lengths. This guide delves into the quantitative differences, outlines the methodologies employed for these determinations, and provides a clear visualization of the distinct workflows, offering valuable insights for researchers in materials science and computational chemistry.

The precise characterization of molecular structures is paramount for understanding and predicting the properties and reactivity of chemical compounds. In the case of this compound, a significant disparity emerges when comparing the Mo-F bond lengths derived from computational models with those established through experimental techniques. This comparison underscores the inherent differences between gas-phase theoretical calculations and solid-state experimental measurements.

Quantitative Comparison of Mo-F Bond Lengths

The table below summarizes the key quantitative data for the theoretical and experimental Mo-F bond lengths in this compound.

ParameterTheoretical Value (Gas-Phase)Experimental Value (Solid-State)
Mo-F Bond Length 1.866 Å[1]1.949 Å[1]
Methodology MP2/RECP/VDZ+p[1]X-ray Diffraction[1]
Phase GasSolid
Structure Trigonal Planar[1]Six-coordinate with fluorine bridges[1]

Methodologies in Detail

The observed difference in bond lengths can be largely attributed to the distinct phases and molecular environments considered in the theoretical and experimental approaches.

Theoretical Calculation (Gas-Phase):

The theoretical bond length of 1.866 Å was determined through ab initio calculations at the Møller-Plesset perturbation theory of the second order (MP2) level.[1] This computational method models the MoF₃ molecule in an isolated, gaseous state, free from intermolecular interactions.

  • Computational Protocol:

    • Level of Theory: MP2 (Møller-Plesset perturbation theory of the second order). This method incorporates electron correlation effects beyond the Hartree-Fock approximation, providing a more accurate description of the electronic structure.

    • Basis Set: RECP/VDZ+p (Relativistic Effective Core Potential/Valence Double-Zeta plus polarization functions). A relativistic effective core potential was used for the molybdenum atom to account for relativistic effects, while a valence double-zeta basis set augmented with polarization functions was employed for the fluorine atoms to provide flexibility in describing the electron distribution.

    • Assumed Geometry: The calculation assumed a trigonal planar geometry for the MoF₃ molecule, which is the expected geometry for an isolated molecule of this type.

Experimental Determination (Solid-State):

The experimental bond length of 1.949 Å was obtained from X-ray diffraction analysis of solid this compound.[1] In the crystalline state, MoF₃ adopts a structure where each molybdenum atom is coordinated to six fluorine atoms, forming a network of fluorine bridges.[1] This coordination environment significantly influences the Mo-F bond distances.

  • Experimental Protocol:

    • Technique: X-ray Diffraction (XRD). This technique involves directing X-rays onto a crystalline sample and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice.

    • Sample: Crystalline powder of this compound.

    • Data Analysis: The diffraction data was used to determine the unit cell dimensions and the positions of the molybdenum and fluorine atoms within the crystal structure. From these positions, the interatomic distances, including the Mo-F bond lengths, were calculated. The structure was found to be isostructural with Rhenium trioxide (ReO₃).

Workflow Comparison

The distinct workflows for the theoretical and experimental determination of the Mo-F bond length in this compound are illustrated in the following diagram.

G cluster_theoretical Theoretical Workflow (Gas-Phase) cluster_experimental Experimental Workflow (Solid-State) T1 Define Molecular System (MoF₃) T2 Select Computational Method (MP2/RECP/VDZ+p) T1->T2 T3 Perform Geometry Optimization T2->T3 T4 Calculate Bond Length T3->T4 Result Comparison of Bond Lengths T4->Result 1.866 Å E1 Synthesize/Obtain MoF₃ Crystal E2 Perform X-ray Diffraction E1->E2 E3 Analyze Diffraction Pattern E2->E3 E4 Determine Crystal Structure & Bond Length E3->E4 E4->Result 1.949 Å

Figure 1. Comparison of theoretical and experimental workflows for MoF₃ bond length determination.

Conclusion

The discrepancy between the theoretical (1.866 Å) and experimental (1.949 Å) Mo-F bond lengths in this compound is primarily a consequence of the different states of matter and molecular environments being examined. The theoretical value represents an isolated, gas-phase molecule with a simple trigonal planar structure, while the experimental value reflects a more complex, six-coordinate environment within a solid-state crystal lattice with fluorine bridging. This comparison highlights the critical importance of considering the phase and structural context when evaluating and applying both theoretical and experimental data in chemical research. For professionals in drug development and materials science, understanding these distinctions is crucial for the accurate modeling and prediction of molecular properties.

References

Safety Operating Guide

Proper Disposal of Molybdenum Trifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical compounds is paramount. Molybdenum trifluoride (MoF3), a dark brown to black, water-insoluble solid, requires specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. Due to its reactivity with moisture and air, improper disposal can lead to hazardous situations. This guide provides essential, step-by-step information for the proper disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a face shield, chemical-resistant gloves (such as neoprene or nitrile rubber), and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Key Safety Precautions:

  • Avoid contact with skin and eyes.

  • Do not inhale dust or fumes.

  • Keep away from water and moisture, as it can react to produce hazardous byproducts.

  • Store in a tightly sealed, clearly labeled container in a cool, dry place away from incompatible materials.

This compound Properties and Hazards

A clear understanding of the chemical properties and associated hazards of this compound is crucial for its safe management.

PropertyData
Appearance Dark brown to black crystalline solid
Formula MoF3
Reactivity Reactive with moisture and air
Solubility in Water Insoluble
Primary Hazards Corrosive, toxic upon inhalation or ingestion
Incompatible Materials Strong oxidizing agents, acids, bases

Step-by-Step Disposal Procedure

This compound is classified as a reactive hazardous waste. As such, it should not be disposed of down the drain or in regular solid waste.[1] The primary method of disposal is through a licensed hazardous waste management company. The following steps outline the process for preparing MoF3 for collection.

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste - this compound."

  • Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is in good condition with a secure lid.

  • Do not mix this compound waste with any other chemical waste streams to avoid unintended reactions.

2. Packaging for Disposal:

  • Place the solid this compound waste into the designated hazardous waste container.

  • If the original container is compromised, carefully transfer the material to a new, appropriate container.

  • For any items contaminated with this compound (e.g., weighing boats, gloves, absorbent pads), place them in a sealed, labeled bag and then into the solid hazardous waste container.

3. Spill Management:

  • In the event of a spill, avoid creating dust.

  • If safe to do so, gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Carefully scoop the mixture into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety office) and dispose of all cleaning materials as hazardous waste.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with a clear and accurate description of the waste, including the name "this compound" and any other relevant information from the Safety Data Sheet (SDS).

  • Follow all institutional and regulatory procedures for waste manifest and pickup.

Note on Neutralization: Due to the reactive nature of this compound and the potential for the generation of highly toxic byproducts such as hydrogen fluoride (B91410) upon contact with water or other reagents, in-lab neutralization is not recommended without a specific, validated, and safe protocol. The safest course of action is to treat it as a reactive hazardous waste for professional disposal.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Unwanted this compound assess Assess for Contamination and Packaging Integrity start->assess package Package in a Labeled, Sealed, and Compatible Hazardous Waste Container assess->package Container Intact spill Spill or Contaminated Material assess->spill Spill or Compromised Container store Store Securely in a Designated Hazardous Waste Accumulation Area package->store cleanup Contain and Clean Up Spill with Inert Absorbent spill->cleanup dispose_cleanup Package Contaminated Materials as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor store->contact_ehs end Professional Hazardous Waste Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and the material's Safety Data Sheet for the most comprehensive guidance.

References

Navigating the Safe Handling of Molybdenum Trifluoride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the operational handling and disposal of Molybdenum Trifluoride (MoF₃). All personnel must adhere to these procedures to ensure a safe laboratory environment.

This compound is a crystalline solid for which comprehensive hazard data is not widely available. Therefore, it must be handled with the utmost caution, assuming it to be hazardous upon contact and inhalation. The operational plan outlined below is based on best practices for handling solid, potentially hazardous, and poorly characterized chemical substances.

Core Safety and Handling Protocols

All operations involving this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhalation. A designated and clearly labeled area for MoF₃ work should be established.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following equipment must be worn at all times:

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Given the lack of specific compatibility data, it is recommended to double-glove.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: In addition to working in a fume hood, a NIOSH-approved respirator with cartridges suitable for particulates should be readily available for any unforeseen circumstances where fume hood performance may be compromised.

Procedural Workflow: From Receipt to Disposal

The handling of this compound should follow a strict, logical progression to minimize exposure and contamination risk.

A Receiving and Storage B Preparation and Weighing (in fume hood) A->B C Experimental Use (in fume hood) B->C G Emergency Spill Response B->G D Decontamination C->D C->G E Waste Collection D->E F Disposal E->F

Figure 1. Logical workflow for the safe handling of this compound.

Step-by-Step Guidance:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

  • Preparation and Weighing: All manipulations, including weighing, must be performed inside a chemical fume hood. Use tools and equipment dedicated to MoF₃ to prevent cross-contamination.

  • Experimental Use: Conduct all experimental procedures within the fume hood. Ensure that all glassware and equipment are properly set up and secured before introducing the chemical.

  • Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. Use a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.

  • Waste Collection: All solid waste, including contaminated PPE and disposable equipment, should be collected in a clearly labeled, sealed hazardous waste container. Liquid waste should be collected in a separate, appropriately labeled container.

  • Disposal: Dispose of all this compound waste through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.

Emergency Procedures

Spills: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing full PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Carefully collect the absorbed material into a sealed container for disposal. Decontaminate the spill area thoroughly.

Exposure:

  • Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. The lack of extensive data necessitates a cautious approach to its handling.

PropertyValue
Molecular Formula MoF₃
Appearance Crystalline solid
Melting Point >600 °C (>1112 °F)[1]
Boiling Point Not available
Solubility in Water Insoluble (as is common for many trifluorides)[1]

Disclaimer: The information provided is based on the limited available data for this compound and general principles of laboratory safety. It is the responsibility of the user to conduct a thorough risk assessment before use and to ensure that all local regulations are followed.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.